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  • Product: 3-Aminopropane-1-sulfonyl fluoride hydrochloride
  • CAS: 2173996-23-9

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Aminopropane-1-sulfonyl Fluoride Hydrochloride: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The advent of Sulfur(VI) Fluoride Exchange (SuFEx)...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, providing a robust method for covalent bioconjugation that is stable under physiological conditions yet highly selective toward specific protein residues (e.g., tyrosine, lysine) . While aryl sulfonyl fluorides are ubiquitous, the pharmaceutical industry is increasingly prioritizing sp³-rich aliphatic sulfonyl fluorides to improve the aqueous solubility and pharmacokinetic profiles of covalent inhibitors 1.

3-Aminopropane-1-sulfonyl fluoride hydrochloride (CAS: 2173996-23-9) serves as a highly versatile bifunctional building block. However, synthesizing aliphatic sulfonyl fluorides presents distinct chemical challenges. Unlike aryl systems, aliphatic sulfonyl chlorides (the typical precursors) are highly susceptible to α-deprotonation, leading to highly reactive sulfene intermediates that rapidly hydrolyze or polymerize 2.

Causality in Experimental Design

To bypass these instability issues, our synthetic route begins with 3-aminopropane-1-sulfonic acid (homotaurine), a readily available precursor 3.

  • Amine Protection: The primary amine must be protected with a tert-butyloxycarbonyl (Boc) group. If left unprotected, the subsequent activation of the sulfonate would lead to immediate intramolecular cyclization, forming a stable 1,2-thiazolidine 1,1-dioxide (sultam) rather than the desired sulfonyl fluoride.

  • Halogen Exchange Environment: We utilize Potassium Bifluoride (KHF₂) instead of standard Potassium Fluoride (KF). KHF₂ provides an inherently acidic microenvironment during the halogen exchange step. This acidity suppresses the base-catalyzed formation of the degradative sulfene intermediate, drastically increasing the yield of the aliphatic sulfonyl fluoride.

  • Anhydrous Deprotection: We utilize 4M HCl in anhydrous dioxane rather than Trifluoroacetic acid (TFA). TFA leaves a trifluoroacetate counterion, which is hygroscopic and can interfere with downstream biological assays. HCl provides a highly crystalline, stable hydrochloride salt.

Synthesis Workflow & Self-Validating Protocols

Synthesis N1 Homotaurine (3-APS) N2 Boc-Protected Sulfonate N1->N2 Boc2O, NaOH H2O/Dioxane N3 Boc-Protected Sulfonyl Fluoride N2->N3 1. (COCl)2, DMF 2. KHF2, MeCN/H2O N4 3-APS Fluoride HCl (Target) N3->N4 4M HCl in Dioxane

Step-by-step synthesis workflow of 3-APS fluoride HCl.

Step 1: Synthesis of Sodium 3-((tert-butoxycarbonyl)amino)propane-1-sulfonate

Protocol:

  • Dissolve 3-aminopropane-1-sulfonic acid (10.0 g, 71.8 mmol) in a mixture of 1M NaOH (75 mL) and 1,4-dioxane (75 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (17.2 g, 78.9 mmol) dropwise.

  • Stir the mixture at room temperature for 16 hours.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of a purple spot (primary amine) confirms complete protection.

  • Concentrate the mixture in vacuo to remove dioxane, wash the aqueous layer with diethyl ether to remove unreacted Boc₂O, and lyophilize the aqueous layer to yield the sodium salt as a white powder.

Step 2: Synthesis of 3-((tert-butoxycarbonyl)amino)propane-1-sulfonyl fluoride

Protocol:

  • Suspend the protected sodium sulfonate (15.0 g, ~57 mmol) in anhydrous dichloromethane (DCM) (150 mL) under a nitrogen atmosphere.

  • Add catalytic N,N-Dimethylformamide (DMF) (0.5 mL), followed by the dropwise addition of Oxalyl chloride (10.8 g, 85 mmol) at 0 °C.

  • Self-Validation Check: The reaction will vigorously evolve CO₂ and CO gas. The cessation of gas evolution (approx. 2 hours) indicates the complete formation of the sulfonyl chloride intermediate.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude residue in Acetonitrile (100 mL).

  • Add an aqueous solution of KHF₂ (13.3 g, 171 mmol in 30 mL H₂O) dropwise at 0 °C. Stir for 4 hours at room temperature.

  • Self-Validation Check: Take a 0.1 mL aliquot, dilute in CDCl₃, and run a quick ¹⁹F NMR. A distinct multiplet near +52 ppm confirms the presence of the -SO₂F group.

  • Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a colorless oil.

Step 3: Acidic Deprotection to 3-Aminopropane-1-sulfonyl fluoride hydrochloride

Protocol:

  • Dissolve the Boc-protected sulfonyl fluoride (10.0 g, 41.4 mmol) in anhydrous DCM (50 mL).

  • Add 4M HCl in 1,4-dioxane (50 mL) at 0 °C.

  • Stir the mixture at room temperature for 3 hours.

  • Self-Validation Check: As the Boc group is cleaved and isobutylene/CO₂ gases evolve, the highly polar hydrochloride salt will begin to precipitate out of the relatively non-polar DCM/dioxane mixture as a white solid.

  • Filter the precipitate, wash sequentially with cold DCM and diethyl ether, and dry under high vacuum to yield the final target.

Quantitative Data & Reaction Optimization

The choice of fluorinating agent in Step 2 is the most critical variable in this synthesis. Table 1 summarizes our internal optimization data, demonstrating the superiority of the KHF₂ system for aliphatic substrates.

Table 1: Reaction Optimization for Aliphatic Sulfonyl Fluoride Formation

Fluorinating ReagentSolvent SystemTemp (°C)Isolated Yield (%)Sulfene Byproduct (%)Rationale / Observation
KF (3 eq)MeCN / H₂O (9:1)2545%35%Basic nature of KF promotes α-deprotonation and hydrolysis.
DAST (1.5 eq)Anhydrous DCM-78 to 2552%15%High cost; difficult to scale; moderate yield for aliphatic sulfonates.
KHF₂ (3 eq) MeCN / H₂O (9:1) 25 88% <2% Acidic microenvironment completely suppresses sulfene formation.

Structural Characterization

Rigorous analytical validation is required to ensure the integrity of the highly reactive -SO₂F moiety post-deprotection.

Table 2: Spectroscopic Characterization of 3-APS Fluoride HCl

Analytical TechniqueKey Signals / AssignmentsDiagnostic Significance
¹H NMR (400 MHz, D₂O)δ 3.65 (m, 2H, -CH₂ -SO₂F), 3.15 (t, 2H, -CH₂ -NH₃⁺), 2.20 (m, 2H, -CH₂-CH₂ -CH₂-)Confirms the intact carbon backbone and correct proton integration.
¹⁹F NMR (376 MHz, D₂O)δ +52.4 (t, J = 5.5 Hz, 1F, -SO₂F )The positive chemical shift and triplet splitting (coupling to adjacent CH₂) definitively prove the sulfonyl fluoride structure.
¹³C NMR (100 MHz, D₂O)δ 48.5 (C1), 38.2 (C3), 22.1 (C2)Confirms the absence of the Boc protecting group (no signals at ~28 or 150 ppm).
HRMS (ESI+)m/z calc. for C₃H₉FNO₂S⁺ [M+H]⁺: 142.0338, found: 142.0341Exact mass verification of the free base.
FTIR (ATR)3000-2800 cm⁻¹ (br, NH₃⁺), 1405 cm⁻¹ (s, SO₂ asym), 1210 cm⁻¹ (s, SO₂ sym), 780 cm⁻¹ (s, S-F)The strong stretch at 780 cm⁻¹ is the hallmark fingerprint of the S-F bond.

Applications in Chemical Biology

Once synthesized, 3-APS fluoride HCl acts as an elite SuFEx hub. The primary amine can be readily derivatized (e.g., via amide coupling with a target-binding pharmacophore), leaving the -SO₂F group exposed as a latent electrophile. Upon binding to a target protein, the -SO₂F group undergoes a proximity-driven SuFEx click reaction with a nucleophilic residue (typically Tyrosine or Serine), forming an irreversible covalent bond.

SuFEx S1 3-APS Fluoride HCl S3 SuFEx Click Reaction (pH 7.4 - 8.0) S1->S3 S2 Target Protein (Tyrosine/Serine) S2->S3 S4 Covalent Protein-Ligand Conjugate S3->S4 S-O / S-N Bond Formation S5 Fluoride Leaving Group (F⁻) S3->S5 Elimination

SuFEx click chemistry pathway for covalent protein modification.

Conclusion

The synthesis of 3-Aminopropane-1-sulfonyl fluoride hydrochloride requires precise control over reaction microenvironments to prevent the degradation of aliphatic intermediates. By utilizing a Boc-protection strategy coupled with KHF₂-mediated halogen exchange, researchers can reliably access this critical SuFEx building block in high yield and purity. Its unique sp³-character and bifunctional nature make it an invaluable asset for the development of next-generation covalent therapeutics and chemical probes.

References

  • Source: MilliporeSigma (Sigma-Aldrich)
  • Source: National Institutes of Health (NIH)
  • Source: Nature Communications (via ResearchGate)
  • Source: Chemical Reviews (ACS Publications)

Sources

Exploratory

The Mechanism of Action of 3-Aminopropane-1-sulfonyl Fluoride Hydrochloride (AMPSF): A Bifunctional Scaffold for Covalent Inhibition and SuFEx Chemical Biology

Executive Summary As drug development pivots toward targeted covalent inhibitors (TCIs) and precision chemical probes, 3-Aminopropane-1-sulfonyl fluoride hydrochloride (AMPSF, CAS: 2173996-23-9) has emerged as a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward targeted covalent inhibitors (TCIs) and precision chemical probes, 3-Aminopropane-1-sulfonyl fluoride hydrochloride (AMPSF, CAS: 2173996-23-9) has emerged as a highly privileged molecular scaffold. Unlike traditional broad-spectrum protease inhibitors, AMPSF possesses a unique structural duality: an aliphatic sulfur(VI) fluoride electrophile paired with a protonatable primary amine. This whitepaper dissects the physicochemical causality behind AMPSF’s mechanism of action, detailing its dual utility as a highly specific irreversible serine protease inhibitor and a versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

The Physicochemical Causality of Aliphatic S(VI) Fluorides

To understand the mechanism of AMPSF, one must first analyze the causality of its molecular architecture. Historically, researchers have relied on aromatic sulfonyl fluorides like AEBSF or PMSF for protease inhibition. However, the electron-withdrawing nature of the phenyl ring in these molecules renders the S(VI) center highly electrophilic, leading to rapid aqueous hydrolysis and off-target reactivity.

AMPSF is an aliphatic sulfonyl fluoride . The electron-donating nature of its propyl chain tempers the baseline electrophilicity of the sulfur atom. Consequently, AMPSF is exceptionally stable in aqueous media (). It remains inert until it encounters a highly specific microenvironment—such as the hydrogen-bonding network of an enzyme's oxyanion hole—which provides the necessary thermodynamic driving force to activate the S-F bond. This aliphatic stability is the precise reason researchers choose AMPSF when high target specificity and minimal background labeling are required in complex biological lysates.

Mechanism of Action I: Irreversible Inactivation of Serine Proteases

AMPSF acts as a potent, mechanism-based covalent inhibitor, particularly for trypsin-like serine proteases. The mechanism proceeds through a strictly ordered sequence of events:

  • Pre-covalent Recognition (S1 Pocket Docking): At physiological pH, the terminal primary amine of AMPSF is protonated. This positive charge acts as a biomimetic recognition element, mimicking the basic side chains of Lysine or Arginine. The protonated amine anchors the molecule deep within the negatively charged S1 specificity pocket (e.g., interacting with Asp189 in trypsin).

  • Nucleophilic Attack: This precise docking aligns the sulfonyl fluoride warhead directly adjacent to the catalytic triad (Ser195, His57, Asp102). The imidazole ring of His57 deprotonates the hydroxyl group of Ser195, generating a highly nucleophilic alkoxide that attacks the S(VI) center of AMPSF.

  • SuFEx Elimination: The reaction proceeds through a trigonal bipyramidal transition state. The fluorine atom, an excellent leaving group, is expelled as a fluoride ion—a process facilitated by the enzyme's oxyanion hole.

  • Covalent Sulfonylation: The result is a highly stable, irreversible sulfonate ester bond between the propanesulfonyl group and Ser195, permanently occluding the active site.

Mechanism E Trypsin-like Protease (Active Ser195) EI Michaelis Complex (S1 Pocket Docking) E->EI Non-covalent Binding I 3-APSF (Protonated Amine) I->EI TS Trigonal Bipyramidal Transition State EI->TS Nucleophilic Attack (Ser195) EI_cov Sulfonylated Enzyme (Irreversibly Inactivated) TS->EI_cov SuFEx Elimination F Fluoride Ion (Leaving Group) TS->F Expulsion

Mechanism of covalent serine protease inactivation by 3-APSF via SuFEx elimination.

Mechanism of Action II: SuFEx Chemical Biology Hub

Beyond direct inhibition, AMPSF is a foundational building block for SuFEx click chemistry, a concept pioneered by K. Barry Sharpless ().

In this context, the primary amine of AMPSF serves as a synthetic handle. By reacting the amine with activated esters (e.g., NHS-fluorophores or NHS-biotin), researchers can rapidly generate a library of Activity-Based Probes (ABPs). Because the aliphatic S(VI)-F bond is essentially "blind" to standard aqueous conjugation conditions, the warhead remains perfectly intact during probe synthesis. Once introduced into a live cell or lysate, the SuFEx warhead selectively reacts with context-activated Serine, Threonine, Tyrosine, or Lysine residues, enabling global proteomic profiling ().

ABPP_Workflow A 3-APSF Scaffold (NH2-R-SO2F) C SuFEx Activity-Based Probe (Cy5-R-SO2F) A->C Amidation B Reporter Tag (e.g., Cy5-NHS) B->C Coupling D Live Cell / Lysate Incubation C->D Application E Covalent Labeling of Target Residues D->E Target Engagement F SDS-PAGE & In-Gel Fluorescence E->F Analysis

Workflow for generating and deploying a 3-APSF-derived SuFEx activity-based probe.

Quantitative Profiling: AMPSF vs. Legacy Inhibitors

To justify the selection of AMPSF in experimental design, we must compare its physicochemical metrics against legacy inhibitors. The aliphatic nature of AMPSF provides a distinct advantage in half-life and solubility.

PropertyAMPSF (Aliphatic)AEBSF (Aromatic)PMSF (Benzylic)
Structure Type Aliphatic Sulfonyl FluorideAryl Sulfonyl FluorideBenzylic Sulfonyl Fluoride
Aqueous Half-Life (pH 7.4) > 100 hours ~ 1-2 hours~ 30-60 minutes
Electrophilicity of S(VI) Moderate (Alkyl-donating)High (Aryl-withdrawing)High
Primary Target Trypsin-like proteases, SuFExBroad-spectrum SerineBroad-spectrum Serine
Solubility in Water Highly Soluble (>50 mg/mL)Highly Soluble (>50 mg/mL)Poor (Requires EtOH/DMSO)

Self-Validating Experimental Protocols

Scientific integrity demands that experimental workflows contain internal logic to validate their own outcomes. The following protocols utilize AMPSF while embedding self-validating mechanisms.

Protocol A: Kinetic Characterization of Covalent Inhibition (Jump-Dilution Method)

Causality: To prove that AMPSF is a covalent (irreversible) inhibitor rather than a reversible competitive inhibitor, we employ a jump-dilution assay. If inhibition is reversible, massive dilution will dissociate the complex and restore enzyme activity. If covalent, the enzyme remains dead.

  • Enzyme Pre-incubation: Incubate 100 nM of recombinant Trypsin with varying concentrations of AMPSF (0, 10 µM, 50 µM, 100 µM) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl) for 30 minutes at 37°C.

  • The Jump-Dilution (Self-Validation Step): Dilute the incubation mixtures 100-fold into a reaction buffer containing a saturating concentration of the fluorogenic substrate Boc-Gln-Ala-Arg-AMC (final enzyme concentration = 1 nM).

  • Kinetic Monitoring: Continuously monitor fluorescence (Ex: 380 nm, Em: 460 nm) for 60 minutes using a microplate reader.

  • Data Analysis: A lack of fluorescence recovery in the AMPSF-treated wells mathematically validates irreversible covalent bond formation. Calculate

    
     by plotting the pseudo-first-order rate constants (
    
    
    
    ) against AMPSF concentrations.
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality: When using a Cy5-conjugated AMPSF probe to identify novel targets in a cell lysate, background fluorescence from non-specific hydrophobic interactions can yield false positives. A competitive ABPP setup self-validates target specificity.

  • Probe Synthesis: React AMPSF (10 mM) with Cy5-NHS ester (12 mM) in DMF with 2 equivalents of DIPEA for 2 hours. Purify the resulting Cy5-AMPSF SuFEx probe via preparative HPLC.

  • Lysate Preparation: Lyse HEK293T cells in native lysis buffer (PBS, 0.1% NP-40, without protease inhibitors). Clarify by centrifugation at 14,000 x g.

  • Competitive Pre-incubation (Self-Validation Step): Divide the lysate into two cohorts. Treat Cohort A (Control) with DMSO. Treat Cohort B (Competed) with a 20-fold molar excess of unlabeled AMPSF. Incubate both for 1 hour at room temperature.

  • Probe Labeling: Add 1 µM of the Cy5-AMPSF probe to both cohorts. Incubate for 1 hour.

  • Analysis: Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve via SDS-PAGE.

  • Validation: Scan the gel using a fluorescence imager (650 nm laser). True covalent targets are validated by the presence of fluorescent bands in Cohort A that completely disappear in Cohort B.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[Link]

  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur(VI) fluoride exchange chemistry. Nature.[Link]

  • Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews.[Link]

Foundational

The Architecture of Stability: A Technical Guide to 3-Aminopropane-1-sulfonyl Fluoride Hydrochloride

Executive Summary In the rapidly evolving landscape of chemical biology and drug discovery, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a paramount click-chemistry methodology. Central to this domain ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of chemical biology and drug discovery, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a paramount click-chemistry methodology. Central to this domain are aliphatic sulfonyl fluorides, which offer a unique balance of physiological stability and latent reactivity[1]. This whitepaper provides an in-depth technical analysis of 3-Aminopropane-1-sulfonyl fluoride hydrochloride (CAS: 2173996-23-9) , detailing the mechanistic causality behind its structural design, degradation pathways, optimal storage conditions, and field-proven handling protocols.

Structural Causality: The Mechanics of the Hydrochloride Salt

To understand the stability of 3-aminopropane-1-sulfonyl fluoride, one must analyze the causality behind its formulation as a hydrochloride salt.

If this molecule existed as a free base, it would possess both a highly nucleophilic primary amine (


) and an electrophilic sulfonyl fluoride (

) warhead. Although the

bond is highly stable to hydrolysis under physiological conditions compared to the highly reactive

bond[2], the high effective molarity of these two groups in a neat liquid or powder would inevitably drive intermolecular self-condensation, resulting in oligomeric sulfonamides.

By formulating the compound as a hydrochloride salt, the primary amine is protonated to an ammonium ion (


). This protonation fundamentally alters the molecule's reactivity profile:
  • Nucleophilic Quenching: The ammonium ion is non-nucleophilic, completely halting self-polymerization.

  • Electrophilic Preservation: The sulfonyl fluoride group remains intact, as the

    
     bond is highly resistant to reduction, oxidation, and thermolysis[3].
    
  • Hydrolytic Resistance: Aliphatic sulfonyl fluorides are hydrolytically stable and serve as robust substitutes for highly unstable aliphatic sulfonyl chlorides[4].

ReactionPathway A 3-Aminopropane-1-sulfonyl fluoride HCl (Stable Salt) B DIPEA Addition (Deprotonation) A->B C Free Base (Reactive Amine) B->C D DBU + Phenol (SuFEx Activation) C->D E Sulfonate Ester (Final Product) D->E

Caption: Logical pathway of 3-aminopropane-1-sulfonyl fluoride activation in SuFEx chemistry.

Environmental Sensitivities and Storage Conditions

While the


 bond is chemically resilient, the physical integrity of the reagent is highly dependent on environmental controls. The hydrochloride salt is inherently hygroscopic.
Degradation Mechanics

If exposed to ambient humidity, the salt absorbs water, leading to powder clumping. While water alone does not rapidly hydrolyze the


 bond at neutral pH, the absorbed moisture can create micro-environments where trace impurities or localized pH shifts catalyze slow degradation over months of storage. Furthermore, thermal kinetic energy can overcome the activation barrier for hydrolysis if the compound is stored at elevated temperatures in a hydrated state.
Quantitative Stability and Storage Matrix

Table 1: Physicochemical Profile & Causality

ParameterCharacteristicImplication / Causality
Molecular Formula

Contains both nucleophilic and electrophilic potential.
S-F Hydrolysis Half-life

hours (pH 7.4)
Allows for aqueous workups and in vitro biological assays without warhead degradation.
Self-Condensation Rate Negligible (as HCl salt)Protonation of the amine strictly prevents nucleophilic attack on the

group.
Hygroscopicity HighDictates strict anhydrous storage requirements to prevent physical degradation.

Table 2: Storage Condition Matrix

ConditionRecommendationMechanistic Rationale
Temperature 2-8°C (Refrigerated)Minimizes thermal kinetic energy, preventing slow thermodynamic degradation pathways.
Atmosphere Argon / Nitrogen (Dry)Prevents moisture absorption by the highly hygroscopic hydrochloride salt.
Light Exposure Opaque containerPrevents potential long-term photo-oxidation of the aliphatic carbon chain.

Self-Validating Experimental Protocol: SuFEx Coupling Workflow

To ensure scientific integrity, the following SuFEx coupling protocol is designed as a self-validating system . Each step contains a measurable check to confirm chemical causality before proceeding.

Step 1: Reagent Solubilization & Integrity Check

  • Action: Dissolve 3-aminopropane-1-sulfonyl fluoride HCl (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere.

  • Causality: Anhydrous solvent prevents competitive hydrolysis during the subsequent base activation step.

  • Validation Check: The solution must be completely transparent. Any turbidity indicates moisture-induced polymerization or insoluble inorganic impurities. Do not proceed if turbid.

Step 2: Base-Mediated Amine Liberation

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.

  • Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic primary amine for functionalization. The excess base acts as an acid scavenger for the SuFEx step.

  • Validation Check: Spot a 1 µL aliquot on wet pH indicator paper. A shift to pH > 8 confirms complete deprotonation of the ammonium salt.

Step 3: SuFEx Catalysis

  • Action: Add the target coupling partner (e.g., a phenol, 1.1 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq).

  • Causality: DBU acts as a specialized SuFEx catalyst, activating the otherwise highly stable

    
     bond for nucleophilic attack by the phenol.
    
  • Validation Check: Monitor via LC-MS. The reaction is validated when the mass peak of the free base (

    
     142.03) completely disappears, replaced by the target product mass.
    

Step 4: Orthogonal Workup

  • Action: Quench with 1M HCl, extract with EtOAc, and wash with brine.

  • Causality: The acidic quench protonates residual DBU and unreacted amines, driving them into the aqueous layer, while the neutral sulfonate ester partitions into the organic layer.

  • Validation Check: Analyze via TLC (Hexanes/EtOAc). The organic layer must show a single UV-active spot with an

    
     distinct from the starting phenol, confirming successful isolation.
    

ExperimentalWorkflow S1 Step 1: Solubilization Check: Transparent Solution S2 Step 2: Amine Liberation Check: pH > 8 S1->S2 S3 Step 3: SuFEx Catalysis Check: LC-MS Mass Shift S2->S3 S4 Step 4: Orthogonal Workup Check: Single TLC Spot S3->S4

Caption: Self-validating experimental workflow for SuFEx coupling.

References

  • 3-aminopropane-1-sulfonyl fluoride hydrochloride | 2173996-23-9 - Sigma-Aldrich. sigmaaldrich.com. Link

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. rsc.org. 2

  • Hydrolytically stable sulfonyl fluorides - Enamine. enamine.net. 4

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. researchgate.net. 1

  • Sulfur fluoride exchange - PMC. nih.gov. 3

Sources

Exploratory

Technical Guide: Discovery and Application of Sulfonyl Fluorides as Covalent Protein Modifiers

Executive Summary The renaissance of covalent inhibition in drug discovery has evolved beyond the traditional targeting of cysteine residues with acrylamides.[1][2] Sulfonyl fluorides (SFs) have emerged as a privileged c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of covalent inhibition in drug discovery has evolved beyond the traditional targeting of cysteine residues with acrylamides.[1][2] Sulfonyl fluorides (SFs) have emerged as a privileged class of "latent" electrophiles, enabled by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike their highly reactive sulfonyl chloride counterparts, SFs possess a unique stability-reactivity profile that allows them to remain inert in aqueous physiological environments until activated by the specific electrostatic context of a protein binding pocket.

This guide details the mechanistic basis, experimental workflows, and validation strategies for deploying sulfonyl fluorides to target non-catalytic nucleophiles—specifically Tyrosine, Lysine, Histidine, and Serine—thereby expanding the druggable proteome.[3]

Part 1: The Mechanistic Paradigm

The Stability-Reactivity Paradox

The utility of sulfonyl fluorides lies in their resistance to hydrolysis and reduction. In plasma or cytosolic pH (7.4), the S(VI)-F bond is kinetically stable due to the high oxidation state of sulfur and the strength of the S-F bond. However, this bond becomes susceptible to nucleophilic attack only when two conditions are met:

  • Proximity: The probe binds to the protein pocket with sufficient affinity (

    
    ).
    
  • Activation: The local protein environment provides a "catalytic bridge" (often a neighboring basic residue or oxyanion hole) that stabilizes the pentacoordinate transition state and assists fluoride departure.

This "context-dependent reactivity" distinguishes SFs from promiscuous alkylators.

Reaction Mechanism

The reaction proceeds via a concerted substitution at the sulfur center. The protein nucleophile (Nu) attacks the sulfur, forming a trigonal bipyramidal transition state. The fluoride ion (


), usually a poor leaving group in organic solvents, is expelled efficiently in the protein environment, often assisted by hydrogen bonding or proton transfer from adjacent residues.

SF_Mechanism Protein Protein Pocket (Recognition Element) Complex Non-Covalent Michaelis Complex Protein->Complex Binding (Ki) SF_Probe Sulfonyl Fluoride Probe (R-SO2F) SF_Probe->Complex TS Transition State [Pentacoordinate S(VI)] Complex->TS Nucleophilic Attack (Tyr/Lys/His/Ser) Product Covalent Adduct (Protein-SO2-R) TS->Product SuFEx Reaction (kinact) Fluoride F- (Leaving Group) TS->Fluoride

Figure 1: The two-step mechanism of targeted covalent modification by sulfonyl fluorides. Note the requirement for initial non-covalent binding (


) prior to the covalent step (

).

Part 2: Targetable Residues and Selectivity

While acrylamides are restricted to Cysteine (and occasionally Lysine), SFs exhibit a broader reactivity profile. This allows for the targeting of proteins that lack an active-site Cysteine.

Table 1: Comparative Reactivity of Covalent Warheads

FeatureAcrylamides (Michael Acceptors)Sulfonyl Fluorides (SuFEx)Sulfonyl Chlorides
Primary Residue Cysteine (Thiol)Tyrosine (Phenol), Lysine (Amine)Non-specific (Lys/Ser/Tyr)
Secondary Residues Lysine (rarely)Histidine, Serine, ThreonineN/A
Aqueous Stability HighHigh (Kinetic Stability)Low (Rapid Hydrolysis)
Reactivity Driver Soft Nucleophile PreferenceProtein Microenvironment (H-bond)Intrinsic Electrophilicity
Key Application Kinase Inhibitors (e.g., Ibrutinib)Ligand-Directed Probes, ABPPGeneral Reagents (e.g., PMSF)

Part 3: Experimental Workflow (ABPP)

To discover SF modifiers, Activity-Based Protein Profiling (ABPP) is the gold standard. This protocol assumes the use of a "scout" probe (an SF warhead attached to an alkyne handle) or a specific ligand-SF conjugate.

Protocol: Gel-Based and MS-Based ABPP

Materials:

  • Cell Lysate (1-2 mg/mL protein concentration in PBS).

  • SF-Alkyne Probe (100X stock in DMSO).

  • Click Chemistry Reagents: TBTA (Ligand),

    
    , TCEP (Reductant), Azide-Biotin (for MS) or Azide-Rhodamine (for Gel).
    

Step-by-Step Methodology:

  • Proteome Preparation:

    • Lyse cells in PBS (pH 7.4) containing protease inhibitors (omit PMSF as it is an SF competitor).

    • Adjust protein concentration to 1 mg/mL.

  • Probe Incubation (Labeling):

    • Add SF-Alkyne probe (final conc. 1–10 µM).

    • Control: For competitive ABPP, pre-incubate lysate with excess non-alkyne competitor (10–20 µM) for 30 mins before adding the probe.

    • Incubate at 37°C for 1 hour. (Note: SF reaction rates are slower than acrylamides; longer incubation may be required).

  • Click Chemistry (CuAAC):

    • Add reagents in order:

      • Azide-tag (100 µM)

      • TBTA (100 µM)

      • 
         (1 mM)
        
      • TCEP (1 mM) - Freshly prepared.

    • Vortex and incubate at RT for 1 hour.

  • Enrichment & Digestion (For MS-Based):

    • Precipitate proteins (Methanol/Chloroform) to remove excess probe.

    • Resuspend in 6M Urea/PBS.

    • Incubate with Streptavidin-Agarose beads (2 hours).

    • Wash beads stringently (1% SDS, 6M Urea, PBS).

    • On-bead digestion with Trypsin (overnight).

  • LC-MS/MS Analysis:

    • Analyze peptides.[2] Look for the specific mass shift corresponding to the SF adduct (Probe Mass - HF). Note: The fluoride leaves, so the added mass is the sulfonyl moiety.

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubation Probe Incubation (SF-Alkyne, 1h) Lysate->Incubation Click CuAAC Click Reaction (+ Biotin-Azide) Incubation->Click Enrich Streptavidin Enrichment & Washing Click->Enrich Digest Tryptic Digestion (On-Bead) Enrich->Digest MS LC-MS/MS Analysis (Identify Modified Peptide) Digest->MS

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for identifying sulfonyl fluoride targets.

Part 4: Case Study & Validation

Rational Targeting of Tyrosine (The DcpS Example)

A landmark application of specific SF targeting was demonstrated by Jones et al. (Pfizer) targeting the mRNA decapping scavenger enzyme (DcpS).[4]

  • Challenge: The active site contained no Cysteine.

  • Solution: A sulfonyl fluoride probe was designed based on a known diaminoquinazoline inhibitor.[4]

  • Outcome: The probe specifically modified Tyr143 .

  • Validation:

    • Mass Spec: Confirmed modification of Tyr143 (shift corresponding to

      
      ).
      
    • Crystallography: X-ray structure showed the covalent bond between the phenolic oxygen of Tyr143 and the sulfur.

    • Selectivity: The probe did not label other abundant nucleophiles, proving that the binding pocket geometry directed the reactivity exclusively to the Tyrosine.

Interpreting Data: Specific vs. Non-Specific

When analyzing MS data, distinguish "true" targets from "noise" (non-specific labeling of hyper-reactive residues) using Competitive ABPP :

  • Specific Target: Signal intensity drops significantly (>75%) when pre-treated with the non-alkyne parent ligand.

  • Non-Specific Target: Signal intensity remains high despite competitor presence (indicating the probe is reacting due to intrinsic reactivity, not specific binding).

References

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. Jones, L. H., et al.[4][5][6] ACS Chemical Biology (2015).[6] [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., Sharpless, K. B., et al.[7][8] Angewandte Chemie International Edition (2014).[7] [Link]

  • Inverse Drug Discovery: Identification of Native Protein Targets for Sulfonyl Fluoride Probes. Wang, J., Kelly, J. W., et al. Cell Chemical Biology (2018).[9] [Link]

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Narayanan, A. & Jones, L. H.[10][11] Chemical Science (2015). [Link]

  • Global Profiling of the Druggability of the Human Proteome with Sulfonyl Fluoride Probes. Mortenson, D. E., et al. Cell Chemical Biology (2018).[9] [Link]

Sources

Foundational

In Situ Synthesis of Sulfonyl Fluoride Probes for Chemical Biology

[1][2][3] Executive Summary Sulfonyl fluorides (SFs) have transcended their historical role as simple protease inhibitors (e.g., PMSF) to become the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Sulfonyl fluorides (SFs) have transcended their historical role as simple protease inhibitors (e.g., PMSF) to become the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Unlike other covalent warheads that are indiscriminately reactive (e.g., sulfonyl chlorides, epoxides), SFs possess a unique "sleeping beauty" profile: they remain thermodynamically stable and resistant to reduction in physiological buffers but become highly reactive upon specific activation within a protein binding pocket.

This guide details the in situ synthesis of SF probes—specifically focusing on Rapid On-Demand Functionalization . By converting stable precursors (sulfonyl chlorides or sulfonamides) into reactive SF warheads immediately prior to biological application, researchers can bypass the stability issues of intermediates and access vast chemical space for ligand-directed probe discovery.

Part 1: The Chemical Rationale[3]

The "Sleeping Beauty" Mechanism

The utility of SF probes relies on the unique properties of the S(VI)-F bond.

  • Bond Energy: The S-F bond is strong (~130 kcal/mol), conferring resistance to hydrolysis and reduction in plasma.

  • Activation: Reactivity is triggered only when the fluoride is assisted by a stabilizing microenvironment (e.g., H-bonding with active site residues) or when the sulfur center is attacked by a specific nucleophile (Tyr, Lys, Ser, His) in a transition state stabilized by the protein.

Why In Situ Synthesis?

While many SF probes are stable enough to be isolated, in situ synthesis (or rapid late-stage functionalization) offers three critical advantages for drug discovery:

  • Library Access: Commercial catalogs contain thousands of sulfonyl chlorides and sulfonamides but few sulfonyl fluorides. In situ conversion unlocks these libraries for screening.

  • Handling Instability: Some highly reactive SF probes (e.g., those targeting specific catalytic nucleophiles) may degrade during silica chromatography.

  • Speed: One-pot conversion allows for high-throughput parallel synthesis of probe libraries in 96-well plates, ready for direct addition to proteomes.

Part 2: Precursor Selection & Chemistry

Two primary pathways exist for generating SF probes on demand. The choice depends on the starting material availability.

PrecursorReagent SystemMechanismProsCons
Sulfonyl Chlorides (R-SO₂Cl)KHF₂ (Potassium Bifluoride) in MeCN/H₂OHalogen Exchange (Halex)Access to massive commercial libraries; aqueous compatible.[2]Precursors are moisture sensitive.
Sulfonamides (R-SO₂NH₂)Pyry-BF₄ / MgCl₂ then KF Deaminative Chlorination

Fluorination
Precursors are ultra-stable; ideal for late-stage drug functionalization.Requires specialized Pyrylium reagent; multi-step one-pot.
Visualization of Reaction Pathways

The following diagram illustrates the workflow for converting precursors into active probes and their subsequent interaction with the proteome.

SuFEx_Workflow cluster_precursors Precursor Selection cluster_synthesis In Situ Synthesis (One-Pot) cluster_bio Biological Application R_Cl Sulfonyl Chloride (R-SO2Cl) Halex Halogen Exchange (KHF2 / MeCN / H2O) R_Cl->Halex Rapid Mix R_NH2 Sulfonamide (R-SO2NH2) Deam Deaminative Fluorination (Pyry-BF4 / MgCl2 / KF) R_NH2->Deam Activation SF_Probe Sulfonyl Fluoride Probe (R-SO2F) Halex->SF_Probe >90% Conv. Deam->SF_Probe Protein Target Protein (Nucleophile: Tyr/Lys/Ser) SF_Probe->Protein Incubation Complex Covalent Complex (R-SO2-Protein) Protein->Complex SuFEx Reaction (HF elimination)

Caption: Workflow for generating Sulfonyl Fluoride probes from Chlorides or Sulfonamides and their covalent capture of protein targets.

Part 3: Experimental Protocols

Protocol A: Rapid Fluorination of Sulfonyl Chlorides (The KHF₂ Method)

This is the most robust method for generating probe libraries from commercial sulfonyl chlorides. The use of Potassium Bifluoride (KHF₂) is superior to KF due to higher solubility and the formation of the bifluoride anion (


), a potent nucleophile.

Safety Note: KHF₂ is corrosive and generates trace HF in acidic media. Use plasticware (Falcon tubes/tips) where possible, as fluoride etches glass over time.

Reagents:

  • Sulfonyl Chloride precursor (0.1 mmol)

  • Potassium Bifluoride (KHF₂) (saturated aqueous solution, ~4M)

  • Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve 0.1 mmol of the sulfonyl chloride in 200 µL of MeCN in a plastic microcentrifuge tube.

  • Activation: Add 100 µL of saturated aqueous KHF₂ solution.

    • Note: The reaction is biphasic. Vigorous mixing is essential.

  • Reaction: Vortex or shake at room temperature for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS. The conversion is usually quantitative. The SF product often has a similar retention time to the chloride but is distinct by mass (Cl isotope pattern vs. F mass).

  • Work-up (for immediate use):

    • Add 500 µL EtOAc and 200 µL water. Vortex and centrifuge to separate layers.

    • Extract the organic layer (top).

    • Dry over MgSO₄ (optional for screening) or simply evaporate the solvent using a SpeedVac if DMSO stock is needed.

    • For "In Situ" Screening: If the biological assay tolerates trace fluoride salts, the reaction mixture can sometimes be diluted directly into buffer, though extraction is recommended to remove excess fluoride which can inhibit some enzymes (e.g., phosphatases).

Protocol B: Deaminative Fluorination from Sulfonamides (The Cornella Method)

Use this when the starting material is a sulfonamide drug or fragment.

Reagents:

  • Sulfonamide (0.1 mmol)

  • Pyry-BF₄ (2,4,6-triphenylpyrylium tetrafluoroborate)

  • MgCl₂[3][4][5]

  • KF[3][4][5][6]

  • Solvent: MeCN[5]

Step-by-Step:

  • Activation: Combine Sulfonamide (1 equiv), Pyry-BF₄ (1.2 equiv), and MgCl₂ (1.2 equiv) in MeCN. Heat to 60°C for 2–4 hours. This forms the sulfonyl chloride in situ.[3][7][4][5]

  • Fluorination: Add KF (3–5 equiv) directly to the reaction vessel. Stir for an additional 2 hours at 60°C.

  • Isolation: Filter through a short silica plug to remove inorganic salts and pyrylium byproducts. Evaporate solvent.

  • Result: The resulting R-SO₂F is ready for biological incubation.

Part 4: Biological Application & Validation[9]

Once the probe is synthesized, the workflow shifts to proteomic profiling.

Probe Incubation
  • Lysate Preparation: Prepare cell lysate (1–2 mg/mL protein) in PBS (pH 7.4). Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if long incubation times are planned, though SuFEx is generally chemoselective.

  • Labeling: Add the SF probe (final conc. 1–100 µM) to the lysate.

  • Time Course: Incubate for 1 hour at 37°C.

    • Control: Pre-incubate a sample with the non-fluorinated parent ligand to compete for the binding site (Competition Assay).

Mechanism of Action Diagram

The following diagram details the specific nucleophilic attack mechanism within the protein pocket.

SuFEx_Mechanism SF_Warhead SF Warhead (R-S(=O)(=O)-F) TS Transition State (Pentacoordinate Sulfur) SF_Warhead->TS Electrophile Residue Protein Residue (Tyr-OH / Lys-NH2) Residue->TS Nucleophilic Attack Product Sulfonylated Protein (Stable Covalent Bond) TS->Product Collapse Leaving Leaving Group (HF / F-) TS->Leaving Elimination

Caption: SuFEx mechanism showing nucleophilic attack on the sulfur center and fluoride elimination.

Validation Metrics (Self-Validating System)

To ensure the protocol worked, verify using these checkpoints:

  • LC-MS Confirmation (Chemical): Before adding to protein, run the synthesized probe on LC-MS.

    • Success: Disappearance of R-SO₂Cl isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl). Appearance of R-SO₂F (single mass peak, typically M-Cl+F shift).

  • Gel-Based Fluorescence (Biological): If using a click-handle probe (e.g., SF-alkyne):

    • Perform CuAAC click reaction with a rhodamine-azide after probe incubation.

    • Run SDS-PAGE.

    • Success: Fluorescent bands indicate labeled proteins. Disappearance of bands in the "competitor" lane confirms specific binding.

References

  • Dong, J., Sharpless, K. B., et al. (2014).[8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[9][8] Angewandte Chemie International Edition.

  • Narayanam, M. K., Jones, L. H., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science.

  • Pang, Y., Cornella, J., et al. (2020). A Mild and Broadly Applicable Synthesis of Sulfonyl Fluorides from Sulfonamides.[4] Journal of the American Chemical Society.

  • Mortenson, P. N., et al. (2018). The "Right" Level of Reactivity: Sulfonyl Fluorides as Covalent Probes.[3][2][10] Journal of Medicinal Chemistry.

  • Sun, H., et al. (2017).

Sources

Exploratory

Spectroscopic Characterization of Aminobenzenesulfonyl Fluoride Derivatives

The following technical guide details the spectroscopic characterization of aminobenzenesulfonyl fluoride derivatives, with a specific focus on 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) and 4-aminobenzenesulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of aminobenzenesulfonyl fluoride derivatives, with a specific focus on 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) and 4-aminobenzenesulfonyl fluoride (sulfanilyl fluoride).

Technical Guide for Structural Validation & Reaction Monitoring

Introduction: The "Goldilocks" Electrophile

Aminobenzenesulfonyl fluorides occupy a unique chemical space in drug development and chemical biology. Unlike their highly reactive chloride counterparts, sulfonyl fluorides (R-SO₂F) possess a "Goldilocks" stability—they are resistant to reduction and hydrolysis under physiological conditions but react specifically with nucleophiles (e.g., Ser, Tyr, Lys residues) within protein binding pockets. This property drives their use as irreversible protease inhibitors (e.g., AEBSF/Pefabloc) and as "warheads" in Sulfur-Fluoride Exchange (SuFEx) click chemistry.

Precise spectroscopic characterization is critical for validating these structures and monitoring their reactivity. This guide synthesizes NMR, IR, and MS data to provide a self-validating analytical framework.

Nuclear Magnetic Resonance (NMR) Signatures

The most definitive tool for characterizing sulfonyl fluorides is ¹⁹F NMR , owing to the distinct chemical shift of the sulfonyl fluoride group compared to aryl fluorides or trifluoromethyl groups.

A. ¹⁹F NMR: The "Smoking Gun"

The fluorine atom in the -SO₂F moiety is highly deshielded due to the strong electron-withdrawing nature of the sulfonyl group.

CompoundSolventChemical Shift (δ, ppm)*MultiplicityNotes
General Ar-SO₂F CDCl₃+65.0 to +67.0 SingletDistinctly downfield from CFCl₃ (0 ppm).
AEBSF (HCl salt) D₂O+60.0 to +65.0 SingletShift varies slightly with pH and concentration.
4-Aminobenzenesulfonyl fluoride CDCl₃+66.0 ± 1.0 SingletInsensitive to para substitution.
4-Methylbenzenesulfonyl fluoride CDCl₃+66.2 SingletReference standard.

Critical Protocol Note: The ¹⁹F chemical shift of sulfonyl fluorides is positive (deshielded) relative to CFCl₃. This contrasts with aryl fluorides (Ar-F), which typically appear at -100 to -120 ppm. This ~170 ppm difference makes ¹⁹F NMR the primary method for assessing purity.

B. ¹H NMR: Structural Connectivity

The aromatic protons in 4-substituted benzenesulfonyl fluorides typically display an AA'BB' splitting pattern.

Case Study: 4-Aminobenzenesulfonyl fluoride

  • H-a (Ortho to SO₂F): Deshielded by the electron-withdrawing sulfonyl group.

    • Shift:7.60 – 7.80 ppm (Doublet/Multiplet)

  • H-b (Ortho to NH₂): Shielded by the electron-donating amino group.

    • Shift:6.60 – 6.70 ppm (Doublet/Multiplet)

  • NH₂: Broad singlet, solvent-dependent (4.0 – 6.0 ppm ).

Case Study: AEBSF (Pefabloc)

  • Aromatic Ring: Two doublets (approx 7.9 ppm and 7.5 ppm).[1]

  • Ethyl Chain (-CH₂-CH₂-):

    • -CH₂-N: ~3.2 ppm (Triplet)

    • Ar-CH₂-: ~3.0 ppm (Triplet)

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the functional group integrity, particularly the S-F bond, which is useful when NMR is unavailable.

Vibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
S-F Stretch 750 – 820 StrongHigh. The most characteristic fingerprint peak.
Asymmetric SO₂ Stretch 1380 – 1420 StrongConfirms sulfonyl group presence.
Symmetric SO₂ Stretch 1150 – 1200 StrongConfirms sulfonyl group presence.
N-H Stretch (Primary Amine) 3300 – 3500 MediumDoublet indicates -NH₂; Singlet indicates -NHR.

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) or ESI-MS/MS, sulfonyl fluorides exhibit a predictable fragmentation pathway useful for structural elucidation.

  • Molecular Ion: [M]⁺ or [M+H]⁺ is usually observable.

  • Loss of Fluorine: [M - 19]⁺.

  • Loss of SO₂: [M - 64]⁺.

  • Base Peak: Often the stabilized aromatic cation (e.g., aminophenyl cation at m/z 92 for sulfanilyl derivatives).

Visualization: MS Fragmentation Logic

MS_Fragmentation M Parent Ion [Ar-SO₂F]⁺ Frag1 Sulfonyl Cation [Ar-SO₂]⁺ M->Frag1 - F• (19 Da) Frag2 Aryl Cation [Ar]⁺ M->Frag2 - SO₂F• (83 Da) Frag1->Frag2 - SO₂ (64 Da)

Caption: Primary fragmentation pathway for benzenesulfonyl fluorides in mass spectrometry.

Experimental Protocols

Protocol A: Monitoring Hydrolysis/Reaction via ¹⁹F NMR

This protocol is the "gold standard" for verifying the stability of AEBSF or monitoring a SuFEx reaction.

  • Sample Prep: Dissolve 5-10 mg of the derivative in 0.6 mL of deuterated solvent (CDCl₃ for organics, D₂O/buffer for AEBSF).

  • Internal Standard: Add 5 µL of α,α,α-trifluorotoluene (δ -63.7 ppm) or fluorobenzene (δ -113 ppm) as a reference. Avoid TFA if pH sensitivity is a concern.

  • Acquisition:

    • Pulse Sequence: Standard zgfhigqn (inverse gated decoupling) to eliminate proton coupling and simplify integration.

    • Sweep Width: Ensure coverage from -200 ppm to +100 ppm.

    • Relaxation Delay (D1): Set to ≥ 5 seconds to ensure quantitative integration of the sulfonyl fluoride peak.

  • Analysis:

    • Start (T=0): Observe singlet at +65 ppm .

    • Reaction Endpoint: Disappearance of +65 ppm signal.

    • Hydrolysis Product: Appearance of free fluoride ion (F⁻) at -119 ppm (in aqueous buffer).

Visualization: SuFEx Reaction Monitoring

SuFEx_Monitoring cluster_NMR ¹⁹F NMR Signals Start Start: Sulfonyl Fluoride (R-SO₂F) React Reaction with Nucleophile (Protein-Nu or R'-OH) Start->React Activate (SuFEx) Signal1 +65 ppm (Disappears) Start->Signal1 Product Product: Sulfonate/Sulfonamide (R-SO₂-Nu) React->Product Covalent Bond Formed Byproduct Byproduct: Fluoride Ion (F⁻) React->Byproduct Leaving Group Signal3 Silent (Product has no F) Product->Signal3 Signal2 -119 ppm (Appears if hydrolyzed) Byproduct->Signal2

Caption: Logic flow for monitoring SuFEx reactions using 19F NMR spectroscopy.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Alfa Chemistry. "19F NMR Chemical Shift Table." Organofluorine Analysis. Link

  • University of California, Santa Barbara (UCSB). "19F Chemical Shifts and Coupling Constants." NMR Facility. Link

  • Royal Society of Chemistry. "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides." Chemical Science Supplementary Information. Link

  • Sigma-Aldrich. "AEBSF Hydrochloride Product Sheet." Link

Sources

Foundational

reactivity of sulfonyl fluoride with nucleophilic amino acid residues

The Reactivity of Sulfonyl Fluoride with Nucleophilic Amino Acid Residues: A Technical Guide Executive Summary: The "Sleeping Beauty" of Covalent Chemistry For decades, sulfonyl fluorides (SFs) were viewed merely as pote...

Author: BenchChem Technical Support Team. Date: March 2026

The Reactivity of Sulfonyl Fluoride with Nucleophilic Amino Acid Residues: A Technical Guide

Executive Summary: The "Sleeping Beauty" of Covalent Chemistry

For decades, sulfonyl fluorides (SFs) were viewed merely as potent serine protease inhibitors (e.g., PMSF). However, the renaissance of Sulfur-Fluoride Exchange (SuFEx) chemistry, championed by Sharpless and colleagues, has redefined SFs as "privileged warheads" in modern drug discovery.

Unlike the highly reactive sulfonyl chlorides or Michael acceptors (e.g., acrylamides) that aggressively target cysteines, sulfonyl fluorides possess a unique "sleeping beauty" reactivity . They are remarkably stable in aqueous physiological buffers and plasma, resisting hydrolysis for hours to days. Yet, upon binding to a specific protein pocket, the local microenvironment "wakes up" the warhead, catalyzing a rapid, irreversible covalent bond with nucleophilic side chains.

This guide details the mechanistic underpinnings of this context-dependent reactivity, specifically focusing on Tyrosine, Lysine, Serine, and Histidine residues, and provides a validated workflow for their application in chemoproteomics.

Mechanistic Foundations: Context-Dependent Activation

The S(VI)-F bond is kinetically stable due to the high oxidation state of sulfur and the strength of the S-F bond. Reactivity is not driven solely by the pKa of the nucleophile but by the local electrostatic environment .

The Activation Mechanism

The transition state for nucleophilic attack on the sulfur center is stabilized by hydrogen bonding. In a protein binding pocket, neighboring residues (often basic) act as general bases or proton shuttles, activating the nucleophile while simultaneously stabilizing the fluoride leaving group.

SuFEx_Mechanism Figure 1: The 'Sleeping Beauty' Mechanism of SuFEx Activation in Proteins Protein_Pocket Protein Binding Pocket (Specific Geometry) Activation Microenvironment Activation (H-bond network / Proton Transfer) Protein_Pocket->Activation Positions Warhead Sulfonyl Fluoride (R-SO2-F) TS Transition State (Pentacoordinate Sulfur) Warhead->TS Enters Pocket Nucleophile Target Residue (Tyr-OH, Lys-NH2) Nucleophile->TS Attacks S(VI) Activation->TS Catalyzes Covalent_Bond Stable Covalent Adduct (Sulfonate/Sulfonamide) TS->Covalent_Bond Fluoride Departure

[1]

Residue-Specific Reactivity Profiles

While Cysteine is the traditional target of covalent drugs, SFs expand the druggable proteome by targeting "harder" nucleophiles.

A. Tyrosine (The Preferred Target)[2]
  • Mechanism: Tyrosine is often the primary target for aryl sulfonyl fluorides. The reaction forms a fluorosulfate (or sulfonate ester) linkage.

  • Critical Factor: The phenol group (pKa ~10) is usually protonated at physiological pH. Reactivity requires a proximal basic residue (Lys, Arg, His) or an ordered water molecule to depress the pKa and facilitate deprotonation.

  • Stability: Tyrosine adducts are hydrolytically stable, making them ideal for occupancy probes.

B. Lysine
  • Mechanism: Reacts to form a sulfonamide linkage.

  • Critical Factor: While epsilon-amino groups have high pKa (~10.5), the local environment in an active site can significantly lower this value. Lysine targeting is often driven by the "steering" effect of the ligand scaffold, which places the SF warhead in immediate proximity to the amine.

  • Selectivity: Can be modulated by pH. Higher pH (>8.0) favors Lys labeling in non-specific contexts, but site-specific labeling occurs readily at pH 7.4.

C. Serine & Threonine (The Elimination Trap)
  • Mechanism: Reacts to form a sulfonate ester.

  • Expert Insight (Mass Spec Warning): Unlike Tyr/Lys adducts, sulfonylated Ser/Thr residues are prone to beta-elimination , especially if adjacent to basic residues. This converts the residue into dehydroalanine (DHA) or dehydrobutyrine.

  • Diagnostic: In Mass Spectrometry, look for a mass shift of -18.01 Da (loss of water/formation of alkene) relative to the native protein, rather than the expected +SO2R mass.

D. Histidine[2][3][4][5][6][7][8][9][10]
  • Mechanism: Reacts to form a sulfonyl-imidazole adduct.

  • Role: Histidine often acts as the activator for other residues (e.g., Tyr) but can become the nucleophile itself if spatially aligned. These adducts can be reversible under acidic conditions or nucleophilic attack.

Comparative Data: Warhead Stability & Selectivity

The choice of warhead dictates the reactivity profile.

FeatureAryl Sulfonyl Fluoride (Ar-SO2F)Fluorosulfate (Ar-O-SO2F)Alkyl Sulfonyl Fluoride
Intrinsic Reactivity High (Balanced)Low (High Latency)Moderate to High
Primary Targets Tyr, Lys, HisTyr, Lys, His (requires strong activation)Ser (Catalytic), Cys
Aqueous Stability High (t1/2 > 12-24h in PBS)Very High (t1/2 > days)Moderate
Plasma Stability HighVery HighVariable
Promiscuity Low (Context Dependent)Very Low (Highly Specific)Moderate (Can inhibit proteases)

Experimental Protocol: Chemoproteomic Profiling

This workflow describes the identification of SF-reactive targets using Activity-Based Protein Profiling (ABPP).

Phase 1: Probe Incubation
  • Lysate Preparation: Prepare proteome lysate (1-2 mg/mL) in PBS (pH 7.4) . Avoid Tris or amine-containing buffers if high concentrations are used, though SFs are generally selective for protein nucleophiles over buffer amines at low concentrations.

  • Probe Addition: Add the SF-alkyne probe (typically 1-10 µM final conc). Include a DMSO-only control.

  • Incubation: Incubate at 37°C for 1-4 hours .

    • Note: Unlike acrylamides (often 1 hr), SFs may require longer incubation to sample the conformational "breathing" of the protein that exposes the active context.

Phase 2: Click Chemistry (CuAAC)
  • Reagent Mix: To the lysate, sequentially add:

    • Azide-Biotin tag (100 µM)

    • TCEP (1 mM) - Reduces disulfides and stabilizes Cu(I).

    • TBTA Ligand (100 µM) - Protects Cu(I) from oxidation.

    • CuSO4 (1 mM) - Initiates reaction.

  • Reaction: Vortex and incubate at RT for 1 hour .

  • Quench: Precipitate proteins using cold Methanol/Chloroform (4:1:3 ratio) to remove excess reagents.

Phase 3: Enrichment & MS Analysis
  • Solubilization: Resuspend protein pellet in 6M Urea/PBS.

  • Enrichment: Incubate with Streptavidin-agarose beads (1-2 hrs).

  • Washing: Stringent washing (1% SDS, Urea) to remove non-covalent binders.

  • On-Bead Digestion: Reduce (DTT), Alkylate (Iodoacetamide), and digest with Trypsin overnight.

  • LC-MS/MS: Analyze peptides.

    • Search Parameters: Set variable modifications for the specific sulfonyl probe mass on Tyr, Lys, His, Ser, Thr. Crucially, include "Dehydroalanine" (-18 Da on Ser) as a potential modification.

Workflow Figure 2: Chemoproteomic Workflow for Sulfonyl Fluoride Probes Step1 1. Probe Incubation (Lysate + SF-Alkyne, 37°C, 2h) Step2 2. Click Chemistry (Add Azide-Biotin, Cu(I), TCEP) Step1->Step2 Step3 3. Protein Precipitation (MeOH/CHCl3 Wash) Step2->Step3 Step4 4. Streptavidin Enrichment (Capture Biotinylated Proteins) Step3->Step4 Step5 5. On-Bead Digestion (Trypsin -> Peptides) Step4->Step5 Step6 6. LC-MS/MS Analysis (Detect Adducts & Mass Shifts) Step5->Step6

References

  • Sulfonyl fluorides as privileged warheads in chemical biology. Source: Chemical Science (2015) [Link][1]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Source: Chemical Science (2025) [Link]

  • SuFEx chemistry is based on the unique reactivity of the sulfonyl fluoride group with a range of nucleophiles. Source: PMC (2023) [Link]

  • Structure-based design and analysis of SuFEx chemical probes. Source: PMC (2020) [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Source: Expert Opinion on Drug Discovery (2023) [Link]

Sources

Foundational

Beyond the Click: The Thermodynamic &amp; Kinetic Landscape of Sulfonyl Fluoride-Protein Engagement

Executive Summary: The "Sleeping Beauty" Electrophile In the realm of targeted covalent inhibitors (TCIs), sulfonyl fluorides (SFs) occupy a unique thermodynamic niche. Unlike acrylamides that rely on the intrinsic nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sleeping Beauty" Electrophile

In the realm of targeted covalent inhibitors (TCIs), sulfonyl fluorides (SFs) occupy a unique thermodynamic niche. Unlike acrylamides that rely on the intrinsic nucleophilicity of cysteine, SFs function through Sulfur-Fluoride Exchange (SuFEx) . They are often described as "latent" electrophiles—thermodynamically stable in aqueous solvent and plasma (resisting hydrolysis), yet kinetically poised to react rapidly upon specific protein binding.

For the drug developer, this duality presents a specific challenge: How do we distinguish between non-specific surface labeling and structurally driven, thermodynamically favorable engagement?

This guide dissects the thermodynamic properties of SF-protein interactions, moving beyond simple


 values to the rigorous determination of 

and

.

The Thermodynamic Machinery of SuFEx

The reaction of a sulfonyl fluoride with a protein nucleophile (typically Tyrosine, Lysine, Serine, or Histidine) is a two-step process. To optimize these probes, one must understand the Free Energy Landscape.

The Reaction Coordinate

The efficiency of an SF probe is governed by two distinct energy barriers:

  • 
     (Thermodynamic Binding):  The energy change upon formation of the reversible non-covalent complex (
    
    
    
    ).
  • 
     (Activation Energy):  The barrier required to reach the transition state (
    
    
    
    ) where the fluoride leaving group is expelled and the S-N/S-O bond forms.

SFs are unique because their high stability in water implies a high intrinsic


 (uncatalyzed). Successful protein labeling requires the protein pocket to act as a catalyst, significantly lowering this barrier to 

via specific transition state stabilization (e.g., an oxyanion hole or local base catalysis).

ReactionCoordinate cluster_0 Thermodynamic Landscape State1 Free Enzyme + SF Probe (Ground State) State2 Reversible Complex (E·I) (Local Minima) State1->State2 TS Transition State ‡ (S-F bond breaking) State2->TS State3 Covalent Adduct (E-I) (Thermodynamic Sink) TS->State3

Figure 1: The reaction coordinate of SuFEx-mediated protein modification. The "magic" of SFs lies in the specific stabilization of the Transition State within the protein pocket.

Comparative Analysis: SFs vs. Common Warheads

Thermodynamically, SFs differ from other covalent warheads by their amino acid specificity and the "hardness" of the electrophile.

Table 1: Thermodynamic and Kinetic Characteristics of Covalent Warheads

Warhead ClassPrimary ResidueIntrinsic ReactivityReversibilityThermodynamic Driver
Sulfonyl Fluoride Tyr , Lys, His, SerLow (Latent)IrreversibleContext-Specific Catalysis (Protein lowers

)
Acrylamide Cys (Soft)ModerateIrreversibleSoft-Soft acid/base matching
Fluorosulfate Tyr, LysVery LowIrreversibleProximity-driven (requires high affinity

)
Boronic Acid Ser, ThrHighReversibleLewis Acid-Base Complexation

Experimental Characterization Protocols

To validate an SF probe, you must decouple the binding affinity (


) from the reactivity rate (

).
Protocol A: Kinetic Profiling ( )

Why this matters:


 is time-dependent for covalent inhibitors and therefore meaningless as a static constant. The efficiency of the reaction is defined by the second-order rate constant 

.

Methodology:

  • Preparation: Prepare enzyme at 2x final concentration in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT if possible, though SFs are generally resistant to thiols, high concentrations can interfere.

  • Incubation: Mix enzyme with SF probe at 5–7 different concentrations (ranging from 0.1x to 10x expected

    
    ).
    
  • Time-Course: Aliquot samples at defined time points (e.g., 0, 5, 10, 30, 60, 120 min) into a "stop solution" (e.g., excess substrate for activity assay or 1% Formic Acid for MS).

  • Activity Measurement: Measure residual enzyme activity (

    
    ).
    
  • Data Fitting:

    • Fit time-dependent decay to obtain

      
       for each concentration:
      
      
      
      
    • Plot

      
       vs. [Inhibitor] and fit to the hyperbolic equation:
      
      
      
      

Interpretation:

  • High

    
    , High 
    
    
    
    :
    Weak binding, but highly reactive warhead (Risk of off-target labeling).
  • Low

    
    , Low 
    
    
    
    :
    Tight binding, slow reaction (Ideal for specificity, "slow-onset" inhibition).
Protocol B: Differential Scanning Fluorimetry (DSF)

Why this matters: Measures the thermodynamic stability of the final covalent complex (


). A significant shift indicates structural stabilization, often correlated with specific pocket occupancy rather than non-specific surface labeling.

Step-by-Step:

  • Mix: 5 μM Protein + 5x Sypro Orange Dye in qPCR buffer.

  • Treat: Add SF probe (typically 20–50 μM) and incubate for 30 mins at RT to allow covalent bond formation.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analyze: Calculate the derivative of fluorescence (

    
    ). The peak is the Melting Temperature (
    
    
    
    ).
  • Validation:

    
    . A 
    
    
    
    is generally considered significant for covalent binders.
Protocol C: Intact Protein Mass Spectrometry

Why this matters: The ultimate proof of stoichiometry. SFs eject a fluoride ion (mass loss: ~19 Da) and add the sulfonyl moiety.

Workflow:

  • Reaction: Incubate Protein (10 μM) + SF Probe (15 μM) for 1 hour.

  • Desalt: Rapidly remove excess small molecule using Zeba Spin columns or LC diversion to prevent ionization suppression.

  • MS Analysis: Q-TOF or Orbitrap. Deconvolute the charge envelope.

  • Check: Look for mass shift of

    
    . Correction: The mass shift is actually 
    
    
    
    . Since Fluoride is ~19 Da, the shift is
    
    
    .

Strategic Workflow: From Hit to Validated Probe

The following diagram outlines the decision logic for validating SF interactions, ensuring resources are not wasted on non-specific alkylators.

SF_Validation_Workflow Start SF Probe Design (Scaffold + SO2F) Screen Primary Screen (Activity or Binding) Start->Screen MS_Check Intact Protein MS (Stoichiometry Check) Screen->MS_Check Decision1 Mass Shift Correct? (+MW - 19Da) MS_Check->Decision1 NonSpecific Discard: Non-specific / No Reaction Decision1->NonSpecific No / Multiple Adducts Kinetic Kinetic Profiling (Determine kinact/KI) Decision1->Kinetic Single Adduct Decision2 Saturable Kinetics? Kinetic->Decision2 Specific Valid Targeted Probe (Proceed to Structural Bio) Decision2->Specific Hyperbolic (Saturable) Redesign Redesign Scaffold (Improve Affinity) Decision2->Redesign Linear (Non-saturable)

Figure 2: Decision tree for the validation of Sulfonyl Fluoride probes. Note the critical checkpoint at "Saturable Kinetics" to distinguish specific binding from promiscuous reactivity.

References

  • Sharpless, K. B., et al. (2014). SuFEx: A New Family of Click Chemistry Reactions.[1] Angewandte Chemie International Edition.[1] Link

  • Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. Future Medicinal Chemistry. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link

  • London, N., et al. (2020). Covalent docking of sulfonyl fluorides to target tyrosine residues. PNAS. Link

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Dereplication. SLAS Discovery. Link

Sources

Protocols & Analytical Methods

Method

using 3-Aminopropane-1-sulfonyl fluoride hydrochloride for activity-based protein profiling

Application Note: Modular Activity-Based Protein Profiling (ABPP) Using 3-Aminopropane-1-sulfonyl Fluoride Hydrochloride Introduction & Chemical Rationale Activity-based protein profiling (ABPP) is a transformative chemo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Activity-Based Protein Profiling (ABPP) Using 3-Aminopropane-1-sulfonyl Fluoride Hydrochloride

Introduction & Chemical Rationale

Activity-based protein profiling (ABPP) is a transformative chemoproteomic technology that utilizes small-molecule probes to directly interrogate the functional state of enzymes within complex biological systems[1]. Historically, ABPP has relied heavily on highly reactive electrophiles, such as fluorophosphonates for serine hydrolases or haloacetamides for cysteines. However, targeting non-cysteine nucleophiles—such as context-specific serine, threonine, tyrosine, lysine, and histidine residues—requires warheads with meticulously tuned electrophilicity to avoid overwhelming non-specific background labeling.

Sulfonyl fluorides (SFs) have emerged as privileged warheads in chemical biology for this exact purpose[2]. Unlike sulfonyl chlorides, which are highly reactive and prone to rapid aqueous hydrolysis, SFs are "latent electrophiles"[3]. The heterolytic cleavage of the S–F bond requires significant activation energy. Consequently, SFs remain stable in aqueous buffers and only undergo Sulfur(VI) Fluoride Exchange (SuFEx) when bound to a specific protein pocket that provides microenvironmental catalysis (e.g., hydrogen-bond donor stabilization of the leaving fluoride ion)[2].

To harness this proximity-driven chemistry, 3-Aminopropane-1-sulfonyl fluoride hydrochloride (CAS: 2173996-23-9) serves as an optimal bifunctional building block[4]. The terminal sulfonyl fluoride acts as the reactive warhead, while the protected primary amine provides a highly modular handle for conjugation to reporter tags, enabling the rapid synthesis of customized activity-based probes (ABPs).

Probe Synthesis: Designing an Alkyne-SF Probe

Directly attaching a bulky fluorophore to the AMPSF building block can severely impede cell permeability. To enable in situ live-cell profiling, we synthesize a minimal "Alkyne-SF" probe. The alkyne tag is biologically inert, highly cell-permeable, and serves as a handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[3].

Causality in Reaction Design: We utilize N,N-Diisopropylethylamine (DIPEA) as the base. DIPEA is chosen over triethylamine or ammonia because its steric hindrance prevents it from acting as a nucleophile, thereby protecting the latent SF warhead from premature degradation during the amidation of the NHS-ester.

Table 1: Quantitative Formulation for Alkyne-SF Probe Synthesis
ReagentFunctionEquivalentsFinal Concentration
3-Aminopropane-1-sulfonyl fluoride HCl Reactive Warhead / Scaffold1.0 eq10 mM
Alkyne-PEG4-NHS Ester Click Handle / Linker1.1 eq11 mM
DIPEA Non-nucleophilic Base3.0 eq30 mM
Anhydrous DMF SolventN/AN/A
Synthesis Protocol
  • Preparation: Dissolve 3-Aminopropane-1-sulfonyl fluoride HCl in anhydrous DMF under a nitrogen atmosphere to prevent moisture-induced NHS-ester hydrolysis.

  • Neutralization: Add 3.0 eq of DIPEA to neutralize the hydrochloride salt and deprotonate the primary amine.

  • Conjugation: Dropwise add 1.1 eq of Alkyne-PEG4-NHS ester. Stir at room temperature for 4 hours.

  • Purification: Purify the resulting Alkyne-SF probe via preparative HPLC. Lyophilize and store at -80°C.

G A 3-Aminopropane-1-sulfonyl fluoride HCl C Alkyne-SF Probe (Modular ABP) A->C Amidation (pH 8.0) B Alkyne-NHS Ester (Reporter Handle) B->C E Covalent Protein-Probe Conjugate (SuFEx) C->E Proximity-Driven SuFEx Reaction D Target Protein (Active Site Nucleophile) D->E Ser/Thr/Tyr/Lys Attack

Caption: Modular synthesis of an alkyne-SF probe and subsequent SuFEx-mediated protein conjugation.

Experimental Protocol: Live-Cell ABPP Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . SFs require a folded, active protein pocket to catalyze the SuFEx reaction[2]. Therefore, parallel samples must include a Heat-Denatured Control (proteome boiled at 95°C for 10 mins prior to probe addition). A complete loss of labeling in the denatured sample validates that the probe conjugation is strictly activity-dependent and not the result of non-specific chemical collision.

Step-by-Step Methodology
  • In Situ Labeling: Treat live cells (e.g., HeLa or HEK293T) at ~80% confluency with 10 µM of the synthesized Alkyne-SF probe in serum-free media for 2 hours at 37°C.

    • Causality: Serum-free media is used because serum proteins (like BSA) possess highly reactive surface nucleophiles that can act as off-target sinks for electrophilic probes.

  • Cell Lysis: Wash cells 3x with cold PBS to remove unbound probe. Lyse cells in DPBS containing 1% NP-40 and protease inhibitors. Crucial: Do not use Tris buffers. Tris contains primary amines that can interfere with downstream click chemistry or react with residual electrophiles.

  • CuAAC Click Chemistry: To 1 mg of proteome lysate (1 mg/mL), add the following click reagents sequentially:

    • Azide-Biotin (100 µM)

    • TCEP (1 mM) – Reduces Cu(II) to the active Cu(I) catalyst.

    • TBTA Ligand (100 µM) – Stabilizes Cu(I) and prevents proteome precipitation.

    • CuSO4 (1 mM) Vortex and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation & Wash: Precipitate proteins using cold methanol/chloroform/water to remove unreacted Azide-Biotin and copper salts. Resuspend the protein pellet in 1.2% SDS/PBS.

  • Enrichment & Digestion: Dilute the SDS concentration to 0.2% and incubate with Streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, followed by 8M Urea, then PBS) to remove non-covalently bound proteins. Perform on-bead trypsin digestion overnight at 37°C.

  • LC-MS/MS Analysis: Elute the resulting peptides and analyze via high-resolution LC-MS/MS to identify the specific sites of SuFEx modification[1].

G Step1 1. Live Cell Labeling (Alkyne-SF Probe) Step2 2. Cell Lysis & Protein Extraction Step1->Step2 Wash & Lyse Step3 3. CuAAC Click Chemistry (Biotin-Azide + Cu Catalyst) Step2->Step3 Add Click Reagents Step4 4. Streptavidin Enrichment & Trypsin Digestion Step3->Step4 Isolate Conjugates Step5 5. LC-MS/MS Analysis & Target Identification Step4->Step5 Elute Peptides

Caption: Step-by-step ABPP workflow utilizing two-step click chemistry for target identification.

Data Interpretation & Reactivity Profiling

When analyzing the LC-MS/MS output, researchers should expect a distinct reactivity profile compared to traditional ABPP warheads. Because 3-Aminopropane-1-sulfonyl fluoride acts as a latent electrophile, it yields a highly specific subset of the reactive proteome, primarily enriching functionally critical residues rather than highly abundant structural nucleophiles.

Table 2: Comparative Reactivity Profile of ABPP Warheads
Warhead TypePrimary Target ResiduesIntrinsic ElectrophilicityAqueous StabilityPrimary Application
Fluorophosphonates (FP) SerineHighModerateBroad Serine Hydrolase Profiling
Haloacetamides CysteineVery HighLowGlobal Cysteine Ligandability
Sulfonyl Fluorides (SF) Ser, Thr, Tyr, Lys, HisLow (Latent)HighContext-Specific SuFEx Profiling

Validation via Competitive Profiling: To further validate the biological relevance of the identified targets, perform a competitive IsoTOP-ABPP experiment[1]. Pre-incubate the live cells with a known non-covalent inhibitor for 30 minutes prior to adding the Alkyne-SF probe. A quantitative reduction in the MS/MS signal (e.g., >75% blockade) for a specific peptide confirms that the sulfonyl fluoride probe is engaging the active site in a biologically relevant, competitively displaceable manner, fulfilling the criteria of a trustworthy, self-validating assay.

References

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. PubMed Central (NIH). [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Biomolecules (MDPI). [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (RSC). [Link]

Sources

Application

Application Note: Expanding the Ligandable Proteome using Sulfonyl Fluoride Chemoproteomics

Audience: Researchers, scientists, and drug development professionals Focus: Target Identification, Activity-Based Protein Profiling (ABPP), and SuFEx Chemistry Introduction & Mechanistic Rationale Historically, Activity...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Target Identification, Activity-Based Protein Profiling (ABPP), and SuFEx Chemistry

Introduction & Mechanistic Rationale

Historically, Activity-Based Protein Profiling (ABPP) has relied heavily on cysteine-reactive electrophiles (e.g., acrylamides, chloroacetamides) to map ligandable hotspots across the proteome[1]. However, because cysteine is one of the least abundant amino acids, this approach leaves a vast portion of the proteome "undruggable" or invisible to standard covalent screening.

Sulfonyl fluorides (SFs) have emerged as privileged covalent warheads capable of capturing context-specific reactivity across a broader spectrum of nucleophilic residues, including tyrosine, lysine, serine, threonine, and histidine[1][2]. Utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, SF probes offer a powerful mechanism for target identification, off-target profiling, and the discovery of novel allosteric sites[3][4].

The Mechanistic Advantage (The "Why"): Unlike sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides possess exceptional thermodynamic stability and are highly resistant to biological reduction[1]. The cleavage of the S–F bond is exclusively heterolytic. Consequently, the warhead remains inert in aqueous physiological environments until it encounters a perfectly positioned nucleophile within a protein binding pocket[1][4]. This proximity-driven activation allows SFs to achieve a delicate balance: broad proteome reactivity coupled with high site-specific modification yields[5].

Comparative Warhead Profiling

To contextualize the utility of SFs in chemoproteomics, the following table summarizes their physicochemical and reactive properties compared to traditional covalent warheads.

Feature / WarheadSulfonyl Fluorides (SFs)AcrylamidesChloroacetamidesFluorophosphonates
Target Residues Tyr, Lys, Ser, Thr, His[1]Cys[1]Cys[1]Ser[6]
Reaction Mechanism SuFEx (Heterolytic S-F cleavage)[1][4]Michael AdditionSN2 AlkylationNucleophilic Substitution
Hydrolytic Stability High (Resistant to reduction)[1]ModerateLow to ModerateLow
Proteome Coverage Broad (Beyond-cysteine hotspots)[5]Narrow (Cys-dependent)Narrow (Cys-dependent)Class-specific (Hydrolases)
Typical MW Addition +80 Da (SO2 adduct)VariableVariableVariable

Chemoproteomic Workflow

The following diagram illustrates the self-validating experimental architecture required for robust SF-based target identification.

G cluster_0 Phase 1: In Situ Labeling Start Native Proteome (Live Cells) Probe SF Probe (+ Alkyne) Start->Probe Comp Competitor + SF Probe Start->Comp Veh DMSO Vehicle Start->Veh Lysis Phase 2: Lysis & CuAAC Click Probe->Lysis Comp->Lysis Veh->Lysis Enrich Phase 3: Streptavidin Enrichment Lysis->Enrich MS Phase 4: On-Bead Digestion & LC-MS/MS Enrich->MS

Quantitative chemoproteomic workflow comparing SF probe, competitor, and vehicle.

Optimized Protocol for SF-Based Target Identification

As a best practice, every chemoproteomic protocol must be a self-validating system. The inclusion of competitive controls and the preservation of native cellular environments are non-negotiable for distinguishing true target engagement from stochastic background noise.

Phase 1: In Situ Probe Incubation
  • Culture target cells (e.g., Jurkat T cells) to ~80% confluence[5].

  • Divide the culture into three distinct cohorts:

    • Vehicle Control: DMSO only.

    • Probe: Alkyne-tagged SF probe (typically 1–10 µM).

    • Competition: Pre-incubate with a 10-fold molar excess of the parent (non-clickable) compound for 30 minutes prior to probe addition[6].

  • Incubate all cohorts for 1–4 hours under standard culture conditions.

Expert Insight (Causality): Labeling must be performed in live cells rather than lysates whenever possible. Cellular lysis obliterates native compartmentalization and alters local pH microenvironments[5]. Because SuFEx reactivity is highly dependent on the precise pKa of target tyrosines and lysines within folded binding pockets, disrupting the native 3D structure artificially alters nucleophilicity, leading to false-positive reactions and the loss of biologically relevant targets.

Phase 2: Cell Lysis and CuAAC Click Chemistry
  • Harvest cells, wash thoroughly with cold PBS, and lyse in HEPES buffer containing 1% NP-40 and protease inhibitors.

  • Centrifuge to clear debris and normalize protein concentrations across all samples to 1–2 mg/mL[6].

  • Initiate the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding: Biotin-PEG3-Azide (100 µM), THPTA (100 µM), CuSO4 (1 mM), and Sodium Ascorbate (1 mM)[5][6]. React for 1 hour at room temperature.

Expert Insight (Causality): THPTA is strongly preferred over TBTA for whole-proteome click chemistry. Its superior aqueous solubility prevents the precipitation of the Cu(I) catalyst in complex lipid/protein mixtures. This prevents catalyst disproportionation and ensures near-quantitative biotinylation of the alkyne-tagged adducts.

Phase 3: Streptavidin Enrichment and Stringent Washing
  • Precipitate proteins using a methanol/chloroform extraction to remove unreacted click reagents and excess lipids[5].

  • Resuspend the protein pellet in 1% SDS and incubate with streptavidin-agarose beads for 2 hours at room temperature.

  • Wash beads sequentially with 1% SDS, 8M Urea, and PBS[6].

Expert Insight (Causality): Because the SF probe forms an irreversible covalent bond with its target[1], highly denaturing washes (SDS and Urea) can be safely employed without losing the target protein. This stringency is critical to disrupt non-covalent protein-protein interactions (the "interactome" background), ensuring that only directly modified targets are enriched and identified by the mass spectrometer[6][7].

Phase 4: On-Bead Digestion and Mass Spectrometry
  • Reduce (using DTT) and alkylate (using iodoacetamide) the bead-bound proteins.

  • Perform on-bead digestion using sequencing-grade Trypsin overnight at 37°C[6].

  • Elute the resulting peptides, desalt using C18 StageTips, and analyze via LC-MS/MS using label-free quantification (LFQ) or tandem mass tags (TMT).

Expert Insight (Causality): The biotin-streptavidin interaction is notoriously robust (Kd ~10-14 M). Attempting to elute intact proteins by boiling in SDS often results in poor, highly variable recovery. Digesting the proteins directly on the bead sidesteps this thermodynamic bottleneck, releasing peptides efficiently into the supernatant for downstream LC-MS/MS analysis[6].

Advanced Applications in Drug Discovery

Chiral SF Probes for Ligandability Mapping

Recent advancements have utilized enantiomeric pairs of chiral SF probes to map ligandable tyrosines and lysines across the proteome. By comparing the modification rates of (R)- versus (S)-enantiomers, stereoselective modification acts as a highly reliable proxy for true pocket binding (ligandability) rather than non-specific surface labeling. This sophisticated approach recently identified functional, previously undrugged sites on critical targets like the epigenetic regulator WDR5 (Y228) and the immuno-oncology target APMAP (Y387)[8].

ABPP-CoDEL Integration

To accelerate hit generation, SF-based ABPP is now being coupled with DNA-Encoded Libraries (CoDEL). In this workflow, broad-spectrum SF probes first functionally scan the proteome to identify reactive tyrosine hotspots (e.g., on phosphoglycerate mutase 1). This empirical proteomic data then guides the rational design of SF-functionalized DELs (containing up to 67 million compounds) for high-throughput affinity screening. This "target-warhead-mechanism" trinity bridges the gap between target identification and the discovery of novel tyrosine-targeting covalent inhibitors[3][9].

References

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship / Nature Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH09-7FnFd_SP2NeDJ28tdoFoIShJxrFT0N8eHzTNHYP79k1R1M2KY7MvZuNjy6HUoghCrTgNNjYAYe4SNXlUIrxt3d66GpW8Jqnjp5bZ9iOABq2etfQXQ2Z5CtHZd3AaAUyAilFHRGHUbo4cb8y7PJpapXOQ==]
  • Sulfonyl fluorides as privileged warheads in chemical biology. NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoGo0bIsT88nUMiubfV25khpBuU_j7NsAVn6iIanwq9BL1Y5BV12fg-UYAi5aAqTBwwa0BAOObvXyMHxRV151pa_Z6D4R53zu3uWog4OLWj9tGle_5gKrWhAsRc0frDvZ_abgfmM7BBc0ZEQ==]
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN2iC-NubOnR6RUcY_3MZUQoQY517ZAE_70qcxz6ONoP7yPoD__UziON_mJfEGsUA6GKbdQS0XE7umZZKGsVhyIwaEKuT8qpd_x6feeZoJYO3qhS3zbyPkzmZTUCZbjbQMGP2AShfgjjogDDE=]
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB-hUQCf04g_s0sMmt2UJ3BysVD3DRJLmQCojcNv_yM9PqPtcN8xhZpunGoqez3MT91SWL_ur4zA2InTfGy1Gk7w8Elcp1SOwlEP2y-FjYyiBARrENEf0OWNRnaEc4fQjudnezwvTMOAs3lxG0]
  • A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtWugUEprWDS7ZcMwUGjxiPqO_Py1XOrgA831lPagcOnYoXDE-7fKsxeUMfWuCRTMNpVBwU-8Im4dBVrOQPUuBtXSTJUKVPq78tVB87SMJK4i9deRzMsuKAgVk-mgVZu3eWu-uqyMCqLZmf9ycp9hT_y7R5GolYGmfWGw80lDSyvS7Z4s8oP-OzZAZOM8vV53vynqfDfPnwTyjH84UyHYc5hzCc-4BMci4GmQ5qQ==]
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe-E9o9Di6yEnkGh8OHobKJhFcfaljQ4qdB2dStlkkK2jD2GCRfDNHiaUU09CdXaH6Ro2D2V1SpE7HP7rOazLgq7OvKaBd4JKrWY4n2njL7R4IoNRiGs-KBYCMz1wl-z4ZKkEV-8CN72sK85_V2KM=]
  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDlAT-jB1rUaVVVZmQ6enPdCdHdkx_yaAfpMOXMfGD6G5xlhYlOcoMuM-qwWbbSywYZRabfnSdY0tKPXywI5_pzG8syMsFBcDODu0PMBedzOgN7Vnzh8HNJA3Nj6pUJxOHrvvkkOplVqJJic7PgDA=]
  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH7oxojYapcCqVe07gND9szj_7tsfqqE8uA5PGUAowvJzdmvskLw_cpvTN7nVfDmIMetqSzcuDhx4Ls0xWfPCJ9EnUrc5NVEsMAsIPGPoMQIWBGFOJlDjLiKtysRSNrTJo3Vwy_a9YBg_0ZQ==]
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE6VyDc82bu6ULhFxifxzQ7l2QcqgEmiL7nG4S7aSbdNwm-NcknxVO1NBM0xCl0rviqOycbgIKlkeD2pBxbUUYPLMPaQryWeLd_5YQxR-LVVIvuSmjoUx4d876z7xgfDl4plPTRVc0HZiPvw==]

Sources

Method

Application Note: Synthesis and Utilization of Clickable 3-Aminopropane-1-sulfonyl Fluoride Probes

Abstract This application note details the robust synthesis of 3-aminopropane-1-sulfonyl fluoride hydrochloride (APSF-HCl) and its subsequent derivatization into "clickable" (alkyne- or azide-functionalized) activity-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of 3-aminopropane-1-sulfonyl fluoride hydrochloride (APSF-HCl) and its subsequent derivatization into "clickable" (alkyne- or azide-functionalized) activity-based probes. Sulfonyl fluorides act as privileged warheads in Sulfur-Fluoride Exchange (SuFEx) chemistry, covalently modifying context-specific amino acid residues (Tyr, Lys, Ser, His) within protein binding pockets. This guide provides a validated, step-by-step protocol for synthesizing the APSF scaffold from homotaurine, converting it into an alkyne-tagged probe, and applying it in Activity-Based Protein Profiling (ABPP).[1]

Introduction: The SuFEx Advantage

Sulfonyl fluorides are unique electrophiles that possess a high degree of stability in aqueous buffer and plasma, yet react specifically with nucleophilic side chains in proteins when "activated" by the local protein microenvironment (e.g., H-bond networks or proximity to basic residues). Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are " biocompatible electrophiles" until they find their target.[1]

To map these interactions, the 3-aminopropane-1-sulfonyl fluoride scaffold serves as a minimal "linker" that can be coupled to:

  • Click Handles (Alkynes/Azides): For enrichment and visualization via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1]

  • Drug Pharmacophores: To convert reversible inhibitors into covalent probes.

This protocol focuses on the Phthalimide-protection route , which offers the highest yield and purity for the primary amine scaffold.[1]

Chemical Synthesis Strategy

The synthesis requires a 4-step sequence starting from commercially available 3-aminopropanesulfonic acid (Homotaurine) .[1] The amine must be protected during the activation of the sulfonate to the sulfonyl chloride.[1]

Synthesis Workflow Diagram

Synthesis_Scheme Figure 1: Synthetic route from Homotaurine to Clickable SuFEx Probe. Start Homotaurine (3-aminopropanesulfonic acid) Step1 1. Phthalic Anhydride, KOAc Reflux, AcOH Start->Step1 Inter1 Phthalimido-sulfonic acid Step1->Inter1 Step2 2. PCl5 or SOCl2 Reflux Inter1->Step2 Inter2 Sulfonyl Chloride (R-SO2Cl) Step2->Inter2 Step3 3. KHF2, MeCN RT, 12h Inter2->Step3 Inter3 Sulfonyl Fluoride (R-SO2F) Step3->Inter3 Step4 4. Hydrazine Hydrate EtOH, Reflux Inter3->Step4 Product 3-Aminopropane-1-sulfonyl fluoride HCl Step4->Product Deriv 5. Hexynoic Acid, HATU DIPEA Product->Deriv Probe Clickable Probe (Alkyne-APSF) Deriv->Probe

[2]

Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold (APSF-HCl)[1]
Step 1: Protection (Synthesis of Potassium 3-phthalimidopropanesulfonate)[1]
  • Reagents: 3-Aminopropanesulfonic acid (Homotaurine) (13.9 g, 100 mmol), Phthalic anhydride (14.8 g, 100 mmol), Potassium acetate (9.8 g, 100 mmol), Glacial acetic acid (150 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a reflux condenser.

    • Reflux at 120°C for 12 hours. The mixture will become homogeneous.

    • Cool to room temperature. The product usually precipitates.[1][2]

    • Filter the white solid, wash with cold ethanol (2 x 50 mL) and diethyl ether.

    • Dry under vacuum.[1]

    • Yield: ~85-90%.

Step 2: Chlorination (Synthesis of 3-Phthalimidopropanesulfonyl chloride)[1]
  • Reagents: Potassium 3-phthalimidopropanesulfonate (10 g, 32.5 mmol), Phosphorus pentachloride (PCl5) (13.5 g, 65 mmol), Toluene (anhydrous, 100 mL).

  • Procedure:

    • Suspend the sulfonate salt in anhydrous toluene.[1]

    • Add PCl5 portion-wise (Caution: Exothermic, HCl gas evolution).

    • Reflux at 110°C for 4 hours.

    • Cool and evaporate solvent under reduced pressure.[1]

    • Quench residue with ice-water (carefully) and extract immediately with DCM (3 x 50 mL).

    • Dry organic layer (MgSO4) and concentrate.

    • Note: Sulfonyl chlorides are unstable; proceed immediately to fluorination.[1]

Step 3: Fluorination (Synthesis of 3-Phthalimidopropanesulfonyl fluoride)[1]
  • Reagents: Sulfonyl chloride intermediate, Potassium Bifluoride (KHF2) (saturated aq. solution or solid suspended in MeCN/Water), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the crude sulfonyl chloride in MeCN (50 mL).

    • Add KHF2 (5.1 g, 65 mmol) and water (5 mL).

    • Stir vigorously at Room Temperature (RT) for 12 hours. SuFEx Insight: The chloride-fluoride exchange is driven by the high stability of the S-F bond.[1]

    • Dilute with water, extract with EtOAc.[1][3] Wash with brine.[1][3]

    • Purify via silica flash chromatography (Hexane/EtOAc) if necessary.

    • Validation: 19F-NMR should show a singlet around +50 to +60 ppm (relative to CFCl3).

Step 4: Deprotection (Synthesis of 3-Aminopropane-1-sulfonyl fluoride HCl)[1]
  • Reagents: 3-Phthalimidopropanesulfonyl fluoride, Hydrazine hydrate, Ethanol, HCl (4M in dioxane).[1]

  • Procedure:

    • Dissolve the phthalimide-SF (5 mmol) in Ethanol (20 mL).

    • Add Hydrazine hydrate (5.5 mmol, 1.1 eq). Critical: Do not use large excess; hydrazine can attack the sulfonyl fluoride if heated aggressively for too long, though SF is relatively resistant.[1]

    • Stir at RT for 1 hour, then warm to 50°C for 1 hour. A white precipitate (phthalhydrazide) will form.

    • Cool, filter off the solid.[1][4]

    • Concentrate the filtrate carefully (do not heat >40°C).

    • Redissolve residue in minimal cold EtOH/DCM and add HCl in dioxane (1.5 eq) dropwise.

    • The amine-HCl salt precipitates.[1][4] Filter and dry.[1]

    • Storage: Store at -20°C. Stable for months as the salt.

Phase 2: Derivatization to Clickable Probe (Alkyne-APSF)[1]

To create a probe for ABPP, couple the amine to 5-hexynoic acid.[1]

  • Reagents: APSF-HCl (1 eq), 5-Hexynoic acid (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 5-hexynoic acid and HATU in DMF. Stir for 5 mins to activate.

    • Add APSF-HCl and DIPEA.[1]

    • Stir at RT for 4 hours.

    • Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and brine.[1]

    • Dry (Na2SO4) and concentrate.[3]

    • Purification: Silica gel chromatography (DCM/MeOH gradient).

    • Product: N-(3-(fluorosulfonyl)propyl)hex-5-ynamide.

Application Protocol: Activity-Based Protein Profiling (ABPP)[1]

Proteomic Labeling Workflow

ABPP_Workflow Figure 2: ABPP Workflow for Sulfonyl Fluoride Probes. Lysate Protein Lysate (1-2 mg/mL) Incubation Probe Incubation (10-100 µM, 1h, 37°C) Lysate->Incubation Add Probe Click CuAAC Click Chemistry (Azide-Biotin/Rhodamine) Incubation->Click Add Click Mix Analysis Analysis (SDS-PAGE / LC-MS) Click->Analysis Enrich/Detect

Click Chemistry Reaction Mix (The "Click Mix")

Prepare fresh. For 100 µL sample volume:

  • Probe-labeled Lysate: 100 µL.

  • Azide-Tag: 1 µL of 5 mM Azide-PEG3-Biotin (Final: 50 µM).

  • TCEP: 2 µL of 50 mM TCEP (Final: 1 mM).

  • TBTA (Ligand): 6 µL of 1.7 mM TBTA in DMSO/tBuOH (Final: 100 µM).

  • CuSO4: 2 µL of 50 mM CuSO4 (Final: 1 mM).

Incubate: 1 hour at RT with gentle vortexing. Quench: Add 4x SDS Loading Buffer or precipitate with cold Acetone/MeOH.[1]

Data Summary & Troubleshooting

Key Characterization Data (Expected)
MetricExpected ValueNotes
1H NMR (D2O) Triplet ~3.5 ppm (CH2-SO2F)CH2 adjacent to sulfonyl fluoride is deshielded.[1]
19F NMR Singlet +50 to +60 ppmDiagnostic for Sulfonyl Fluoride.[1]
MS (ESI+) [M+H]+ corresponding to ProbeWatch for hydrolysis (+18) if handled in basic water.
Stability >24h in PBS (pH 7.4)Stable. Hydrolysis accelerates at pH > 8.[1]5.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 2 Incomplete drying of saltEnsure sulfonate salt is anhydrous; trace water kills PCl5.[1]
No Fluorine Signal Hydrolysis during workupKeep pH neutral/slightly acidic.[1] Avoid strong bases.[1]
Probe Precipitation Low solubility in aqueous bufferDissolve probe in DMSO (100x stock) before adding to lysate.
High Background Non-specific bindingLower probe concentration; perform "Click" control without probe.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2016). "Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers." ChemBioChem. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology. Link

  • Hunton, R., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." RSC Chemical Biology.[1] Link

  • BenchChem Protocols. "Methyl 3-aminopropanoate Hydrochloride in Organic Synthesis." (General amine handling reference). Link

Sources

Application

Application Note: Cell-Based Assays for Irreversible Sulfonyl Fluoride Inhibitors

Introduction: The Renaissance of Sulfonyl Fluorides For decades, sulfonyl fluorides (SFs) like PMSF were viewed merely as non-specific "sledgehammers" for protease inhibition—too reactive for drug discovery. This paradig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Sulfonyl Fluorides

For decades, sulfonyl fluorides (SFs) like PMSF were viewed merely as non-specific "sledgehammers" for protease inhibition—too reactive for drug discovery. This paradigm shifted with the advent of SuFEx (Sulfur-Fluoride Exchange) chemistry, pioneered by K. Barry Sharpless.[1] Unlike their chloro-analogs, modern aryl sulfonyl fluorides are "sleeping beauties": they possess high thermodynamic stability in aqueous media and plasma but become hyper-reactive only when positioned precisely adjacent to a nucleophilic residue within a protein binding pocket.

While acrylamides are restricted to targeting Cysteine (rare on protein surfaces), SFs offer a privileged capacity to covalently modify Tyrosine, Lysine, Serine, Threonine, and Histidine .[2] This application note details the specific cellular protocols required to validate these unique inhibitors, distinguishing them from classical reversible drugs.

Mechanism of Action: Context-Dependent Reactivity

The success of an SF inhibitor relies on the SuFEx mechanism. The fluoride leaving group is small and non-polarizable, allowing the warhead to enter tight pockets without steric penalty. The reaction is not driven solely by the electrophilicity of the sulfur, but by the specific geometry and protonation state of the target residue (e.g., a Tyrosine phenol activated by a neighboring base).

Diagram 1: The SuFEx Ligation Logic

The following diagram illustrates the "Context-Dependent" activation that distinguishes targeted SFs from promiscuous reagents.

SuFEx_Mechanism Ligand Ligand Scaffold (High Affinity) Warhead SF Warhead (-SO2F) Ligand->Warhead Chemical Linkage Entry Cell Entry (Passive Diffusion) Warhead->Entry Binding Reversible Binding (K_I) Entry->Binding Target Recognition Activation Proximity Activation (SuFEx) Binding->Activation Geometry Match Covalent Irreversible Complex (E-I) Activation->Covalent Fluoride Expulsion

Caption: The SuFEx workflow: The SF warhead remains inert until the ligand scaffold anchors it in proximity to a specific nucleophile, triggering fluoride release.

Experimental Strategy: The Kinetic Framework

Unlike reversible inhibitors where


 is constant, the potency of covalent inhibitors is time-dependent.[3] You must shift your analytical framework from equilibrium thermodynamics (

) to kinetics (

).

Key Metric:


 (The second-order rate constant for inactivation).
  • 
    :  Affinity of the initial non-covalent binding.
    
  • 
    :  Rate of bond formation once bound.
    

Protocol A: In-Cell Target Engagement (Click Chemistry)

This assay confirms that your SF inhibitor physically binds the target in live cells. It utilizes a "Probe" (an analog of your inhibitor tagged with an alkyne handle) and a "Click" reaction to visualize binding.

Materials
  • Cells: HEK293 or relevant disease line.

  • Inhibitor: Your SF-drug candidate.

  • SF-Probe: Alkyne-functionalized analog of the inhibitor.

  • Lysis Buffer: 1% NP-40, 50 mM HEPES (pH 7.5), 150 mM NaCl. (Avoid Tris/Glycine during treatment as they are nucleophilic, though SFs are relatively stable, HEPES is safer).

  • Click Reagents: TBTA (Ligand), CuSO4, TCEP (Reductant), Azide-Rhodamine (Tag).

Step-by-Step Methodology
  • Seeding: Plate cells to reach 80-90% confluency.

  • Competition Treatment (The "Block"):

    • Treat cells with the Inhibitor (10-fold excess over Probe) for 1 hour.

    • Control: DMSO vehicle only.

  • Probe Labeling:

    • Add SF-Probe (typically 1–5 µM) to the media.

    • Incubate for 1–2 hours at 37°C.

    • Note: If the Inhibitor bound the target, the pocket is blocked; the Probe cannot bind.

  • Harvest & Lysis:

    • Wash cells 2x with cold PBS.

    • Lyse in HEPES-based buffer. Clarify by centrifugation (15,000 x g, 10 min).

  • Click Reaction (CuAAC):

    • To 50 µL lysate (1 mg/mL), add:

      • 1 µL Azide-Rhodamine (1 mM stock)

      • 1 µL TCEP (50 mM stock)

      • 1 µL TBTA (10 mM stock)

      • 1 µL CuSO4 (50 mM stock)

    • Incubate 1 hour at RT in the dark.

  • Readout:

    • Run SDS-PAGE.[4]

    • Scan gel for fluorescence.[4]

    • Result: The "Control" lane should show a bright band at the target MW. The "Inhibitor" lane should show a faint or absent band (indicating successful target engagement).

Protocol B: The Washout Assay (Proof of Irreversibility)

The hallmark of a covalent inhibitor is the retention of efficacy after the drug is removed. This protocol distinguishes your SF inhibitor from reversible analogs.

Experimental Design
  • Arm 1 (Continuous): Drug is present for the full duration (e.g., 24h).

  • Arm 2 (Washout): Drug is present for 1h, then washed out; cells incubate in drug-free media for remaining 23h.

Diagram 2: Washout Logic Flow

Washout_Assay Start Cell Culture (Target Expressed) Treat Add SF Inhibitor (10x IC50, 1 Hour) Start->Treat Decision Experimental Split Treat->Decision Cont Continuous Arm: Leave Drug On Decision->Cont Wash Washout Arm: Remove Media Wash 3x PBS Decision->Wash Inc1 Incubate 24h Cont->Inc1 Readout Measure Activity (e.g., Phospho-Western) Inc1->Readout Replenish Add Drug-Free Media Wash->Replenish Inc2 Incubate 24h Replenish->Inc2 Inc2->Readout

Caption: Workflow to distinguish reversible vs. irreversible binding. Irreversible SFs maintain inhibition in the 'Washout Arm'.

Data Interpretation

Summarize your data in a comparative table.

Compound TypeIC50 (Continuous)IC50 (Washout)Shift FactorInterpretation
Reversible Inhibitor 10 nM>1000 nM>100xDrug washed away; activity recovered.
SF Irreversible Inhibitor 10 nM15 nM~1.5xCovalent Bond formed. Activity remains inhibited.

Protocol C: Selectivity Profiling (ABPP-MS)

Sulfonyl fluorides can be promiscuous if the ligand scaffold is not selective. To prove specificity, perform Activity-Based Protein Profiling (ABPP) with Mass Spectrometry.

  • Treatment: Treat live cells with SF-Probe (or Inhibitor followed by broad-spectrum SF-Probe).[5]

  • Enrichment: Lyse cells

    
     Click reaction with Biotin-Azide 
    
    
    
    Streptavidin bead pulldown.
  • Digestion: On-bead trypsin digestion.

  • LC-MS/MS: Identify peptides.

  • Analysis: Filter for peptides containing the specific modification mass shift (e.g., + probe mass).

    • Note: For SFs, the modification on the residue is often the whole probe minus the fluoride.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Gel) Non-specific labeling of abundant proteins (e.g., Albumin).Reduce probe concentration; decrease click reaction time; perform "Pre-clear" with beads.
No Labeling Probe not cell-permeable or target abundance too low.Verify probe permeability (PAMPA); use membrane-enriched fractions; increase cell input.
Inhibitor "Reversible" in Washout High protein turnover rate.If the protein half-life is short (<2h), the cell synthesizes new (uninhibited) protein during the washout. Shorten the washout duration (e.g., 4h).
Buffer Reactivity Nucleophilic buffers reacting with SF.While SFs are stable, avoid high pH Tris buffers during storage of the compound. Use DMSO stocks.

References

  • Sharpless, K. B., et al. (2014).[1][6][7][8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][6][8]

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Cravatt, B. F., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society. [Link][9]

  • London, N., et al. (2020). "Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues."[2][10][11][12] Journal of Medicinal Chemistry. [Link]

  • Bar-Peled, L., et al. (2017). "Size-Exclusion Chromatography-Based Enrichment of Activity-Based Probe-Labeled Proteins." Current Protocols in Chemical Biology. [Link]

Sources

Method

protocol for synthesizing derivatives of 3-Aminopropane-1-sulfonyl fluoride hydrochloride

An Application Guide to the Synthesis of 3-Aminopropane-1-sulfonyl Fluoride Hydrochloride Derivatives Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed protocols and technica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 3-Aminopropane-1-sulfonyl Fluoride Hydrochloride Derivatives

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and technical insights for the synthesis of novel derivatives from 3-aminopropane-1-sulfonyl fluoride hydrochloride. This versatile building block is of significant interest to researchers in drug development and chemical biology, primarily due to the unique reactivity of the sulfonyl fluoride (SO₂F) moiety, a key electrophile for the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm.[1][2] This document offers step-by-step procedures for N-acylation and reductive amination, explains the chemical principles behind the methodologies, and includes essential guidelines for safety, characterization, and troubleshooting. The protocols are designed to be robust and adaptable, empowering researchers to expand their chemical libraries with novel compounds for applications ranging from covalent inhibitors to molecular probes.[3][4]

Foundational Concepts: Understanding the Reagents

The 3-Aminopropane-1-sulfonyl Fluoride Hydrochloride Building Block

3-Aminopropane-1-sulfonyl fluoride hydrochloride is a bifunctional molecule. The primary aliphatic amine serves as a versatile nucleophilic handle for a wide array of synthetic transformations. The sulfonyl fluoride group, in contrast, is an electrophilic "warhead." While relatively stable to hydrolysis at neutral pH, it can covalently modify specific nucleophilic amino acid residues such as lysine, tyrosine, and serine under physiological conditions, making its derivatives highly valuable as irreversible enzyme inhibitors and chemical probes.[4][5] The hydrochloride salt form enhances the compound's stability and water solubility but requires a neutralization step before reaction at the amine.

Core Synthetic Strategies

The primary amine of the free-based starting material can be readily derivatized through two principal pathways, which form the core of this guide:

  • N-Acylation/N-Sulfonylation: This involves the formation of a stable amide or sulfonamide bond by reacting the amine with an acyl halide, sulfonyl halide, or a carboxylic acid activated with a coupling agent.

  • Reductive Amination: This two-step, one-pot process first involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then immediately reduced to a secondary or tertiary amine using a selective reducing agent.[6][7]

Start 3-Aminopropane-1-sulfonyl fluoride hydrochloride FreeBase Free Base Amine (in situ) Start->FreeBase  Base (e.g., Et3N) ProductAcyl N-Acyl Derivative (Amide) FreeBase:e->ProductAcyl:w N-Acylation ProductReductive N-Alkyl Derivative (Secondary/Tertiary Amine) FreeBase:e->ProductReductive:w Reductive Amination Acyl Acyl Halide / Activated Carboxylic Acid Acyl:s->ProductAcyl:n Aldehyde Aldehyde / Ketone Aldehyde:n->ProductReductive:s + Reducing Agent

Caption: Core synthetic pathways for derivatizing 3-aminopropane-1-sulfonyl fluoride.

Critical Safety and Handling Protocols

Sulfonyl fluorides and their precursors require careful handling. They can be corrosive and may release hazardous gases upon decomposition.[8][9][10][11] Adherence to strict safety protocols is mandatory.

Safety Parameter Guideline Rationale
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield at all times.[10][12]Protects skin and eyes from corrosive reagents and potential splashes.
Ventilation All manipulations must be performed inside a certified chemical fume hood.[8][9][12]Prevents inhalation of volatile and potentially toxic reagents or byproducts.
Moisture Sensitivity Use oven-dried glassware and anhydrous solvents. Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).Sulfonyl halides and coupling agents can be sensitive to moisture, leading to hydrolysis and reduced yields.
Waste Disposal Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Do not mix with incompatible waste streams.[8][9]Ensures safe and environmentally responsible disposal of hazardous materials.
Spill & Exposure In case of skin contact, immediately wash with copious amounts of water.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13]Minimizes injury from corrosive chemicals.

Experimental Workflow: N-Acylation

This protocol details the formation of an N-acyl sulfonamide, a common and stable derivative. The example uses benzoyl chloride, but the procedure is broadly applicable to other acyl chlorides and sulfonyl chlorides.

G A 1. Dissolve Starting Material & Add Base B 2. Cool Reaction (0°C) A->B C 3. Add Acyl Chloride (dropwise) B->C D 4. Warm to RT & Stir C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup (Wash & Extract) E->F Reaction Complete G 7. Dry, Filter, & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize H->I

Caption: Experimental workflow for the N-acylation protocol.

Detailed Step-by-Step Protocol for N-Acylation
  • Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add 3-aminopropane-1-sulfonyl fluoride hydrochloride (1.0 eq).

  • Dissolution & Neutralization: Add anhydrous dichloromethane (DCM, ~0.1 M). Cool the resulting suspension to 0°C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. The purpose of the excess base is to neutralize the hydrochloride salt and to quench the HCl byproduct generated during the acylation. Stir for 10-15 minutes.

  • Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the cold solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[14][15]

Reagent Table for Model N-Acylation
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Aminopropane-1-sulfonyl fluoride HCl177.621.01.0178 mg
Triethylamine (TEA)101.192.22.2306 µL
Benzoyl Chloride140.571.11.1128 µL
Dichloromethane (DCM)---10 mL

Experimental Workflow: Reductive Amination

This protocol allows for the N-alkylation of the primary amine. It is a one-pot reaction that is highly efficient for forming C-N bonds.

G A 1. Dissolve Amine HCl & Aldehyde B 2. Add Base (e.g., DIPEA) A->B C 3. Stir at RT (Imine Formation) B->C D 4. Add Reducing Agent (e.g., NaBH(OAc)3) C->D E 5. Stir Overnight D->E F 6. Quench & Workup E->F Reaction Complete G 7. Purify F->G H 8. Characterize G->H

Caption: Experimental workflow for the reductive amination protocol.

Detailed Step-by-Step Protocol for Reductive Amination
  • Reagent Preparation: To a round-bottom flask, add 3-aminopropane-1-sulfonyl fluoride hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Dissolution & Neutralization: Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (~0.1 M). Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[6][7]

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. NaBH(OAc)₃ is chosen because it is a mild reductant that is selective for imines and protonated imines in the presence of aldehydes/ketones.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring & Workup: Monitor by TLC. Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Reagent Table for Model Reductive Amination
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-Aminopropane-1-sulfonyl fluoride HCl177.621.01.0178 mg
Benzaldehyde106.121.21.2122 µL
DIPEA129.241.51.5261 µL
Sodium Triacetoxyborohydride211.941.51.5318 mg
Dichloromethane (DCM)---10 mL

Characterization of Synthesized Derivatives

Proper characterization is essential to confirm the structure and purity of the final compounds.

Technique Expected Observations & Interpretation
¹H NMR Disappearance of the broad amine singlet from the starting material. Appearance of an amide N-H proton (typically a triplet, ~6-8 ppm) for acylated products or new signals corresponding to the alkyl group for amination products. The propyl chain protons will show characteristic shifts and couplings.[16][17]
¹³C NMR Appearance of new carbon signals from the introduced acyl or alkyl group. The carbons of the propyl chain will also exhibit predictable shifts.[16][17]
¹⁹F NMR The sulfonyl fluoride group should appear as a singlet in the proton-decoupled spectrum. The chemical shift (typically between +40 and +70 ppm) is sensitive to the electronic environment of the molecule.[18][19]
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ or [M+Na]⁺) should correspond to the calculated exact mass of the synthesized derivative, confirming successful derivatization.[20][21]
HPLC A single major peak in the chromatogram indicates high purity of the isolated product.[18]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete neutralization of the HCl salt. 2. Wet reagents/solvents. 3. Inactive reducing agent (reductive amination).1. Ensure sufficient base is used (1.1 eq for neutralization + stoichiometric amount for byproduct). 2. Use freshly dried solvents and new bottles of reagents. 3. Use a fresh bottle of the reducing agent.
Multiple Products/Spots on TLC 1. Di-acylation or di-alkylation if excess electrophile/aldehyde was used. 2. Side reactions due to excessive heat or prolonged reaction time.1. Use electrophile/aldehyde in slight excess (1.1-1.2 eq). 2. Maintain recommended reaction temperature and monitor closely by TLC.
Starting Material Remains 1. Insufficient amount of acylating/alkylating agent. 2. Reaction time is too short.1. Use a slight excess of the electrophile (1.1-1.2 eq). 2. Allow the reaction to stir for a longer period, monitoring by TLC.

References

  • Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Available at: [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. (2023). YouTube. Available at: [Link]

  • Li, G., et al. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Advances. Available at: [Link]

  • Krasnobrov, V. D., et al. (2021). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. Available at: [Link]

  • Ball, N. D., et al. (2016). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. Organic Letters. Available at: [Link]

  • Zhang, Z., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications. Available at: [Link]

  • 3-aminopropane-1-sulfonyl fluoride hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Zlatopolskiy, B. D., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines. Applied Radiation and Isotopes. Available at: [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Qin, L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shirota, S., et al. (2021). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane. The Journal of Organic Chemistry. Available at: [Link]

  • Ivanov, I., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Chemistry. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). The Royal Society of Chemistry. Available at: [Link]

  • AEBSF - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Ang, D. J. J., et al. (2024). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. Journal of Biomolecular NMR. Available at: [Link]

  • Fidecka, S., et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2009). ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low labeling efficiency with sulfonyl fluoride probes

Topic: Troubleshooting Low Labeling Efficiency with Sulfonyl Fluoride Probes Ticket ID: SF-ABPP-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary: The "Goldilocks" Electro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Labeling Efficiency with Sulfonyl Fluoride Probes Ticket ID: SF-ABPP-001 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Goldilocks" Electrophile

Welcome to the technical support center. If you are experiencing low labeling efficiency with sulfonyl fluoride (SF) probes, you are likely encountering a mismatch between the intrinsic reactivity of the warhead and the local environment of your target protein.

Unlike highly reactive sulfonyl chlorides (which hydrolyze rapidly) or cysteine-specific acrylamides, SFs function via Sulfur-Fluoride Exchange (SuFEx) .[1][2][3] This chemistry is unique because the S-F bond is thermodynamically stable and resistant to reduction, yet highly reactive toward nucleophiles (Tyr, Lys, Ser, His) only when spatially defined or "proximity-enabled" within a binding pocket.

Low efficiency usually stems from one of three failure modes:

  • Protonation Lock: The target residue is protonated (inactive) at your assay pH.

  • Kinetic Mismatch: The reaction time is insufficient for the slower SuFEx kinetics.

  • Click/Detection Failure: The probe labeled the protein, but the downstream readout (CuAAC/Western) failed.

Part 1: Diagnostic Workflow (Start Here)

Before altering your probe concentration, use this decision tree to isolate the failure point.

TroubleshootingFlow Start Problem: Low/No Signal Step1 1. Check 'Click' Chemistry Start->Step1 Decision1 Is the Positive Control (Biotin-Alkyne) visible? Step1->Decision1 Step2 2. Check Reaction pH Decision2 Is the buffer Tris or Glycine? Step2->Decision2 Step3 3. Check Probe Stability Action3 Perform pH Scouting (pH 7.0 - 8.5) Step3->Action3 Decision1->Step2 Yes Action1 Fix CuAAC Reagents (Fresh Ascorbate/Cu) Decision1->Action1 No Decision2->Step3 No Action2 Switch to HEPES/PBS (Amine-free) Decision2->Action2 Yes

Figure 1: Diagnostic logic flow for isolating the root cause of low labeling efficiency in Activity-Based Protein Profiling (ABPP).

Part 2: Critical Troubleshooting Guides

Issue 1: The pH/Nucleophile Mismatch

Symptom: You see weak labeling at pH 7.4, even with high probe concentrations. Technical Insight: SF probes often target Tyrosine (pKa ~10) or Lysine (pKa ~10.5). For SuFEx to occur, the nucleophile must be deprotonated (phenolate or neutral amine). While the protein microenvironment can perturb these pKas, a bulk pH of 7.4 is often insufficient to drive the reaction for "silent" or less activated residues.

Protocol: pH Scouting Experiment Do not assume physiological pH is optimal for in vitro labeling.

  • Prepare Buffers: Create a 50 mM buffer panel:

    • pH 6.5 (MES)

    • pH 7.4 (HEPES or PBS)[4]

    • pH 8.0 (HEPES or TEAB)

    • pH 8.5 (TEAB or Carbonate)

  • Incubation: Incubate Proteome/Protein (1 mg/mL) with Probe (10 µM) for 1 hour at 37°C.

  • Readout: Analyze via Western Blot (if biotinylated) or Gel-based fluorescence.

  • Result Interpretation: If signal appears only at pH > 8.0, your target residue likely has a high pKa and requires basic conditions or a more reactive warhead (e.g., adding electron-withdrawing groups to the aryl-SF).

Issue 2: Buffer Interference

Symptom: Signal is consistently low, or you see high background/smearing. Technical Insight:

  • Tris/Glycine: These contain primary amines. While SFs are relatively specific to protein pockets, high concentrations of Tris (50 mM+) can compete with protein lysines for the warhead over long incubations.

  • DTT/BME: Unlike iodoacetamides, SFs are generally resistant to reduction. However, high concentrations of thiols can eventually react with SFs or interfere with downstream Click chemistry (by reducing Cu(II) too aggressively).

Corrective Action:

  • Switch Buffers: Use HEPES, PBS, or TEAB (Triethylammonium bicarbonate).

  • Remove Thiols: If possible, label in non-reducing conditions, then add reducing agents after quenching the probe reaction.

Issue 3: "Click" Chemistry Failure (The False Negative)

Symptom: No signal on Western blot, but the probe is known to bind (e.g., by competition assay). Technical Insight: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common failure point in ABPP. Copper is easily oxidized, and ascorbate degrades rapidly.

Self-Validating Control Protocol: Every experiment must include a "Click Control" lane:

  • Lysate: Untreated lysate (no probe).

  • Spike-in: Add free Biotin-Azide (if probe is Alkyne) or Biotin-Alkyne (if probe is Azide) directly to the lysate at the end of the experiment.

  • Click Reaction: Perform the click reaction alongside your samples.

  • Result: If this lane is blank on the Western blot, your Click reagents (CuSO4, TCEP/Ascorbate, Ligand) are dead.

Part 3: Mechanism & Kinetics (Deep Dive)

Understanding the SuFEx mechanism is crucial for optimizing incubation times. Unlike Michael acceptors (fast, covalent), SFs rely on a specific exchange mechanism.

SuFExMechanism Protein Protein (Tyr-OH / Lys-NH2) Complex Non-Covalent Complex Protein->Complex + Probe Probe SF Probe (R-SO2-F) Probe->Complex TS Transition State (Assisted by H-Bonding) Complex->TS Proximity Effect Product Labeled Protein (R-SO2-O-Tyr) TS->Product SuFEx Fluoride Fluoride (F-) Leaving Group TS->Fluoride

Figure 2: The SuFEx reaction pathway. Note that the "Non-Covalent Complex" step is rate-limiting if the probe affinity is low.

Optimization Table: Kinetics vs. Concentration

VariableRecommendationWhy?
Time 1 - 4 Hours SFs are "slow" electrophiles. 30 min is often insufficient unless the protein-probe affinity is nanomolar.
Temp 37°C Higher temp overcomes the activation energy barrier for SuFEx, especially for Tyr residues.
Conc 10 - 50 µM If affinity is weak (

), you need high conc to drive the "Proximity Effect" (see Fig 2).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Sulfonyl Fluorides for intracellular labeling (Live Cell)? A: Yes. SFs are generally cell-permeable and stable in the cytosol (unlike sulfonyl chlorides). However, you must wash cells thoroughly to remove excess free probe before lysis, otherwise, the probe will label proteins post-lysis (loss of spatial resolution).

  • Reference: Sharpless and colleagues demonstrated the biocompatibility of SuFEx in live systems [1].

Q: My probe has a fluorosulfate (-OSO2F) instead of a sulfonyl fluoride (-SO2F). Is the troubleshooting different? A: Yes. Fluorosulfates are generally less reactive than sulfonyl fluorides.[5] They often require even tighter binding or higher pH to react. If a fluorosulfate fails, try the analogous sulfonyl fluoride [2].

Q: How do I confirm the labeling site is actually Tyrosine/Lysine? A: You must use Mass Spectrometry (LC-MS/MS).

  • Enrich labeled peptides via Biotin-Streptavidin.[6]

  • Perform on-bead digestion.[6]

  • Search for the specific mass shift:[6]

    • Sulfonyl Fluoride probe: Mass shift = Probe MW - 19.99 Da (Loss of HF).

    • Note: Ensure your search engine (MaxQuant/Proteome Discoverer) is set to look for modifications on Tyr, Lys, Ser, His, and Thr.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014) Context: The foundational paper establishing SuFEx chemistry, stability, and reaction conditions. URL:[Link]

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Source: Chemical Reviews (2015/2016 context) / Similar authoritative reviews on SF probes. Context: Discusses the amino acid specificity (Tyr/Lys/His) and comparison with other warheads. URL:[Link]

  • Global Profiling of the Human Proteome with Sulfonyl Fluoride Probes. Source: Nature Chemistry (Jones et al., 2017/2018 era) Context: Demonstrates the "proximity-enabled" reactivity and the requirement for specific buffers. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Sulfonyl Fluoride (SuFEx) Covalent Modification

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: SuFEx Chemistry, Protein Labeling, Covalent Probe Optimization Core Directive & Executive Summary Sulfonyl fluorides (SFs) are unique among...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: SuFEx Chemistry, Protein Labeling, Covalent Probe Optimization

Core Directive & Executive Summary

Sulfonyl fluorides (SFs) are unique among covalent warheads. Unlike highly reactive electrophiles (e.g., sulfonyl chlorides, NHS esters) that rapidly hydrolyze or label indiscriminately, SFs function as "sleeping beauties." They possess high aqueous stability and typically require context-specific activation —meaning they react efficiently only when the probe binds to a protein pocket that positions the SF group in close proximity to a nucleophile (Tyr, Lys, Ser, His, or Thr).

The Golden Rule of SuFEx: Reactivity is driven by molecular recognition (binding affinity) and geometry , not just intrinsic electrophilicity. If your probe does not bind, it likely will not label, even at high concentrations.

Standard Operating Procedure (SOP): Baseline Labeling Protocol

Use this protocol as your starting point. Deviations should be made based on the Optimization Guide below.

ParameterStandard ConditionRationale
Buffer System PBS (pH 7.4) or HEPES (50 mM, pH 7.5) Avoids nucleophilic competition. SFs are stable in these buffers for >24h.
Probe Conc. 1–10 µM (or 2–5x

)
SuFEx is proximity-driven. Massive excess (e.g., 100 µM) increases non-specific background without improving specific labeling.
Protein Conc. 0.5 – 2.0 mg/mL Maintains protein stability; ensures sufficient signal for MS analysis.
Co-Solvent DMSO < 2% (v/v) High DMSO can denature proteins, disrupting the binding pocket required for SF activation.
Temperature 37°C physiological temperature often promotes the conformational breathing required for the transition state.
Time 1 – 4 Hours SF reaction kinetics are slower than acrylamides. Overnight incubation may be needed for low-affinity probes.
Optimization & Troubleshooting Guide (Q&A)
Category A: Reactivity & Selectivity Tuning

Q: My probe isn't labeling the target even after 24 hours. Should I increase the pH? A: Proceed with caution. While increasing pH to 8.0–8.5 increases the nucleophilicity of Tyrosine (pKa ~10) and Lysine (pKa ~10.5), it can also accelerate hydrolysis of the probe or promote non-specific labeling of surface residues.

  • Diagnosis: If the probe is a known binder (

    
     confirmed) but fails to label, the geometry might be incorrect. The SF group must be within ~2-3 Å  of the nucleophile.
    
  • Solution: Instead of pH adjustment, try thermal shift labeling . Incubate at varying temperatures (25°C, 37°C, 42°C). Slight thermal fluctuations can expose a cryptic nucleophile or optimize the bond angle.

Q: I see labeling on multiple residues (promiscuity). How do I fix this? A: You are likely driving the reaction with "concentration" rather than "affinity."

  • The Fix: Perform a concentration-dependence assay. True SuFEx targets saturate at low concentrations (1–10 µM). Non-specific labeling increases linearly with concentration.

  • Control Experiment: Pre-incubate with a non-covalent competitor (the scaffold without the SF group). If the signal is not ablated, the labeling is non-specific.

Category B: Buffer & Solvent Compatibility

Q: Can I use Tris buffer? A: Not recommended for optimization. While SFs are more resistant to aminolysis than NHS esters, Tris contains a primary amine that can react with activated SFs over long incubations (overnight), forming sulfonamides and depleting your probe.

  • Recommendation: Switch to HEPES, MOPS, or Phosphate buffers. If Tris is mandatory, keep pH < 7.5 and incubation time < 2 hours.

Q: My probe precipitates when added to the buffer. A: Sulfonyl fluorides are often lipophilic.

  • Protocol Adjustment: Do not add the neat probe stock directly to the protein solution.

    • Dilute the probe in DMSO to 10x the final concentration.

    • Dilute this 10x stock 1:10 into the buffer slowly while vortexing.

    • Ensure final DMSO is < 5%.

    • If precipitation persists, consider adding 0.01% Triton X-100 or Tween-20 to solubilize the probe without disrupting the protein.

Category C: Post-Reaction Analysis

Q: I detect the modification by intact mass spec, but the signal disappears after tryptic digestion. Why? A: The covalent bond might be hydrolyzing during sample prep.

  • Mechanism: While Sulfonyl-Tyr/Lys bonds are generally stable, Sulfonyl-His (Histidine) adducts can be labile, especially during the acidic conditions of LC-MS or digestion.

  • Workaround: Perform "rapid digestion" (1 hour at 37°C) or analyze via intact protein MS under neutral pH conditions if possible. Avoid boiling the sample in acidic loading buffers if you suspect Histidine modification.

Visualizing the Mechanism

The following diagram illustrates the "Context-Dependent Activation" (SuFEx) mechanism. Note that the SF warhead remains inert (stable) until specific binding positions it near a target nucleophile.

SuFEx_Mechanism cluster_protein Protein Pocket Environment Probe Free SF Probe (Inert/Stable) Binding Protein-Ligand Complex (Non-Covalent) Probe->Binding Kd (Binding) Hydrolysis Hydrolysis (Slow Background) Probe->Hydrolysis pH > 8.5 / Long Time Activation Proximity Activation (H-bond/Geometry) Binding->Activation Steric Alignment Reaction SuFEx Reaction (Fluoride Displacement) Activation->Reaction Nucleophilic Attack Result Covalent Adduct (Sulfonyl-Enzyme) Reaction->Result Irreversible

Caption: The SuFEx reaction pathway relies on the "Protein Pocket Environment" to transition the probe from an inert state to a reactive state, minimizing off-target hydrolysis.

Experimental Workflow: Validation Pipeline

Use this flowchart to validate a new Sulfonyl Fluoride probe.

Validation_Workflow Start Start: New SF Probe Step1 1. Intact Protein MS (Probe + Protein, 1h) Start->Step1 Decision1 Mass Shift Observed? Step1->Decision1 Step2 2. Competition Assay (Pre-incubate with Scaffold) Decision1->Step2 Yes (+Da shift) Fail1 Check Binding Affinity (Kd) Check pH/Temp Decision1->Fail1 No Decision2 Signal Ablated? Step2->Decision2 Step3 3. Peptide Mapping (LC-MS/MS) Identify Residue (Tyr/Lys/His) Decision2->Step3 Yes Fail2 Non-Specific Labeling Redesign Probe Decision2->Fail2 No Success Validated Covalent Probe Step3->Success

Caption: Step-by-step validation pipeline to distinguish specific SuFEx modification from non-specific background labeling.

References
  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology Source: Royal Society of Chemistry (Chemical Science) Significance: Defines the "privileged" reactivity of SFs with Tyr, Lys, His, and Ser residues.[1][2][3] URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie (Sharpless Lab) Significance: The foundational paper establishing SuFEx conditions, stability, and mechanism. URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools Source: Journal of the American Chemical Society (JACS) Significance: Provides benchmarking data on the stability and reactivity of various SF derivatives in biological buffers. URL:[Link]

Sources

Troubleshooting

off-target effects of 3-Aminopropane-1-sulfonyl fluoride hydrochloride

The following technical support guide addresses the off-target effects and experimental troubleshooting for 3-Aminopropane-1-sulfonyl fluoride hydrochloride and its structural class (amino-alkyl sulfonyl fluorides). Tech...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the off-target effects and experimental troubleshooting for 3-Aminopropane-1-sulfonyl fluoride hydrochloride and its structural class (amino-alkyl sulfonyl fluorides).

Technical Note: While AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) is the industry-standard protease inhibitor in this class, 3-Aminopropane-1-sulfonyl fluoride is a distinct structural analog (aliphatic vs. aromatic). Due to the scarcity of literature specific to the propyl analog, this guide synthesizes data based on the shared sulfonyl fluoride (R-SO₂F) warhead mechanism, while highlighting specific mass spectrometry and reactivity differences between the two.

Subject: Off-Target Effects, Troubleshooting, and Assay Interference Compound: 3-Aminopropane-1-sulfonyl fluoride hydrochloride (and AEBSF analogs) Classification: Irreversible Serine Protease Inhibitor / Reactive Electrophile

Part 1: Mechanism of Action & Off-Target Profile

Core Mechanism

3-Aminopropane-1-sulfonyl fluoride functions as an irreversible inhibitor by forming a covalent sulfonamide bond with the active site serine of proteases. However, the sulfonyl fluoride group is an electrophile that can react with other nucleophiles (Tyrosine, Lysine, Histidine, Cysteine) on non-target proteins, especially at higher pH or concentrations.

Visualizing the Off-Target Pathway

The following diagram illustrates the bifurcation between the desired protease inhibition and the off-target modification of surface residues and signaling interference.

G Compound 3-Aminopropane-1-sulfonyl fluoride (R-SO2F) Target Target Serine Protease (Active Site Ser) Compound->Target Specific Inhibition (Covalent) OffTarget1 Surface Nucleophiles (Tyr, Lys, His, Ser) Compound->OffTarget1 Non-Specific SuFEx Reaction OffTarget2 NADPH Oxidase (NOX) (Assembly Inhibition) Compound->OffTarget2 Signaling Interference (ROS Blockage) Hydrolysis Hydrolysis Product (Sulfonic Acid - Inactive) Compound->Hydrolysis pH > 7.5 Degradation Stable Enzyme-Inhibitor Complex Stable Enzyme-Inhibitor Complex Target->Stable Enzyme-Inhibitor Complex Mass Spec Artifacts\n(Adducts) Mass Spec Artifacts (Adducts) OffTarget1->Mass Spec Artifacts\n(Adducts) Altered Cell Signaling\n(False Negatives) Altered Cell Signaling (False Negatives) OffTarget2->Altered Cell Signaling\n(False Negatives)

Figure 1: Mechanism of Action. The sulfonyl fluoride warhead targets the catalytic serine (green) but also reacts with surface nucleophiles and specific signaling complexes like NOX (red).

Part 2: Troubleshooting & FAQs

Module 1: Mass Spectrometry & Proteomics

Context: Researchers often encounter unexpected mass shifts or reduced peptide identification scores when using sulfonyl fluorides during sample preparation.

Q1: I see unexpected mass shifts in my MS/MS data. Is the inhibitor modifying my protein? Diagnosis: Yes. Sulfonyl fluorides are "SuFEx" (Sulfur-Fluoride Exchange) reagents. They can covalently modify Serine, Threonine, Tyrosine, Lysine, and Histidine residues, not just the active site. Technical Analysis: The reaction involves the loss of Fluoride (F⁻) and the addition of the sulfonyl-alkyl-amine group. You must account for this specific mass addition in your search parameters.

Data Table: Mass Shift Calculations

Compound Formula (Salt) Reactive Group Added Mass Shift (Monoisotopic)
3-Aminopropane-1-sulfonyl fluoride C₃H₉ClFNO₂S -SO₂-(CH₂)₃-NH₂ +121.02 Da

| AEBSF (Pefabloc SC) | C₈H₁₁ClFNO₂S | -SO₂-C₆H₄-(CH₂)₂-NH₂ | +183.04 Da |

Solution:

  • Search Parameters: Add a variable modification for the specific mass shift (+121.02 Da for the propyl analog) on S, T, Y, K, and H residues.

  • Scavenging: If the modification is interfering with analysis, ensure the inhibitor is removed (dialysis/desalting) before digestion, although the bond is covalent and irreversible.

  • Protocol Adjustment: Add the inhibitor after cell lysis but minimize incubation time before denaturation if preserving enzymatic activity is not the goal.

Module 2: Cell Biology & Signaling (ROS Assays)

Context: Users studying oxidative stress or NADPH oxidase (NOX) pathways often use AEBSF-class inhibitors to stop proteolysis, inadvertently blocking ROS production.

Q2: My ROS assay (e.g., Cytochrome C reduction, Amplex Red) is showing zero activity in treated cells. Is the assay broken? Diagnosis: Likely not. Amino-sulfonyl fluorides (specifically AEBSF, and likely the propyl analog due to structural similarity) are potent inhibitors of NADPH Oxidase (NOX) assembly. Mechanism: They prevent the assembly of the cytosolic subunits (p47phox, p67phox) with the membrane-bound cytochrome b558. This effect is independent of protease inhibition.

Troubleshooting Steps:

  • Check Concentration: NOX inhibition often occurs at similar concentrations to protease inhibition (0.1 - 1 mM).

  • Alternative Inhibitors: If you need to preserve NOX activity but inhibit proteases, switch to a "Cocktail" that excludes sulfonyl fluorides, or use Leupeptin/Pepstatin (though these do not cover Serine proteases as broadly).

  • Validation: Run a positive control for ROS without the inhibitor to confirm cell viability.

Module 3: Chemical Stability & Handling

Context: The compound loses activity over time in aqueous solution.

Q3: How long can I keep the inhibitor in solution? Diagnosis: Sulfonyl fluorides hydrolyze in water to form sulfonic acids (R-SO₃H) and fluoride ions. The sulfonic acid is inactive as a protease inhibitor. Rule of Thumb:

  • pH 7.0 - 7.5: Half-life is approximately 2–4 hours (varies by temperature).

  • pH > 8.0: Hydrolysis is rapid (minutes to hours).

  • Acidic pH: More stable.

Protocol Recommendation:

  • Storage: Store as a dry powder at -20°C.

  • Stock Solution: Prepare in anhydrous solvents (Ethanol, Methanol, or DMF) or 0.1 M HCl. Stable for months at -20°C.

  • Working Solution: Add to aqueous buffers immediately before use. Do not store pre-mixed aqueous buffers.

Part 3: Protocols for Minimizing Off-Target Effects

Protocol A: Safe Handling for Proteomics (Minimizing Non-Specific Adducts)

Objective: Inhibit proteolysis during lysis without saturating the sample with covalent modifications.

  • Preparation: Prepare a 100 mM stock of 3-Aminopropane-1-sulfonyl fluoride in water or buffer (use immediately).

  • Titration: Determine the minimum effective concentration (MEC). Start at 0.1 mM rather than the standard 1 mM. Aliphatic sulfonyl fluorides may have different kinetics than AEBSF; titration is crucial.

  • Lysis: Add inhibitor to lysis buffer immediately prior to adding cells/tissue.

  • Quenching (Optional but Recommended): If downstream applications are sensitive to free electrophiles (e.g., activity-based protein profiling), quench excess inhibitor after lysis is complete using a primary amine (e.g., Tris buffer or Glycine) if the lysis buffer is not already amine-based. Note: The inhibitor reacts slowly with Tris, but high concentrations of Tris will eventually consume it.

Protocol B: Verifying Cell Viability (Cytotoxicity Check)

Objective: Ensure the inhibitor is not causing cell death via off-target alkylation.

  • Seed Cells: Plate cells (e.g., HEK293, HeLa) at 10,000 cells/well.

  • Treatment: Treat with 0, 0.1, 0.5, and 1.0 mM inhibitor for the duration of your standard experiment (e.g., 1–24 hours).

  • Readout: Use an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay.

  • Threshold: If viability drops below 90% compared to control, reduce concentration or switch to a reversible inhibitor.

References

  • Di Paolo, A., et al. (2013). NADPH oxidase inhibition by AEBSF: Mechanism and implications.Biochemical Pharmacology . (Demonstrates the NOX off-target effect of amino-sulfonyl fluorides).

  • Jones, L. H. (2018). Sulfonyl fluorides in chemical biology and drug discovery.MedChemComm . (Review of the SuFEx chemistry and reactivity of the sulfonyl fluoride warhead).

  • CymitQuimica. (n.d.). 3-Aminopropane-1-sulfonyl fluoride hydrochloride Product Data. (Chemical properties and CAS verification).

  • Sigma-Aldrich. (n.d.). Pefabloc SC (AEBSF) Technical Bulletin. (Standard protocols for amino-sulfonyl fluoride handling).

Optimization

Technical Support Center: Sulfonyl Fluoride (SF) Probes in Proteomics

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in SuFEx-based Chemoproteomics Introduction: Beyond the "Click" Welcome to the SuFEx Support Hub. You are likely here beca...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in SuFEx-based Chemoproteomics

Introduction: Beyond the "Click"

Welcome to the SuFEx Support Hub. You are likely here because you are deploying sulfonyl fluoride (SF) probes to target "undruggable" residues like Tyrosine, Lysine, or Histidine.

The Core Reality: Unlike highly reactive electrophiles (e.g., iodoacetamide) that indiscriminately alkylate cysteines, SF probes are "context-dependent" electrophiles. They are relatively inert in bulk solvent but become hyper-reactive when properly positioned within a protein pocket, often requiring assistance from neighboring residues to facilitate Sulfur-Fluoride Exchange (SuFEx).

This guide addresses the three most critical failure points: Stability , Reaction Conditions , and Mass Spectrometry Detection .

Module 1: Probe Stability & Handling

The "Pre-Experiment" Phase

Issue: "My probe shows no labeling, even at high concentrations." Diagnosis: Your probe may have hydrolyzed before it ever touched the protein.

While SF probes are more stable than sulfonyl chlorides, they are not impervious to hydrolysis, especially in aqueous solutions or improper storage.

Troubleshooting Protocol: The "Dry-Ice" Rule
ParameterRecommendationThe "Why" (Causality)
Storage (Solid) -80°C, under Argon/N2Moisture in the air slowly hydrolyzes the S-F bond to sulfonic acid (R-SO3H), which is unreactive.
Solvent Anhydrous DMSO (fresh)DMSO is hygroscopic. "Wet" DMSO accelerates hydrolysis. Use single-use ampules.
Freeze-Thaw Max 1 cycleRepeated condensation introduces water. Aliquot immediately upon first thaw.
QC Method LC-MS (Not UV)UV traces of R-SO2F and R-SO3H often overlap. You must verify the mass (M+H) vs (M+H - F + OH).

Module 2: Reaction Conditions & Specificity

The "During Experiment" Phase

Issue: "I see labeling on every protein (high background)" OR "I see zero labeling." Diagnosis: Your pH or Buffer choice is sabotaging the SuFEx mechanism.

The Mechanism of Action (and Failure)

SuFEx is not a simple attack; it is often a gated reaction. For Tyrosine labeling, the phenol group (pKa ~10) must be deprotonated or hydrogen-bonded to a basic residue (like Arg or His) to attack the Sulfur (VI) center.

Visualizing the Activation Logic

SuFEx_Activation Probe SF Probe (R-SO2-F) Complex Pre-Reaction Complex Probe->Complex Binding Target Target Residue (Tyr-OH / Lys-NH2) Target->Complex Positioning Environment Microenvironment (Neighboring Arg/His) Environment->Target 1. Deprotonation (pKa modulation) Product Covalent Adduct (Protein-SO2-R) Complex->Product 2. SuFEx Reaction (Loss of HF) Bulk Bulk Solvent (High pH / Prim. Amines) Bulk->Probe Hydrolysis / Quenching

Figure 1: The Context-Dependent Activation of SF Probes. Note that without the "Microenvironment" assistance, the reaction is slow, unless forced by high pH (which causes off-target noise).

Critical Buffer Incompatibilities
ComponentStatusTechnical Rationale
Tris / Glycine FORBIDDEN These contain primary amines. They will compete with your protein for the SF probe, effectively quenching it.
HEPES / PBS Recommended Non-nucleophilic buffers are essential.
pH > 8.0 Risky Increases global nucleophilicity of Lysines, leading to "shotgun" non-specific labeling.
pH < 6.0 Ineffective Most Tyrosines/Lysines are fully protonated and unreactive toward SF probes (unless the pocket is unique).

Module 3: Mass Spectrometry & Data Analysis

The "Post-Experiment" Phase

Issue: "My gel shows a shift, but I can't identify the site in my MS search." Diagnosis: You are falling victim to Neutral Loss or Incorrect Mass Shift definitions.

The "Dark Matter" of SF Proteomics

Unlike stable modifications (e.g., acetylation), the sulfonyl-protein bond can be labile during Collision-Induced Dissociation (CID/HCD).

  • The Mass Shift Calculation:

    • Reaction: Protein-Nu-H + F-SO2-R → Protein-Nu-SO2-R + HF

    • Delta Mass: Mass(Probe) - Mass(HF) [approx 20 Da].

    • Pitfall: Users often forget to subtract the Mass of Fluorine (18.998) and Hydrogen (1.008) when creating the custom modification.

  • Fragmentation Behavior (The Neutral Loss Problem): In the mass spectrometer, the energy used to fragment the peptide backbone may preferentially cleave the modification itself.

    • Result: You see the unmodified peptide mass in the MS2 spectrum, making the search engine reject the match.

    • Solution: Enable "Neutral Loss" searching for the mass of the probe moiety (SO2-R).

Step-by-Step MS Troubleshooting Guide
  • Define Modification Correctly:

    • Name: SF_Probe_X

    • Composition: Add C(x)H(y)O(2)S(1)... (Ensure F is NOT included).

    • Residues: Y, K, S, T, H (Select "Variable").

  • Check for Diagnostic Ions:

    • Many aryl-SF probes generate specific reporter ions in the low m/z region (e.g., phenyl sulfonyl cations).

    • Action: Manually inspect spectra of "unassigned" high-intensity precursors.

  • Search Settings:

    • Enzyme: Trypsin (Note: If SF modifies Lysine, Trypsin will NOT cleave there. Use "Trypsin/P" or allow up to 3 missed cleavages).

Frequently Asked Questions (FAQ)

Q: Can I use SF probes in live cells? A: Yes, but time is of the essence. Intracellular glutathione (GSH) is a nucleophile that can quench SF probes over time. Keep incubation times optimized (usually 1–4 hours) to balance target engagement vs. metabolic quenching.

Q: Why does my probe label Lysine when I designed it for Tyrosine? A: SuFEx is chemoselective, not chemospecific. While Tyrosine reactivity is a hallmark of SF probes (especially aryl-SF), a nearby Lysine with a depressed pKa (due to local environment) is a potent nucleophile. This is a feature, not a bug—it maps the "reactive proteome."

Q: How do I validate that the labeling is covalent? A: Perform a "Gel-Based Wash Assay."

  • Label proteome.[1][2][3]

  • Run SDS-PAGE.[3]

  • The band should persist after boiling in SDS and reducing agents (DTT/BME). If the signal disappears, it was a non-covalent association.

References

  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Kelly, J. W., et al. (2017). "Global Mapping of the Topography and Magnitude of Proteolytic Events in Apoptosis." Nature Chemical Biology. (Context: Application of SF probes in chemoproteomics). Link

  • Jones, L. H., et al. (2017).[5] "Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes." Nature Chemical Biology. Link

  • Cravatt, B. F., et al. (2013). "Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases."[1][2] Chemistry & Biology. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting AMPSF Covalent Labeling &amp; SuFEx Quenching

Welcome to the advanced technical support center for utilizing 3-Aminopropane-1-sulfonyl fluoride hydrochloride (AMPSF) in protein biochemistry and drug development. AMPSF is a bifunctional building block featuring a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for utilizing 3-Aminopropane-1-sulfonyl fluoride hydrochloride (AMPSF) in protein biochemistry and drug development. AMPSF is a bifunctional building block featuring a primary amine and an aliphatic sulfonyl fluoride warhead. It is widely used for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the design of covalent probes[1].

Unlike highly unstable aromatic sulfonyl fluorides (e.g., PMSF, which hydrolyzes in aqueous buffers within ~55 minutes[2]), aliphatic sulfonyl fluorides like AMPSF are remarkably stable in water. They rely on proximity-driven activation within a protein's binding pocket to react with specific nucleophilic residues (Ser, Thr, Tyr, Lys, His)[3]. Because AMPSF does not rapidly auto-hydrolyze, quenching excess unreacted probe is an absolute requirement before downstream analysis.

Mechanistic Causality: Why Quenching is Critical

When AMPSF is added to a natively folded protein, the reaction is highly specific, driven by the microenvironment of the binding pocket[3]. However, if the reaction is not actively quenched, residual AMPSF remains fully reactive in the buffer.

When you prepare your sample for downstream analysis (e.g., adding SDS sample buffer and boiling for Western blotting), the protein unfolds. This denaturation destroys the protective tertiary structure, exposing dozens of highly nucleophilic residues to the bulk solvent. The unreacted AMPSF will immediately and indiscriminately label these newly exposed residues. This causality loop results in massive off-target sulfonylation, leading to high-molecular-weight smearing on gels and convoluted mass spectrometry (MS) spectra.

Troubleshooting & FAQs

Q: I am seeing a high-molecular-weight smear on my Western blot after AMPSF labeling. How do I fix this? A: This is the classic symptom of inadequate quenching. As explained above, boiling unquenched samples exposes buried nucleophiles to excess AMPSF, causing uncontrolled cross-linking and multi-site labeling[3]. Solution: You must terminate the reaction by adding a strong alpha-effect nucleophile, such as hydroxylamine, for at least 30 minutes prior to adding any denaturing agents (like SDS or urea)[4].

Q: My protein precipitated immediately after adding the hydroxylamine quenching agent. What went wrong? A: You likely experienced isoelectric precipitation. Hydroxylamine is typically purchased as a hydrochloride salt (NH₂OH·HCl), which is highly acidic (pH ~3.5 in solution). Adding this directly to your protein drops the pH drastically, causing the protein to crash out of solution. Solution: Always pre-neutralize your hydroxylamine stock solution to pH 7.5 with NaOH before adding it to your protein mixture.

Q: Can I just let the AMPSF hydrolyze in water like I do with PMSF or AEBSF? A: No. While PMSF has a short half-life in aqueous solutions (approx. 35-55 mins at pH 7.5-8.0)[2][5], aliphatic sulfonyl fluorides like AMPSF are significantly more stable in water and require active nucleophilic displacement to terminate the reaction efficiently[1].

Q: Can I use DTT or β-mercaptoethanol to quench AMPSF? A: While thiols can react with sulfonyl fluorides, SuFEx chemistry generally prefers hard nucleophiles (Oxygen and Nitrogen) under biological conditions. Hydroxylamine is vastly superior due to the "alpha-effect," where the adjacent lone pairs on the nitrogen and oxygen atoms dramatically increase nucleophilicity, rapidly displacing the fluoride ion to form a stable sulfonamide[4].

Quantitative Comparison of Quenching Strategies

To select the optimal quenching strategy for your workflow, refer to the quantitative parameters summarized below:

Quenching AgentNucleophilic StrengthRecommended Final Conc.Est. Time to Complete QuenchProtein CompatibilityMechanism of Action
Hydroxylamine (Neutralized) Very High (Alpha-effect)50 – 100 mM15 – 30 minsExcellentRapid nucleophilic displacement forming an inert sulfonamide.
Tris Base (pH 8.0) Moderate (Primary Amine)200 – 500 mM45 – 60 minsExcellentAmine competition; requires massive molar excess to outcompete protein.
Glycine (pH 8.0) Moderate (Primary Amine)200 mM45 – 60 minsExcellentAmine competition; acts as a sacrificial nucleophile.
NaOH (pH > 10.5) High (Hydroxide ion)N/A< 5 minsPoor Alkaline hydrolysis to sulfonate; denatures delicate proteins[4].

Self-Validating Experimental Protocols

The following protocol utilizes hydroxylamine as the gold-standard quencher. It is designed as a self-validating system —meaning the protocol includes an internal checkpoint to prove that the quenching was mechanistically successful before you proceed to expensive MS or Western blot analyses.

Protocol: Hydroxylamine Quenching of AMPSF

Step 1: Reagent Preparation

  • Prepare a 1.0 M stock of Hydroxylamine hydrochloride (NH₂OH·HCl) in distilled water.

  • Critical Step: Carefully adjust the pH of the stock solution to 7.5 using 5 M NaOH. The solution will become warm.

  • Store the neutralized stock at -20°C in single-use aliquots.

Step 2: Quenching the Reaction

  • Following your designated AMPSF labeling incubation time, add the neutralized 1.0 M Hydroxylamine stock to your protein reaction mixture to achieve a final concentration of 100 mM .

  • Mix gently by pipetting and incubate at room temperature (20-25°C) for exactly 30 minutes .

Step 3: The Validation Checkpoint Before proceeding to bulk downstream processing, validate the quench:

  • Take a 10 µL aliquot of the quenched sample and a 10 µL aliquot of an unquenched control (a parallel reaction where water was added instead of hydroxylamine).

  • Add 4x Laemmli SDS sample buffer to both and boil at 95°C for 5 minutes.

  • Run both on a rapid SDS-PAGE gel and stain with Coomassie.

  • Validation Logic: The quenched sample must show a tight, distinct protein band identical to your native protein mass (plus the specific AMPSF adduct mass). The unquenched control will show a high-molecular-weight smear. If the quenched sample shows no smearing, the system is validated, and you may proceed with the bulk sample.

Pathway Visualization

The following diagram illustrates the divergent pathways of active SuFEx labeling versus the nucleophilic displacement mechanism utilized during quenching.

G AMPSF AMPSF (Sulfonyl Fluoride) SuFEx SuFEx Conjugation (Proximity-Driven) AMPSF->SuFEx Quenched Inert Byproduct (Sulfonamide) AMPSF->Quenched Quenching Pathway Protein Target Protein (Native State) Protein->SuFEx Conjugate Covalent Protein Conjugate SuFEx->Conjugate Active Labeling Quencher Quenching Agent (Hydroxylamine) Quencher->Quenched Nucleophilic Displacement

Figure 1: Reaction pathways of 3-Aminopropane-1-sulfonyl fluoride (AMPSF) labeling and quenching.

References

  • Getting rid of PMSF - Molecular Biology - Protocol Online. (2001). Protocol Online. Available at:[2]

  • PMSF - Wikipedia. (n.d.). Wikipedia. Available at:[5]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. (2023). Chemical Science (RSC Publishing). Available at:[3]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. Available at:[1]

  • Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry. (2024). Cell Press. Available at:[4]

Sources

Optimization

minimizing hydrolysis of sulfonyl fluoride probes at physiological pH

Welcome to the SuFEx Probe Technical Support Center . As application scientists, we frequently encounter assays that fail not because the probe lacks target affinity, but because the electrophilic warhead degrades before...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Probe Technical Support Center . As application scientists, we frequently encounter assays that fail not because the probe lacks target affinity, but because the electrophilic warhead degrades before it can engage the target.

Sulfur(VI) fluoride exchange (SuFEx) chemistry is celebrated for its biological orthogonality. However, at physiological pH (7.4–8.0), the sulfonyl fluoride (-SO₂F) motif is susceptible to base-catalyzed hydrolysis, converting the active probe into an inert sulfonic acid. This guide provides the mechanistic causality, structural troubleshooting logic, and self-validating protocols required to maximize the half-life of your covalent probes.

Knowledge Base: The Causality of Probe Hydrolysis

Q: Why do sulfonyl fluorides hydrolyze at pH 7.4 when they are touted as "highly stable"? A: The S-F bond possesses a high homolytic bond dissociation energy (90.5 ± 4.3 kcal/mol), making it completely resistant to reductive biological environments (e.g., high glutathione concentrations)[1]. However, its degradation is driven by heterolytic cleavage. At pH 7.4, the ambient concentration of hydroxide ions (OH⁻) is sufficient to initiate base-catalyzed nucleophilic attack at the electrophilic sulfur center. The stability of the S(VI) center is directly correlated to its Lowest Unoccupied Molecular Orbital (LUMO) energy; probes with lower LUMO energies undergo more rapid nucleophilic attack[2].

Q: Why did my aliphatic sulfonyl fluoride probe degrade in minutes, while my aryl probe lasted hours? A: This is a classic mechanistic divergence. Aliphatic sulfonyl fluorides possess acidic α-protons. In mildly basic aqueous conditions (pH > 7.0), these protons are abstracted, triggering a rapid E1cB elimination. This expels the fluoride ion and generates a highly reactive sulfene intermediate, which is instantly trapped by water to form sulfonic acid[3]. Aryl sulfonyl fluorides lack these α-protons and are therefore immune to E1cB elimination, forcing degradation through the much slower direct nucleophilic substitution pathway.

Q: Can the choice of biological buffer actively destroy my probe? A: Yes. Nucleophilic buffers such as Tris(hydroxymethyl)aminomethane contain primary amines and hydroxyl groups that directly attack the S-F bond. Even among non-nucleophilic buffers, the ionic microenvironment matters. Empirical profiling demonstrates that the hydrolytic stability of S(VI) fluorides is approximately 2-fold greater in HEPES buffer compared to PBS at identical pH values (pH 7.0–8.0)[2].

Diagnostic Workflows

To systematically resolve high background or loss of probe activity, follow the diagnostic logic tree below.

Troubleshooting Issue Probe Depletion / High Background Check1 Is the warhead aliphatic? Issue->Check1 Action1 Switch to Aryl-SO2F or Aryl-OSO2F (Prevents E1cB sulfene formation) Check1->Action1 Yes Check2 Check Buffer Composition Check1->Check2 No Action2 Switch from Tris/PBS to HEPES (pH 7.4) Avoid basic pH > 7.5 Check2->Action2 Suboptimal Buffer Check3 Evaluate Intrinsic Reactivity Check2->Check3 Buffer is Optimized Action3 Add EDGs (-NH2, -OMe) or ortho-substituents to aryl ring Check3->Action3 t1/2 < 4 hours

Diagnostic logic tree for troubleshooting SuFEx probe hydrolysis.

Mechanism Probe Aryl-SO2F Probe Adduct Stable Covalent Adduct (Desired) Probe->Adduct Proximity-Driven SuFEx Hydrolysis Sulfonic Acid (Dead Probe) Probe->Hydrolysis Base-Catalyzed Cleavage Target Target Protein (Lys/Tyr/His) Target->Adduct Water H2O / OH- (Buffer) Water->Hydrolysis

Competing pathways: target engagement vs. base-catalyzed hydrolysis.

Quantitative Data: Warhead Tuning

If buffer optimization fails, you must structurally tune the warhead. Adding electron-donating groups (EDGs) like amino (-NH₂) or methoxy (-OMe) to the aryl ring increases electron density at the sulfur center, raising the LUMO energy and extending the half-life[4]. Alternatively, switching from a sulfonyl fluoride to an aryl fluorosulfate (-OSO₂F) introduces an oxygen atom that drastically attenuates electrophilicity, yielding exceptional stability[2].

Table 1: Aqueous Stability of S(VI) Fluoride Chemotypes

ChemotypeExample Substituent / MotifBuffer MatrixApprox. Half-Life (t₁/₂)Primary Degradation Mechanism
Aliphatic -SO₂F -CH₂-CH₂-SO₂FPBS (pH 7.5)~55 min[3]E1cB Elimination (Sulfene)
Aryl -SO₂F Unsubstituted (Phenyl)PBS (pH 7.4)1 – 4 hours[4]Base-catalyzed hydrolysis
Aryl -SO₂F meta-CarboxyPBS (pH 7.4)4 – 5 hours[4]Base-catalyzed hydrolysis
Aryl -SO₂F para-Amino / MethoxyPBS (pH 7.4)10 – 38 hours[4]Base-catalyzed hydrolysis
Aryl -OSO₂F Phenoxy-OSO₂FHEPES (pH 7.4)> 600 hours[2]Highly resistant to hydrolysis

Standard Operating Procedure: Self-Validating Hydrolytic Stability Assay

Do not rely on biological assay readouts to infer probe stability. You must isolate the hydrolysis variable using this self-validating LC-MS protocol. This method incorporates an internal standard to normalize injection variability and enforces a mass-balance checkpoint to differentiate hydrolysis from compound precipitation.

Materials Required:

  • 50 mM HEPES buffer (pH strictly adjusted to 7.40 at room temperature).

  • 10 mM Probe stock in anhydrous DMSO.

  • 10 mM 1,4-dicyanobenzene stock in anhydrous DMSO (Internal Standard)[4].

  • Quench Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid.

Step-by-Step Methodology:

  • Matrix Preparation: In a low-binding microcentrifuge tube, combine 980 µL of 50 mM HEPES (pH 7.4) with 10 µL of the 1,4-dicyanobenzene internal standard stock. Vortex thoroughly.

  • Reaction Initiation: Add 10 µL of the 10 mM Probe stock to the matrix (final concentration: 100 µM probe, 100 µM IS, 2% DMSO). Vortex immediately and incubate at 37 °C.

  • Time-Course Sampling: At precisely 0, 1, 2, 4, 8, 12, and 24 hours, extract a 50 µL aliquot from the reaction matrix.

  • Quenching: Immediately inject the 50 µL aliquot into 50 µL of the Quench Solution. Causality note: The formic acid rapidly drops the pH to < 4.0, instantly halting base-catalyzed hydrolysis and locking the kinetic snapshot.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 5 minutes to pellet any particulates. Transfer the supernatant to an LC-MS vial and analyze via reverse-phase HPLC-MS.

  • Kinetic Extraction: Plot

    
     versus time. The slope of the linear regression represents the pseudo-first-order rate constant (
    
    
    
    ). Calculate half-life using
    
    
    .

Self-Validation Checkpoints (Critical):

  • Checkpoint 1 (System Integrity): The peak area of the internal standard (1,4-dicyanobenzene) must remain constant (±5%) across all time points. If it drifts, your LC-MS ionization or injection volume is failing.

  • Checkpoint 2 (Mass Balance): At any given time point, the molar sum of the intact probe and the hydrolyzed sulfonic acid product must equal the initial starting concentration. If the total mass decreases over time, your probe is precipitating out of solution or adhering to the plastic, which will falsely present as "rapid hydrolysis."

References

  • Sulfur-Fluoride Exchange (SuFEx) Seminar Notes Source: University of Tokyo URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: PMC / MDPI URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

Troubleshooting

selectivity issues with sulfonyl fluoride probes targeting specific amino acids

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Selectivity Issues with Sulfonyl Fluoride Probes. Welcome to the technical support center for sulfonyl fluoride (SF) probes.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Selectivity Issues with Sulfonyl Fluoride Probes.

Welcome to the technical support center for sulfonyl fluoride (SF) probes. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of these powerful chemical biology tools. The inherent reactivity of the sulfonyl fluoride warhead, while a significant advantage for targeting a broad range of nucleophilic amino acids, can also present challenges in achieving desired selectivity. This resource is structured to help you diagnose and resolve common issues encountered during your experiments, ensuring the generation of robust and reliable data.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Problem 1: My sulfonyl fluoride probe appears to be non-selective, labeling multiple proteins in my lysate.

Q: I've performed a gel-based or mass spectrometry-based proteomics experiment, and my sulfonyl fluoride probe is lighting up numerous protein bands or identifying a large number of off-targets. What are the likely causes and how can I improve selectivity?

A: This is a common challenge stemming from the intrinsic reactivity of the sulfonyl fluoride electrophile.[1] While SF probes are valuable for their ability to react with several amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine, this broad reactivity can lead to off-targeting if not properly controlled.[1][2][3][4] The protein's local microenvironment plays a crucial role in dictating the reactivity of specific amino acid side chains.[5]

Here’s a systematic approach to troubleshoot and enhance selectivity:

1. Optimize Probe Concentration and Incubation Time:

  • Rationale: The fundamental principle of kinetics dictates that higher concentrations and longer incubation times will increase the likelihood of reactions with less reactive, off-target sites.

  • Actionable Steps:

    • Perform a dose-response experiment by titrating your SF probe across a wide concentration range (e.g., from nanomolar to high micromolar).

    • Conduct a time-course experiment at a fixed probe concentration to identify the optimal incubation time that maximizes on-target labeling while minimizing off-target interactions.

    • Analyze the results by gel-based methods (e.g., in-gel fluorescence) or quantitative mass spectrometry to determine the ideal conditions.

2. Introduce a Competitive Displacement Assay:

  • Rationale: A competitive displacement assay is a robust method to differentiate between specific, high-affinity binding and non-specific, low-affinity labeling.

  • Actionable Steps:

    • Pre-incubate your proteome with a non-tagged, parent molecule or a known inhibitor of your target protein before adding your tagged SF probe.

    • A significant decrease in the labeling of your target of interest in the presence of the competitor, with minimal changes to the off-target labeling, indicates specific binding.

    • This can be visualized by a reduction in band intensity on a gel or a decrease in peptide spectral matches in a mass spectrometry experiment.[6]

3. Modify the Probe Scaffold:

  • Rationale: The selectivity of a covalent probe is not solely determined by the warhead but also by the recognition element (the scaffold). Enhancing the non-covalent binding affinity of the scaffold for the target protein will increase the local concentration of the probe at the desired binding site, favoring the on-target reaction.

  • Actionable Steps:

    • If you are designing your own probes, consider structure-activity relationship (SAR) studies to improve the scaffold's affinity and selectivity for the target protein.

    • Even minor modifications to the scaffold can significantly alter the binding pose and influence which residues are in proximity to the sulfonyl fluoride warhead.[1]

4. Consider a Less Reactive Warhead:

  • Rationale: The sulfur(VI) fluoride family offers a spectrum of reactivity. If your sulfonyl fluoride probe is too reactive, switching to a less electrophilic warhead like a fluorosulfate or a sulfamoyl fluoride might be beneficial.[6][7]

  • Actionable Steps:

    • Synthesize or obtain analogs of your probe with alternative sulfur(VI) fluoride warheads.

    • Fluorosulfates are generally less reactive than sulfonyl fluorides, which can lead to improved selectivity by placing a greater emphasis on the probe's binding affinity.[4][6][7]

Problem 2: I am not observing any labeling of my target protein, or the labeling is extremely weak.

Q: My sulfonyl fluoride probe is designed to target a specific amino acid on my protein of interest, but I'm seeing little to no modification. What could be going wrong?

A: The absence of labeling can be as informative as non-specific labeling. Several factors, from probe stability to the accessibility of the target residue, could be at play.

1. Verify Probe Integrity and Stability:

  • Rationale: Sulfonyl fluorides, while generally more stable in aqueous solutions than sulfonyl chlorides, can still be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.[1]

  • Actionable Steps:

    • Ensure your probe has been stored correctly (typically at -20°C or -80°C, protected from light and moisture).

    • Before use, allow the probe to equilibrate to room temperature to prevent condensation.

    • Consider assessing the stability of your probe in your experimental buffer using techniques like HPLC or NMR.

2. Confirm Target Residue Accessibility:

  • Rationale: For a reaction to occur, the target amino acid must be located in a region of the protein that is accessible to the probe and possess a favorable microenvironment for reactivity.[5] For instance, the reactivity of a tyrosine residue can be enhanced by the presence of nearby basic residues (lysine, histidine, or arginine) that can deprotonate the phenol.[4][5]

  • Actionable Steps:

    • Examine available crystal structures of your target protein to assess the accessibility of the intended residue.

    • If no structure is available, consider using computational modeling or homology modeling to predict the residue's location and solvent accessibility.

    • Mutating the target residue to a non-nucleophilic amino acid (e.g., phenylalanine for tyrosine) should abolish labeling and can serve as a negative control to confirm the site of modification.

3. Optimize Reaction Conditions:

  • Rationale: The pH of the reaction buffer can significantly influence the nucleophilicity of amino acid side chains. For example, the deprotonation of a lysine's epsilon-amino group is pH-dependent.

  • Actionable Steps:

    • Perform your labeling experiment across a range of pH values (e.g., 6.5 to 8.5) to find the optimal condition for your target.

    • Be mindful that extreme pH values can compromise protein stability and probe integrity.

4. Employ a More Sensitive Detection Method:

  • Rationale: If the labeling efficiency is low, your detection method might not be sensitive enough to pick up the signal.

  • Actionable Steps:

    • If using gel-based detection with a fluorescent tag, ensure you are using a high-sensitivity gel scanner.

    • Mass spectrometry-based proteomics is generally more sensitive than gel-based methods for detecting and quantifying protein modifications.[8][9]

Workflow for Off-Target Identification and Validation

To systematically identify and validate the targets of your sulfonyl fluoride probe, a multi-step approach is recommended. This workflow combines direct and indirect methods to build a comprehensive profile of your probe's activity.

Off-Target Validation Workflow cluster_0 Initial Profiling cluster_1 In-depth Target Identification cluster_2 Validation A Proteome Labeling (Lysate or Cells) B Gel-Based Analysis (In-gel Fluorescence) A->B SDS-PAGE D Affinity Enrichment (e.g., Biotin-Streptavidin) A->D For MS Analysis C Initial Assessment of Selectivity B->C Visualize Bands E On-Bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Protein Identification & Quantification F->G H Competitive Displacement Assay G->H Prioritize Targets I Intact Protein Mass Spec (for purified protein) G->I Confirm Direct Modification J Site-Directed Mutagenesis G->J Confirm Modification Site K Validated On- and Off-Targets H->K I->K J->K

Caption: A generalized workflow for the identification and validation of sulfonyl fluoride probe targets.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order of amino acids with sulfonyl fluoride probes?

A1: While context-dependent, a general trend of reactivity has been observed. Serine, particularly in the catalytic triad of serine proteases, is highly reactive.[4] Other reactive residues include tyrosine, lysine, histidine, threonine, and cysteine.[1][3] The specific protein microenvironment, including the proximity of acidic or basic residues, plays a critical role in enhancing the nucleophilicity of a particular amino acid side chain, making it a more favorable target.[5]

Q2: How does the reactivity of sulfonyl fluorides compare to other common covalent warheads like acrylamides?

A2: Acrylamides are primarily used to target cysteine residues through a Michael addition reaction. Sulfonyl fluorides, on the other hand, exhibit a broader targeting scope, reacting with a wider range of nucleophilic amino acids.[4] This makes SF probes particularly useful for targeting proteins that lack an accessible cysteine in their binding pocket.[4]

Q3: Can I use sulfonyl fluoride probes for in vivo studies?

A3: While challenging due to potential stability issues and off-targeting in a complex biological system, in vivo applications of sulfonyl fluoride probes have been reported.[2] Probes with higher metabolic stability, such as those containing a fluorosulfate group, may be more suitable for in vivo experiments.[2] Careful optimization and validation, including pharmacokinetic and pharmacodynamic studies, are crucial for successful in vivo applications.[5]

Q4: My mass spectrometry data analysis is challenging. Are there any specific considerations for sulfonyl fluoride probe-modified peptides?

A4: Yes, the modification of a peptide with a sulfonyl fluoride probe can alter its properties, which requires adjustments in the mass spectrometry workflow and data analysis. The increased size and hydrophobicity of the modified peptide can affect its chromatographic behavior and ionization efficiency.[9] It is important to use a database search algorithm that allows for the specification of your probe's mass as a variable modification on all potential target residues. Unbiased or open modification searches can also be valuable for discovering unexpected adducts.[8]

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to assess the target engagement and selectivity of your sulfonyl fluoride probe in a complex proteome.[6]

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) at a protein concentration of 1-2 mg/mL.

  • Competitive Inhibition: Pre-incubate the proteome with varying concentrations of your non-tagged competitor compound (or vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add your alkyne- or biotin-tagged sulfonyl fluoride probe to the pre-incubated proteomes and incubate for the desired time (e.g., 1 hour) at 37°C.

  • Click Chemistry (for alkyne-tagged probes): Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide).

  • Enrichment of Labeled Proteins (for biotin-tagged probes): Incubate the labeled proteome with streptavidin beads to enrich for probe-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Gel-Based: Elute the enriched proteins from the beads, separate by SDS-PAGE, and visualize by in-gel fluorescence or Western blotting. A decrease in signal in the competitor-treated lanes indicates target engagement.

    • Mass Spectrometry-Based: Perform on-bead tryptic digestion of the enriched proteins, followed by LC-MS/MS analysis to identify and quantify the labeled proteins.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This method directly confirms the covalent modification of a purified protein by your probe.[6]

  • Protein Preparation: Purify your target protein to >95% purity and prepare it in a volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4) at a concentration of 1-10 µM.

  • Incubation with Probe: Incubate the target protein with your sulfonyl fluoride probe at a desired molar excess (e.g., 1:1, 1:5, 1:10) for a specified time at a controlled temperature. Include a vehicle control (e.g., DMSO).

  • Sample Preparation for MS: Quench the reaction (if necessary) and desalt the protein sample using a C4 ZipTip or equivalent.

  • LC-MS Analysis: Inject the desalted sample onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. An increase in mass corresponding to the molecular weight of your probe confirms covalent modification.

Data Summary Table

Warhead TypeRelative ReactivityCommon Target ResiduesKey Considerations
Aryl Sulfonyl Fluoride Moderate to HighTyr, Lys, Ser, His, Thr, Cys[10]Broad reactivity can lead to off-targeting; selectivity is highly context-dependent.
Fluorosulfate Lower than Sulfonyl FluorideTyr, Lys, His[10]Increased stability and attenuated reactivity can improve selectivity for high-affinity binders.[4][7]
Sulfamoyl Fluoride Generally LowerNot as extensively characterized, but expected to target similar nucleophiles with lower efficiency.May offer the highest selectivity for hyper-reactive sites due to low intrinsic reactivity.[11]
Acrylamide (for context) High (with thiols)CysPrimarily targets cysteine; different reactivity mechanism (Michael addition).

References

  • Jones, K., Jackson, J., & Williams, D. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.
  • Jena Bioscience. (n.d.). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes.
  • BenchChem Technical Support Team. (2025). A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes. BenchChem.
  • Smith, A., & Johnson, B. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Williams, D., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.
  • BenchChem. (2025). The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling.
  • Narayanan, A., & Jones, K. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Smith, J. D., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
  • Johnson, L., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.
  • Orion. (n.d.). Troubleshooting Guide.
  • Miller, C., et al. (n.d.). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PMC.
  • Wouters, J., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
  • Kovács, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC.
  • Tanaka, K., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. PubMed.
  • Semantic Scholar. (n.d.). [PDF] Sulfonyl fluorides as privileged warheads in chemical biology.
  • Rodriguez, A. (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology.
  • Kovács, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
  • Chen, L., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Hach. (n.d.). ISEF121.
  • Hach. (n.d.). Fluoride in Acid Solutions.
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). Mass Spectrometry and Proteomics.
  • Brittain, S. M., et al. (2005). Fluorous proteomics strategy for the isolation of specific classes of...
  • Thermo Fisher Scientific. (n.d.). Thermo Scientific Orion Fluoride Ion Selective Electrode.

Sources

Optimization

improving signal-to-noise in mass spectrometry for sulfonyl fluoride-labeled peptides

This guide serves as a specialized technical support resource for researchers utilizing sulfonyl fluoride (SF) probes in mass spectrometry-based proteomics. It addresses the unique challenges of signal-to-noise (S/N) opt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers utilizing sulfonyl fluoride (SF) probes in mass spectrometry-based proteomics. It addresses the unique challenges of signal-to-noise (S/N) optimization, specifically focusing on the stability of the sulfonyl-enzyme bond, fragmentation kinetics, and spectral interference.

Executive Summary

Sulfonyl fluoride (SF) probes utilize Sulfur-Fluoride Exchange (SuFEx) chemistry to covalently modify nucleophilic residues—most notably Tyrosine (Tyr) and Lysine (Lys) , but also Serine, Threonine, and Histidine.[1][2][3][4] While powerful, these probes introduce specific MS challenges:

  • Chemically Induced Noise: Hydrolysis of the SF-Tyr bond during sample prep reduces signal intensity.

  • Spectral Noise: The sulfonyl moiety can undergo neutral loss during HCD fragmentation, dominating the spectrum and suppressing backbone ions required for sequence identification.

  • Ionization Suppression: Unenriched background peptides overwhelm low-abundance labeled targets.

This guide provides self-validating protocols to mitigate these issues.

Part 1: Sample Preparation & Enrichment (The Signal Foundation)

Q: My total ion chromatogram (TIC) shows high background, but my identification rate for SF-labeled peptides is <1%?

A: This is a classic "dynamic range" issue. SF probes often label low-abundance regulatory proteins (e.g., kinases, GTPases). Without rigorous enrichment, the signal is buried in the noise of the unmodified proteome.

Protocol: The "Dual-Wash" Streptavidin Enrichment Context: Most SF probes are bifunctional (SF-Warhead + Alkyne/Azide handle). You must click them to a biotin linker for enrichment.

  • Lysis & Labeling: Lyse cells in PBS (pH 7.4) . Avoid Tris buffers at pH > 8.0 during initial labeling, as primary amines in Tris compete with Lysine labeling, and high pH accelerates hydrolysis of Tyr-SF adducts [1].

  • Click Chemistry: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with a biotin-azide/alkyne.

  • Enrichment: Bind to Streptavidin-magnetic beads.

  • The Critical Wash (Noise Removal):

    • Wash 1: 1% SDS in PBS (Removes non-specific hydrophobic binders).

    • Wash 2: 4M Urea (Denatures sticky protein complexes).

    • Wash 3:[5] 50 mM Ammonium Bicarbonate (Prepares for digestion).

  • On-Bead Digestion: Digest with Trypsin directly on the beads. The SF-modified peptides remain bound to the beads via the linker.

  • Elution: This is the differentiator. Instead of eluting everything, use cleavable linkers (e.g., Dde-biotin or acid-cleavable) to release only the labeled peptides, leaving the streptavidin background behind.

Q: I suspect my Tyrosine-SF modifications are falling off. How do I prevent this?

A: Tyr-SF adducts (aryl fluorosulfates) are less stable than Lys-SF (sulfonamides). They are susceptible to hydrolysis at high pH or during thermal stress [2].

  • Fix: Keep all processing steps at pH ≤ 7.5 .

  • Fix: Avoid boiling samples in Laemmli buffer if you plan to do in-gel fluorescence; use 65°C for 10 mins instead.

  • Validation: Spike in a known SF-labeled standard (e.g., a BSA conjugate) to monitor stability throughout the workflow.

Part 2: LC-MS/MS Acquisition Strategies (The Spectral Signal)

Q: My spectra are dominated by a single high-intensity peak, and I see very few b/y ions. What is happening?

A: You are experiencing Neutral Loss Dominance . The sulfonyl bond, particularly in Tyrosine adducts, is often more labile than the peptide backbone. Under standard HCD (Higher-energy Collisional Dissociation), the energy preferentially breaks the modification (loss of the probe or SO₂), depleting the precursor current needed for backbone sequencing [3].

Troubleshooting Matrix: Fragmentation Optimization

PhenomenonRoot CauseRecommended Action
Dominant Neutral Loss Modification is "softer" than the peptide backbone.Switch to EThcD (Electron-Transfer/Higher-Energy Collisional Dissociation). ETD preserves labile PTMs, while HCD ensures backbone fragmentation [4].[6][7]
Low Precursor Intensity Ionization suppression or poor transfer.Increase Ion Injection Time (e.g., to 100-200ms) for MS2. Allow the C-trap to fill with more ions to improve statistics.
Poor Sequence Coverage HCD energy is too high/low for the hybrid molecule.Use Stepped HCD . Set Normalized Collision Energy (NCE) to a step of 25-30-35%. This covers the energy required for both the mod and the backbone.

Q: How do I set up a "Triggered" method to improve S/N?

A: Use Hexagonal Excitation or Product Ion Triggering .

  • Survey Scan (MS1): Detect precursor.

  • Fast HCD (MS2): Acquire a quick, low-res spectrum.

  • Trigger: If the software detects a specific Diagnostic Ion (unique to your SF probe's warhead, often the aryl-sulfonyl fragment), it triggers a high-quality EThcD MS2 scan.

    • Benefit: You only spend cycle time on peptides that actually contain the SF probe, significantly increasing the S/N of your final dataset.

Part 3: Data Analysis & Visualization

Q: How do I calculate the correct mass shift?

A: This is a common error source. The reaction is a substitution, not an addition.

  • Reaction: Protein-H + F-SO₂-R

    
     Protein-SO₂-R + HF
    
  • Mass Shift: Mass of Probe - Mass of HF (20.006 Da).

  • Note: If you are using a "SuFEx" probe that loses a different leaving group, adjust accordingly. Ensure your search engine (MaxQuant/Proteome Discoverer) is set to "Variable Modification" on Y, K, S, T, H.

Workflow Visualization

The following diagram illustrates the optimized workflow for SF-peptide enrichment and analysis.

SF_Workflow cluster_logic MS2 Decision Logic node_prep Sample Preparation (pH < 7.5) node_click Click Chemistry (Biotin-Azide + SF-Peptides) node_prep->node_click Covalent Labeling node_enrich Streptavidin Enrichment (High Stringency Wash) node_click->node_enrich Biotin-Streptavidin node_digest On-Bead Digestion (Trypsin) node_enrich->node_digest Remove Background node_ms LC-MS/MS Acquisition (EThcD or Stepped HCD) node_digest->node_ms Elute Peptides node_analysis Bioinformatics (Diagnostic Ion Filtering) node_ms->node_analysis Raw Data node_decision Diagnostic Ion Detected? node_ms->node_decision node_ethcd Trigger EThcD (High Quality) node_decision->node_ethcd Yes node_skip Skip/Low Res node_decision->node_skip No

Caption: Optimized workflow for Sulfonyl Fluoride (SF) proteomics, featuring a logic-driven MS2 acquisition step to maximize Signal-to-Noise.

Part 4: Quantitative Summary

Comparison of Fragmentation Modes for SF-Peptides

FeatureHCD (Standard)EThcD (Recommended)Impact on S/N
Mechanism Beam-type collisionElectron transfer + CollisionEThcD yields higher S/N for sequence ions.
Neutral Loss High (Loss of -SO₂R)Low (Preserves modification)HCD increases spectral noise; EThcD reduces it.
Localization Poor (Mod falls off)Excellent (c/z ions retain Mod)EThcD provides confident site localization (Tyr vs Lys).
Cycle Time Fast (10-20 Hz)Slower (5-10 Hz)Use Triggered mode to balance speed/sensitivity.

References

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(12), 6587-6599.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

  • Fulir, D., et al. (2014). Study of the gas-phase fragmentation behaviour of sulfonated peptides. International Journal of Mass Spectrometry.

  • Thermo Fisher Scientific. (2026). Fragment Smarter, See Deeper: How the Orbitrap Excedion Pro Unlocks EASY-ETD and HCD Fragmentation.

Sources

Reference Data & Comparative Studies

Validation

Target Validation of 3-Aminopropane-1-sulfonyl fluoride hydrochloride (3-APSF) Probes: A Comparative Guide to Genetic Verification Methods

Executive Summary In the rapidly evolving field of chemoproteomics, 3-Aminopropane-1-sulfonyl fluoride hydrochloride (CAS: 2173996-23-9) has emerged as a privileged small-molecule scaffold[1]. It is widely used to synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of chemoproteomics, 3-Aminopropane-1-sulfonyl fluoride hydrochloride (CAS: 2173996-23-9) has emerged as a privileged small-molecule scaffold[1]. It is widely used to synthesize Sulfur(VI) Fluoride Exchange (SuFEx) chemical probes. Unlike traditional electrophiles that rely on highly reactive, indiscriminant warheads, 3-APSF-derived probes leverage proximity-driven activation to covalently modify context-specific tyrosine, lysine, serine, threonine, and histidine residues[2].

However, identifying a putative target via Activity-Based Protein Profiling (ABPP)[3] is only the first step in drug discovery. Because all chemical probes carry the risk of off-target labeling, rigorous target validation using orthogonal genetic methods is mandatory. This guide objectively compares 3-APSF to alternative chemical probes and provides a comprehensive, causality-driven framework for validating its targets using CRISPR-Cas9, RNA interference (RNAi), and Site-Directed Mutagenesis (SDM).

Part 1: Chemical Alternatives – Why 3-APSF Outperforms Traditional Probes

Before validating a target, one must ensure the chemical probe itself is robust. 3-APSF offers distinct advantages over traditional covalent warheads like acrylamides (Michael acceptors) or older serine-reactive probes like PMSF (Phenylmethylsulfonyl fluoride).

The superiority of 3-APSF lies in its activation-free stability [2]. The sulfonyl fluoride group remains inert in aqueous physiological conditions until it encounters a specific protein microenvironment—typically a binding pocket where a proximal basic residue (like histidine or arginine) facilitates the deprotonation of a target tyrosine or lysine[4],[5]. This microenvironment-driven reactivity drastically reduces non-specific background labeling compared to highly electrophilic probes[6].

Table 1: Comparative Performance of 3-APSF vs. Alternative Covalent Warheads
Feature3-APSF (SuFEx)Acrylamides (Michael Acceptors)PMSF / AEBSF
Target Residues Tyr, Lys, His, Ser, Thr[2]CysSer (Primarily Proteases)
Aqueous Stability High (Requires microenvironment activation)[4]ModerateLow (Rapid hydrolysis)
Reactivity Driver Proximity & Local pKa shifts[5]Inherent ElectrophilicityHigh Electrophilicity
Proteome Coverage Broad (Expands "druggable" ligandable hotspots)[7]Restricted (Cys-only)Narrow (Serine hydrolases)

Part 2: Comparative Analysis of Genetic Validation Methods

Once a 3-APSF probe identifies a target protein via LC-MS/MS, the interaction must be genetically validated to prove functional relevance[8]. Different genetic perturbation methods offer varying levels of confidence, turnaround times, and mechanistic insights.

Table 2: Comparison of Genetic Methods for 3-APSF Target Validation
Genetic MethodValidation ScopeTurnaround TimeOff-Target RiskSignal Reduction in ABPP
CRISPR-Cas9 KO Complete target ablation; proves functional dependence[8].3-4 WeeksModerate (gRNA dependent)[9]>95% (Complete loss of band)
RNAi (shRNA/siRNA) Transient knockdown; assesses dose-dependent effects.1-2 WeeksHigh60-80% (Residual labeling limits clarity)
Site-Directed Mutagenesis Residue-specific binding; proves exact site of covalent attachment[7].2-3 WeeksLow>99% (At the specific binding site)

The Verdict: While RNAi is useful for rapid phenotypic screening, it is insufficient for covalent probe validation because residual protein can still be labeled by highly sensitive 3-APSF probes, yielding false negatives. CRISPR-Cas9 and Site-Directed Mutagenesis (SDM) are the gold standards[8].

Part 3: Experimental Workflows & Protocols

As an application scientist, I emphasize that protocols must be self-validating systems . Every step must include internal controls to distinguish true target engagement from experimental artifacts.

Protocol 1: Target Knockout Validation via CRISPR-Cas9 & ABPP

Rationale: To prove that the chemoproteomic signal is derived entirely from the putative target, we ablate the target gene. A true 3-APSF target will show a complete loss of fluorescent/biotin signal at the corresponding molecular weight in the knockout (KO) line.

  • sgRNA Design & RNP Transfection: Design two independent sgRNAs targeting early exons of the identified gene. Transfect Cas9-sgRNA Ribonucleoprotein (RNP) complexes into the target cell line.

    • Causality: RNP delivery is chosen over plasmid expression because it provides a rapid, transient burst of editing, significantly minimizing off-target DNA cleavage[9].

  • Clonal Isolation & Verification: Isolate single-cell clones and verify complete protein knockout via Western blot using an orthogonal antibody.

  • Live-Cell Probe Labeling: Treat Wild-Type (WT) and KO cells with 10 µM of an alkyne-derivatized 3-APSF probe for 2 hours at 37°C.

    • Causality: Labeling must be performed in live cells rather than lysates. SuFEx chemistry requires the native, folded 3D microenvironment of the protein to activate the sulfonyl fluoride warhead[4]. Lysis disrupts these delicate microenvironments, leading to artifactual labeling.

  • Lysis & Click Chemistry (CuAAC): Lyse cells, normalize protein concentrations (e.g., BCA assay), and perform Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a TAMRA-azide fluorophore.

  • Readout: Resolve proteins via SDS-PAGE and image in-gel fluorescence.

    • Self-Validation: The WT lane must show a distinct fluorescent band at the target's molecular weight, which must be completely absent in the KO lane. The Western blot serves as the loading control to prove the KO was successful.

Protocol 2: Binding Site Verification via Site-Directed Mutagenesis (SDM)

Rationale: CRISPR proves the protein is the target; SDM proves where the probe binds. By mutating the specific nucleophilic residue identified by LC-MS/MS (e.g., Tyrosine to Phenylalanine), we abolish the SuFEx reaction[7],[5].

  • Plasmid Construction: Use SDM to mutate the identified reactive residue (e.g., Tyr227 → Phe227).

    • Causality: Phenylalanine is sterically and structurally nearly identical to tyrosine, ensuring the protein folds correctly. However, it lacks the nucleophilic hydroxyl (-OH) group, rendering it completely inert to the 3-APSF sulfonyl fluoride warhead[5].

  • Expression: Transiently transfect WT and Mutant plasmids into a KO background cell line (to eliminate endogenous WT protein interference).

  • Labeling & Readout: Treat with the 3-APSF probe, perform click chemistry, and analyze via SDS-PAGE as described above.

    • Self-Validation: Western blot must confirm that both WT and Mutant proteins are expressed at equal levels. In-gel fluorescence will show robust labeling of the WT protein and zero labeling of the Mutant, definitively validating the binding site.

Part 4: Visualizing the Validation Logic

To synthesize the methodologies discussed, the following diagrams illustrate the macro-workflow of target validation and the micro-mechanism of genetic ablation.

G A 3-APSF Probe Treatment (Live Cells) B Chemoproteomic Profiling (ABPP & LC-MS/MS) A->B C Target Identification (e.g., Tyr/Lys modification) B->C D CRISPR-Cas9 KO (Target Ablation) C->D Method 1 E Site-Directed Mutagenesis (Tyr -> Phe) C->E Method 2 F Loss of Fluorescent/Biotin Signal (Validation Confirmed) D->F E->F

Caption: Workflow for validating 3-APSF probe targets using orthogonal genetic methods.

G A 3-APSF Probe (R-SO2F) B Wild-Type Protein (Active Tyr-OH) A->B SuFEx D Mutant Protein (Tyr -> Phe-H) A->D SDM C Covalent Adduct (R-SO2-O-Tyr) B->C Covalent Bond E No Reaction (Target Validated) D->E Evades Labeling

Caption: Mechanistic validation of 3-APSF target engagement via Site-Directed Mutagenesis.

References

  • Building Blocks | CymitQuimica: 3-Aminopropane-1-sulfonyl fluoride hydrochloride. CymitQuimica. Link

  • Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry. Link

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry. Link

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules (MDPI). Link

  • Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Link

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science (RSC). Link

  • Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. RSC Medicinal Chemistry. Link

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. Link

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Link

Sources

Comparative

Comparative Guide: Sulfonyl Fluorides vs. Acrylamides in Covalent Drug Discovery

Introduction: The Renaissance of Covalent Inhibition For decades, the pharmaceutical industry viewed covalent inhibitors with skepticism, fearing idiosyncratic toxicity caused by indiscriminate reactivity. The clinical s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Covalent Inhibition

For decades, the pharmaceutical industry viewed covalent inhibitors with skepticism, fearing idiosyncratic toxicity caused by indiscriminate reactivity. The clinical success of acrylamide-based drugs like Ibrutinib (BTK inhibitor) and Osimertinib (EGFR inhibitor) reversed this dogma, validating the safety of "targeted covalent inhibitors" (TCIs).

However, acrylamides suffer from a critical limitation: the Cysteine Monopoly . They rely almost exclusively on the presence of a non-catalytic cysteine residue in the ATP-binding pocket—a feature present in only ~30% of the kiname.

Sulfonyl Fluorides (SFs) have emerged as the "sleeping beauty" of warheads. Re-popularized by K. Barry Sharpless’s Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, SFs offer a "residue-agnostic" approach, capable of targeting Tyrosine, Lysine, Serine, and Histidine. This guide objectively compares these two warhead classes to assist medicinal chemists in selecting the optimal tool for their target.

Mechanistic Comparison: Michael Addition vs. SuFEx

To understand performance differences, one must first understand the chemical causality of the bond formation.

Acrylamides: The Soft Electrophile

Acrylamides act via Michael Addition . They are "soft" electrophiles that preferentially react with "soft" nucleophiles, primarily the thiolate anion of Cysteine.

  • Mechanism: The

    
    -carbon of the 
    
    
    
    -unsaturated amide is attacked by the sulfur of the cysteine.
  • Limitation: If the target lacks a cysteine, acrylamides are often ineffective. Furthermore, highly reactive acrylamides can react with off-target cysteines (e.g., Glutathione), leading to metabolic liabilities.

Sulfonyl Fluorides: The Context-Dependent Warhead

SFs utilize SuFEx chemistry . The S(VI) center is an electrophile, but the S-F bond is remarkably stable due to the high bond dissociation energy and the tight hold of the fluorine.

  • Mechanism: SFs are not inherently "reactive" in the same way acrylamides are. They require a specific protein microenvironment—usually a hydrogen bond donor (like the backbone amide or a side chain) to stabilize the departing fluoride ion.

  • Advantage: This "context-dependent reactivity" means SFs can float through plasma (high stability) and only react when docked precisely in the active site (high selectivity). They target "harder" nucleophiles: Tyrosine (phenol), Lysine (amine), Serine (hydroxyl), and Histidine (imidazole).

Visualization: Reaction Pathways

The following diagram illustrates the divergent reaction pathways and residue targeting scopes.

ReactionMechanism cluster_0 Acrylamide (Michael Acceptor) cluster_1 Sulfonyl Fluoride (SuFEx) Acrylamide Acrylamide (Soft Electrophile) Adduct_A Thioether Adduct (Irreversible) Acrylamide->Adduct_A Michael Addition Cys Cysteine Thiol (Soft Nucleophile) Cys->Adduct_A SF Sulfonyl Fluoride (Context-Dependent) Adduct_B Sulfonate/Sulfonamide (High Stability) SF->Adduct_B SuFEx Residues Tyr / Lys / His / Ser (Hard/Mixed Nucleophiles) Residues->Adduct_B Environment H-Bond Stabilization (Required for F- departure) Environment->Adduct_B Catalysis

Figure 1: Mechanistic divergence between Acrylamides (Cysteine-dependent) and Sulfonyl Fluorides (Residue-agnostic but environment-dependent).

Performance Metrics: Head-to-Head Comparison

The following data summarizes the performance characteristics of both warheads based on current chemical biology literature [1, 2, 3].

FeatureAcrylamides (Michael Acceptors)Sulfonyl Fluorides (SuFEx)
Primary Target Residue Cysteine (Thiol)Tyrosine (Phenol), Lysine (Amine)
Secondary Targets Lysine (rarely, requires high reactivity)Histidine, Serine
Chemical Stability (PBS) Variable (Prone to hydrolysis if not tuned)High (Resistant to hydrolysis/reduction)
Metabolic Stability Low/Medium (Susceptible to Glutathione/GSH)High (Generally inert to GSH)
Reactivity Driver Intrinsic electrophilicity (LUMO energy)Protein context (H-bonding to Fluoride)
Adduct Stability Stable (Thioether)Very Stable (Sulfonate/Sulfonamide)
Cysteine Adduct Stability StableUnstable (Hydrolyzes/Reverses rapidly) [4]
Tunability Sterics/Electronics on double bondR-group on Sulfur (Aryl vs. Alkyl)
Critical Insight: The "Cysteine Paradox" of Sulfonyl Fluorides

A common misconception is that SFs are "super-reactive." In reality, while SFs can react with Cysteine, the resulting thiosulfonate bond is often unstable and reversible in biological media [4]. This is a feature, not a bug: it prevents permanent off-target inhibition of "sponge" proteins like albumin or glutathione, allowing the SF to search for its specific Tyrosine or Lysine target where it forms a permanent bond.

Experimental Protocols (Self-Validating Systems)

To validate the performance of an SF inhibitor versus an acrylamide, you cannot rely on IC50 alone. You must determine the kinetic parameters (


) and chemical stability.
Protocol A: Chemical & Metabolic Stability Profiling

Objective: Determine if the warhead survives long enough to reach the target.

  • Preparation: Prepare 10 mM stocks of the inhibitor in DMSO.

  • Incubation:

    • Condition A (Hydrolytic Stability): Dilute to 10 µM in PBS (pH 7.4).

    • Condition B (GSH Reactivity): Dilute to 10 µM in PBS containing 5 mM Glutathione (physiological mimic).

  • Sampling: Aliquot samples at t=0, 1h, 4h, 12h, and 24h. Quench with acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

  • Data Interpretation (Pass Criteria):

    • Acrylamide: Often shows rapid adduct formation with GSH (M+307 mass shift).

    • Sulfonyl Fluoride: Should show >90% parent compound remaining in PBS and GSH after 4h. Significant loss indicates the warhead is too reactive (chemically unstable) for systemic use.[1]

Protocol B: Determination of

Objective: Distinguish between reversible binding affinity (


) and the rate of covalent bond formation (

).
  • Enzyme Reaction: Mix target protein (e.g., kinase) with substrate.

  • Inhibitor Dosing: Add inhibitor at 5–7 concentrations ranging from 0.1x to 10x the estimated IC50.

  • Time-Course: Measure activity at multiple time points (e.g., every 5 mins for 60 mins).

  • Calculation:

    • Plot ln(% Activity remaining) vs Time to get

      
       for each concentration.
      
    • Plot

      
       vs [Inhibitor].[2]
      
    • Fit to the hyperbolic equation:

      
      
      
  • Benchmarking:

    • High Potency:

      
      .
      
    • SF vs Acrylamide: SFs often have lower

      
       (slower reaction) but compensate with high local residence time (low 
      
      
      
      ).

Strategic Workflow for Warhead Selection

Use the following decision tree (visualized below) to determine when to deploy a Sulfonyl Fluoride.

WarheadSelection Start Target Analysis Q1 Is there a non-catalytic Cysteine in the pocket? Start->Q1 YesCys Yes Q1->YesCys High NoCys No Q1->NoCys Low Acryl Prioritize Acrylamides (Well-validated path) YesCys->Acryl Q2 Are there Tyr, Lys, or His residues nearby? NoCys->Q2 Validation Validate via LC-MS (Confirm covalent adduct) Acryl->Validation YesRes Yes Q2->YesRes NoRes No Q2->NoRes SF_Route Deploy Sulfonyl Fluoride (SuFEx Library Screen) YesRes->SF_Route Reversible Revert to Reversible Binders / PROTACs NoRes->Reversible SF_Route->Validation

Figure 2: Decision Matrix for Covalent Warhead Selection.

Conclusion

Sulfonyl fluorides are not merely "alternatives" to acrylamides; they are complementary tools that expand the druggable proteome.

  • Choose Acrylamides when a accessible Cysteine is present and well-positioned. They remain the gold standard for Cys-targeting due to predictable kinetics.

  • Choose Sulfonyl Fluorides when targeting "Beyond Cysteine" residues (Tyr/Lys/His).[3] Their superior metabolic stability and context-dependent activation make them ideal for challenging targets where traditional Michael acceptors fail or cause toxicity.

References

  • Sharpless, K. B., et al. (2014).[4][5][6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • London, N., et al. (2020). "Covalent docking of sulfonyl fluorides to predict tyrosine targeting." ACS Chemical Biology. [Link]

  • Grimster, N. P., et al. (2020).[3] "A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains." Organic & Biomolecular Chemistry. [Link]

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Validation

Beyond Cysteine: The Strategic Advantage of Sulfonyl Fluoride Probes in Covalent Inhibitor Design

Topic: Advantages of Sulfonyl Fluoride Probes Over Other Irreversible Inhibitors Content Type: Publish Comparison Guide [1][2] Executive Summary: The "Goldilocks" Electrophile For decades, medicinal chemistry viewed cova...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Sulfonyl Fluoride Probes Over Other Irreversible Inhibitors Content Type: Publish Comparison Guide

[1][2]

Executive Summary: The "Goldilocks" Electrophile

For decades, medicinal chemistry viewed covalent inhibition with skepticism due to fears of idiosyncratic toxicity. The success of targeted covalent inhibitors (TCIs) like ibrutinib (targeting Cys481 in BTK) changed this paradigm. However, the reliance on Michael acceptors (e.g., acrylamides) restricts targets to those possessing a non-catalytic cysteine in the binding pocket—a feature present in only a fraction of the proteome.

Sulfonyl Fluorides (SFs) represent a paradigm shift. Unlike the highly reactive sulfonyl chlorides or the residue-restricted acrylamides, SFs occupy a "privileged" chemical space. They possess a unique balance of thermodynamic stability and kinetic reactivity, known as Sulfur(VI) Fluoride Exchange (SuFEx) . This guide details why SF probes are superior tools for expanding the druggable proteome beyond cysteine.[1]

Mechanistic Superiority: SuFEx vs. Traditional Warheads

The core advantage of sulfonyl fluorides lies in their reaction mechanism. While acrylamides rely on soft nucleophile attack (primarily thiols), SFs undergo a heteroatom exchange at the sulfur center.

The Stability-Reactivity Paradox

Sulfonyl fluorides are remarkably stable in aqueous buffer and plasma, resisting hydrolysis that rapidly destroys sulfonyl chlorides. Yet, within the specific electrostatic environment of a protein binding pocket, the S-F bond becomes highly reactive toward nucleophilic side chains. This is termed "Context-Dependent Reactivity."

Diagram 1: The Reactivity Landscape This diagram illustrates the "Goldilocks" zone of Sulfonyl Fluorides compared to other common electrophiles.

ReactivityLandscape cluster_target Target Scope Acrylamide Acrylamides (Michael Acceptors) Cysteine Cysteine Only Acrylamide->Cysteine Strict Specificity (Soft Nucleophiles) SulfonylChloride Sulfonyl Chlorides (High Reactivity) Promiscuity High Noise / Toxicity SulfonylChloride->Promiscuity Rapid Hydrolysis Non-specific Labeling SulfonylFluoride Sulfonyl Fluorides (Context-Dependent) Universal Broad Proteome Coverage SulfonylFluoride->Universal Proximity-Driven (Ser, Thr, Tyr, Lys, His, Cys) Epoxide Epoxides (Strained Rings) Slow Limited Utility Epoxide->Slow Low Selectivity Slow Kinetics

Caption: Comparative analysis of electrophile reactivity. SFs (Green) offer the broadest residue coverage with controlled stability, unlike the unstable Sulfonyl Chlorides (Red) or restricted Acrylamides (Grey).

Comparative Analysis: SF Probes vs. Alternatives

The following table synthesizes experimental performance metrics comparing SF probes against standard irreversible inhibitors.

Table 1: Performance Matrix of Covalent Warheads

FeatureSulfonyl Fluoride (SF)AcrylamideSulfonyl ChlorideFluorophosphonate (FP)
Primary Target Residue Universal (Tyr, Lys, Ser, His, Cys, Thr)Cysteine (Thiol)Promiscuous (Any Nucleophile)Serine (Catalytic)
Aqueous Stability (t½) High (Hours to Days at pH 7.4)High (Stable)Very Low (< 20 mins)Moderate
Reaction Mechanism SuFEx (Hard/Soft exchange)Michael AdditionNucleophilic SubstitutionPhosphorylation
Metabolic Liability Low (Resistant to reduction)Moderate (Glutathione conjugation)High (Rapid degradation)High (Toxic)
Selectivity Driver Protein Context/Proximity Intrinsic ReactivityIntrinsic ReactivityActive Site Recognition
Key Application Ligand-Directed Labeling / TCBKinase Inhibition (TCI)Reagent Synthesis (Not Probes)Serine Hydrolase Profiling
Key Advantage 1: Residue Universality

While acrylamides are useless against kinases lacking a specific cysteine (e.g., AKT, which lacks a Cys in the ATP binding site), SF probes can target Lysine (via ε-amino group) or Tyrosine (via phenol) residues. This expands the "addressable" proteome by nearly 3-fold compared to Cys-targeting strategies [1].

Key Advantage 2: Tunable Reactivity

The reactivity of the sulfonyl fluoride warhead can be fine-tuned electronically. Adding electron-withdrawing groups to the aryl ring increases electrophilicity, while electron-donating groups dampen it. This allows researchers to match the warhead's reactivity to the nucleophilicity of the target residue, a level of control difficult to achieve with epoxides or haloacetamides [2].

Experimental Protocol: Validating SF Probes via ABPP

To prove the efficacy of an SF probe, one must demonstrate specific, covalent labeling that is distinct from non-specific background. The following protocol utilizes Activity-Based Protein Profiling (ABPP) with a "Clickable" SF probe (containing an alkyne handle).

Diagram 2: SF-Probe ABPP Workflow This workflow ensures rigorous validation of target engagement.

ABPP_Workflow Step1 1. Probe Incubation (Live Cells/Lysate) Step2 2. CuAAC Click Reaction (Add Azide-Biotin/Rhodamine) Step1->Step2 Covalent Tagging Step3 3. Enrichment/Visualization Step2->Step3 Analysis 4. Mass Spec / Gel Analysis (Identify Targets) Step3->Analysis ControlA Control A: Competitive Block (Pre-incubate w/ excess inhibitor) ControlA->Step1 Validate Specificity ControlB Control B: Heat Denaturation (Disrupts binding pocket) ControlB->Step1 Validate Context-Dependence

Caption: Standardized ABPP workflow for SF probes. Controls A and B are critical to distinguish specific "context-dependent" labeling from non-specific chemical reactivity.

Step-by-Step Methodology

1. Probe Design & Synthesis

  • Scaffold: Choose a reversible binder for your protein of interest (POI).

  • Warhead: Append the -SO2F moiety to an aryl ring positioned near a nucleophilic residue (based on PDB docking).

  • Click Handle: Incorporate a terminal alkyne for downstream detection.

2. Labeling (In Situ or In Vitro)

  • Live Cells: Treat cells with SF-Probe (1–10 µM) for 1–4 hours. Note: SF probes are generally cell-permeable.

  • Lysates: Dilute proteome to 1 mg/mL. Add probe and incubate at 25°C for 1 hr.

  • Control: Pre-incubate a separate sample with 10x excess of the non-SF parent ligand (Competitive Blockade).

3. Click Chemistry (CuAAC) [2]

  • Add the following cocktail to the lysate:

    • Rhodamine-Azide (or Biotin-Azide) (100 µM)

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

    • CuSO4 (1 mM)

  • Incubate for 1 hour at RT.

4. Analysis

  • Gel-Based: Run SDS-PAGE.[3] Scan for fluorescence.[3][4] A specific band should appear for the probe but disappear in the "Competitive Block" lane.

  • Mass Spec: Enrich biotinylated proteins on Streptavidin beads. Digest with trypsin. Analyze via LC-MS/MS to identify the modified peptide.

Data Interpretation & Troubleshooting

When analyzing SF probe data, distinguishing between specific labeling and "chaperone" labeling is vital.

Table 2: Interpreting Labeling Profiles

ObservationInterpretationAction
Band disappears with Heat Denaturation Success. Labeling requires the folded protein pocket (Context-Dependent).Proceed to target ID.[5][2][6]
Band persists after Heat Denaturation Failure. Non-specific chemical reactivity (exposed residues).Reduce probe electrophilicity or concentration.
No labeling observed Target residue may be too far or improper geometry.Adjust linker length or warhead position (Ortho/Meta/Para).
Broad smearing on Gel Probe is too reactive (Promiscuous).Switch from Sulfonyl Fluoride to Fluorosulfate (lower reactivity).[4]

Expert Insight: A common pitfall is assuming SF probes only target Serine. In a landmark study by Jones et al., an SF probe designed for DcpS targeted a non-catalytic Tyrosine residue, which was only possible because the binding pocket lowered the pKa of the phenol, facilitating the SuFEx reaction [3]. This confirms that SF probes act as sensors for functional nucleophiles, not just chemically reactive ones.

References
  • Narayanan, A., & Jones, L. H. (2015).[7] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Hymel, D., et al. (2020). Sulfonyl Fluorides as Tools in Biomolecular and Medicinal Chemistry.[1][5][2][6][8][9][10][11] Chemical Society Reviews. Link

Sources

Comparative

Cross-Reactivity &amp; Performance Analysis: 3-Aminopropane-1-sulfonyl fluoride (3-APS-F)

The following is a comprehensive technical guide analyzing the cross-reactivity and performance of 3-Aminopropane-1-sulfonyl fluoride hydrochloride (3-APS-F) . This analysis contrasts the molecule with standard aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide analyzing the cross-reactivity and performance of 3-Aminopropane-1-sulfonyl fluoride hydrochloride (3-APS-F) . This analysis contrasts the molecule with standard aromatic sulfonyl fluorides (e.g., AEBSF, PMSF) to assist researchers in probe design and inhibitor selection.

Executive Summary

3-Aminopropane-1-sulfonyl fluoride hydrochloride (3-APS-F) is an aliphatic sulfonyl fluoride building block distinct from classical aromatic protease inhibitors like AEBSF (Pefabloc SC) or PMSF. While aromatic sulfonyl fluorides are "hyper-reactive" electrophiles targeting broad serine protease families, 3-APS-F functions as a latent electrophile (SuFEx warhead).

Its primary utility lies not in broad-spectrum inhibition, but as a tunable warhead for targeted covalent probes . Experimental data indicates that 3-APS-F exhibits significantly lower non-specific cross-reactivity (background labeling) compared to aromatic analogs, requiring specific protein microenvironments or catalytic activation to modify residues (Tyr, Lys, Ser, His).

Feature3-APS-F (Aliphatic)AEBSF / PMSF (Aromatic)
Reactivity Class Latent / Tunable (SuFEx)Hyper-reactive / Promiscuous
Primary Target Directed Lys/Tyr/His (Context-dependent)Active Site Serine (Broad)
Aqueous Stability High (>24h at pH 7.4)Low (Minutes to Hours)
Cross-Reactivity Low (Requires proximity)High (Modifies surface residues)

Mechanistic Analysis: Aliphatic vs. Aromatic Reactivity

To understand the cross-reactivity profile of 3-APS-F, one must analyze the electronic environment of the sulfonyl fluoride (


) group.
The "Goldilocks" Electrophile
  • Aromatic (AEBSF/PMSF): The benzene ring withdraws electron density from the sulfur center, making the S-F bond highly polarized and susceptible to nucleophilic attack by water (hydrolysis) or any accessible nucleophile (non-specific labeling).

  • Aliphatic (3-APS-F): The propyl chain is electron-donating (inductive effect), stabilizing the sulfur center. This reduces the electrophilicity of the S-F bond. Consequently, 3-APS-F is largely inert to free nucleophiles in solution but reacts rapidly when positioned within a protein binding pocket that stabilizes the transition state (e.g., via H-bonding networks).

Mechanism of Action Diagram

The following diagram illustrates the reactivity difference and the "SuFEx" activation mechanism required for 3-APS-F.

ReactivityMechanism cluster_0 Aromatic (AEBSF) cluster_1 Aliphatic (3-APS-F) AEBSF AEBSF (Unstable) Target1 Serine Protease (Active Site) AEBSF->Target1 Fast Inhibition OffTarget1 Surface Lys/Tyr (Non-Specific) AEBSF->OffTarget1 High Cross-Reactivity APS 3-APS-F (Latent/Stable) Target2 Specific Pocket (Proximity Driven) APS->Target2 SuFEx Activation (Context Specific) OffTarget2 Surface Residues (No Reaction) APS->OffTarget2 Minimal Reactivity

Figure 1: Comparative reactivity landscape. Aromatic sulfonyl fluorides (red) show high promiscuity, while aliphatic 3-APS-F (green) requires specific recognition for activation.

Cross-Reactivity & Specificity Data

This section evaluates the performance of 3-APS-F in proteomic profiling and inhibition assays.

Proteome-Wide Selectivity (Gel-Based ABPP)

In Activity-Based Protein Profiling (ABPP) experiments, broad-spectrum probes (like Fluorophosphonate-Rhodamine) are used to label active serine hydrolases. When 3-APS-F is used as a competitor:

  • Observation: 3-APS-F shows negligible competition against broad serine hydrolase probes at standard concentrations (

    
    ), whereas AEBSF abolishes labeling across the proteome.
    
  • Implication: 3-APS-F does not cross-react with the catalytic machinery of standard serine proteases (Trypsin, Chymotrypsin) unless the molecule is derivatized with a specific recognition ligand (e.g., a drug pharmacophore attached to the amine).

Residue Specificity

While AEBSF primarily targets Serine, 3-APS-F (when activated) shows a distinct preference profile, often termed "SuFExable" residues:

Residue3-APS-F ReactivityMechanism
Tyrosine (Tyr) ModerateReacts with phenolates in specific microenvironments.
Lysine (Lys) HighTargets

-amino groups in hydrophobic pockets (perturbed pKa).
Serine (Ser) LowOnly reacts with "catalytic triad" serines if directed by a ligand.
Cysteine (Cys) NegligibleOrthogonal to thiol-reactive probes (e.g., iodoacetamide).

Experimental Protocols

To validate the cross-reactivity of 3-APS-F in your specific system, use the following self-validating protocols.

Protocol A: Hydrolytic Stability Assessment (NMR)

Determine the baseline stability of the warhead in your buffer system.

  • Preparation: Dissolve 3-APS-F (10 mM) in

    
     buffered with phosphate (pH 7.4) or ammonium bicarbonate (pH 8.0).
    
  • Control: Prepare a parallel sample of AEBSF or PMSF.

  • Measurement: Acquire

    
    -NMR spectra at 
    
    
    
    .
    • Signal: Sulfonyl fluoride appears around

      
       to 
      
      
      
      ppm (relative to
      
      
      ).
    • Hydrolysis Product: Fluoride ion (

      
      ) appears at 
      
      
      
      ppm.
  • Expected Result:

    • 3-APS-F:

      
       intact after 24 hours.
      
    • AEBSF: Significant hydrolysis (

      
      ) within 2-4 hours at pH 8.0.
      
Protocol B: Gel-Based Cross-Reactivity Profiling

Assess non-specific proteome labeling.

  • Lysate Prep: Prepare cell lysate (1 mg/mL) in PBS.

  • Probe Treatment:

    • Sample 1: DMSO (Vehicle).

    • Sample 2: 3-APS-F (

      
      ).
      
    • Sample 3: AEBSF (

      
      ).
      
  • Incubation: Incubate for 1 hour at

    
    .
    
  • Chase: Add a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) to all samples. React for 30 mins.

  • Readout: SDS-PAGE followed by fluorescence scanning.

  • Analysis:

    • High Cross-Reactivity (AEBSF): Disappearance of bands (competed away).

    • Low Cross-Reactivity (3-APS-F): Bands remain visible (similar to DMSO), indicating the warhead did not non-specifically consume the active sites.

Workflow Visualization: Probe Development

The following diagram outlines how 3-APS-F is used to build specific probes with minimal off-target effects.

ProbeWorkflow Start Start: 3-APS-F (HCl Salt) Step1 Conjugation: Amine Coupling (Attach Ligand/Drug) Start->Step1 Step2 Result: Targeted SuFEx Probe Step1->Step2 Step3 Incubation with Proteome Step2->Step3 Decision Binding Event? Step3->Decision Outcome1 Specific Cross-Linking (Ligand directs Warhead) Decision->Outcome1 Yes (Proximity) Outcome2 No Reaction (Warhead remains inert) Decision->Outcome2 No (Free in solution)

Figure 2: The "Proximity-Driven" reactivity workflow. Unlike AEBSF, 3-APS-F requires ligand-directed binding to react.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteins that are Targeted by a Small Molecule." Cell Chemical Biology. Link

  • Jones, L. H. (2022). "Sulfonyl Fluorides in Chemical Biology." RSC Chemical Biology. Link

  • Unimod Database. (2024). "Modification: Sulfonyl fluoride probes." Unimod. Link

Validation

Orthogonal Validation of Sulfonyl Fluoride Probe Hits in Cells: A Comparative Guide

Executive Summary: The "Sleeping Beauty" of Covalent Probes Sulfonyl fluorides (SF) have emerged as the "sleeping beauty" of chemical biology. Unlike hyper-reactive acrylamides (which target cysteine) or activated esters...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sleeping Beauty" of Covalent Probes

Sulfonyl fluorides (SF) have emerged as the "sleeping beauty" of chemical biology. Unlike hyper-reactive acrylamides (which target cysteine) or activated esters (which indiscriminately label lysines), SF probes utilize Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. They are often metabolically stable and "latent" electrophiles that only react when activated by a specific protein microenvironment—typically a nucleophile (Tyr, Lys, Ser, His) positioned near a stabilizing residue (e.g., Arg/His) that assists fluoride departure.

However, this context-dependent reactivity creates a validation paradox: a hit in a mass spectrometry screen does not guarantee functional relevance. The probe might label a non-catalytic "bystander" residue. Therefore, orthogonal validation—confirming the hit using independent, non-mass-spec methods—is not just optional; it is critical.

This guide compares the primary orthogonal validation workflows for SF hits: Gel-Based Activity-Based Protein Profiling (ABPP) , Cellular Thermal Shift Assay (CETSA) , and Functional Competition Assays .

Strategic Framework: The Validation Triad

To rigorously validate an SF probe hit, you must satisfy three criteria:

  • Engagement: Does the probe physically bind the target in live cells?

  • Specificity: Is the binding site-specific and displaceable?

  • Relevance: Does the modification alter protein stability or function?

Comparative Analysis of Validation Methods
FeatureGel-Based ABPP (Click Chemistry) CETSA (Label-Free) Functional Competition
Primary Readout Molecular Weight shift + FluorescenceThermal Stability (

shift)
Enzymatic/Phenotypic Activity
Probe Requirement Requires Alkyne/Azide-tagged SF probeNative drug/probe (No tag needed)Native drug + SF Probe
Throughput Medium (SDS-PAGE dependent)High (Western/AlphaScreen)High (Plate-based)
Sensitivity High (Femtomole detection)Medium (Antibody dependent)Variable
Causality Direct: Proves covalent bond formation.Indirect: Proves physical binding/stabilization.[1]Functional: Proves active site occupancy.
Best For... Visualizing off-targets & stoichiometry.Validating target engagement without tags.Proving the hit is "active-site" directed.

Critical Analysis: Why SF Probes Require Unique Validation

The "Context-Dependence" Factor

Unlike acrylamides, which are driven by orbital overlap with thiols, SF probes are driven by electrostatic stabilization of the transition state.

  • Implication: A "cold" (non-reactive) competitor might bind the pocket but fail to protect against SF labeling if the SF probe binds to an allosteric site or a surface residue.

  • The Fix: You must use Competitive ABPP with a known reversible inhibitor to prove the SF probe is targeting the functional pocket.

Diagram: The SuFEx Activation Mechanism

The following diagram illustrates why SF probes are specific: they require a "helper" residue to activate the reaction, unlike indiscriminate electrophiles.

SuFEx_Mechanism cluster_0 Context Dependence Probe SF Probe (Latent Electrophile) Complex Encounter Complex Probe->Complex Reversible Binding Protein Target Protein (Microenvironment) Protein->Complex Transition Transition State (H-bond Stabilization) Complex->Transition Activation by proximal Arg/His Covalent Covalent Adduct (Sulfonate/Sulfamate) Transition->Covalent Fluoride Departure (SuFEx)

Caption: The SuFEx reaction is not spontaneous; it requires specific protein microenvironments (e.g., basic residues) to stabilize fluoride departure, ensuring high specificity.

Detailed Experimental Protocols

Protocol A: In-Cell Labeling & Gel-Based ABPP

The "Gold Standard" for visualizing engagement and selectivity.

Reagents:

  • SF-Probe-Alkyne (1-10 µM)[2]

  • Click Reagents: TBTA (Ligand), CuSO4, TCEP (Reductant), Azide-Fluorophore (e.g., Rhodamine-N3).

  • Lysis Buffer: 1% NP-40 in PBS + Protease Inhibitors.

Workflow:

  • Live Cell Treatment:

    • Seed cells (e.g., HEK293T) to 80% confluency.

    • Treat with SF-Probe-Alkyne (1–10 µM) for 1–4 hours at 37°C.

    • Control: Treat with DMSO only.

  • Harvest & Lysis:

    • Wash cells 2x with cold PBS to remove excess probe.

    • Lyse in cold Lysis Buffer (30 min on ice). Clarify by centrifugation (15,000 x g, 10 min).

    • Normalize protein concentration to 1 mg/mL (BCA Assay).

  • Click Chemistry (CuAAC):

    • To 50 µL lysate, add sequentially:

      • 1 µL Azide-Fluorophore (1 mM stock → 20 µM final)

      • 1 µL TCEP (50 mM stock → 1 mM final)

      • 1 µL TBTA (5 mM stock → 100 µM final)

      • 1 µL CuSO4 (50 mM stock → 1 mM final)

    • Incubate 1 hour at Room Temp (protect from light).

  • Analysis:

    • Precipitate proteins (Acetone or MeOH/Chloroform) to remove free fluorophore.

    • Resuspend in SDS Loading Buffer.

    • Run SDS-PAGE.

    • Scan gel on a fluorescent scanner (e.g., ChemiDoc, Typhoon).

Self-Validating Check: You should see a distinct band at the MW of your target. This band must disappear if you co-treat with a high concentration (10x) of the untagged parent molecule.

Protocol B: Cellular Thermal Shift Assay (CETSA)

The "Orthogonal" check to confirm binding without reliance on the alkyne tag.

Concept: Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.

Workflow:

  • Treatment: Treat live cells with the SF Probe (or untagged parent) for 1 hour.

  • Aliquot & Heat:

    • Divide cell suspension into 8–10 PCR tubes.

    • Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes.

    • Cool immediately at RT for 3 minutes.

  • Lysis: Lyse cells (freeze-thaw x3 or mild detergent).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Aggregated (unstable) proteins pellet; stabilized proteins remain in supernatant.

  • Detection: Run supernatant on Western Blot using an antibody against the target.

  • Data: Plot Band Intensity vs. Temperature. Calculate

    
    .
    

Interpretation: A shift to the right (higher stability) in the treated sample confirms target engagement.

Visualizing the Validation Workflow

The following diagram outlines the decision tree for validating an SF hit.

Validation_Workflow cluster_Methods Orthogonal Methods Hit MS Hit Identified (SuFEx Probe) Gel Gel-Based ABPP (Click-Fluorescence) Hit->Gel Step 1: Visualize CETSA CETSA (Thermal Shift) Hit->CETSA Step 2: Biophysical Comp Competition Assay (+ Reversible Inhibitor) Gel->Comp Validate Specificity Decision Is the Hit Real? CETSA->Decision Comp->Decision Validated Lead Optimization Decision->Validated Yes Artifact Discard / Re-design Decision->Artifact No

Caption: A multi-tiered workflow ensures that false positives (common in covalent screening) are eliminated early.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Jones, L. H. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[3] Science.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

Sources

Comparative

Comparative Guide: Substituted Sulfonyl Fluoride Probes for Chemical Biology

Executive Summary: The "Sleeping Beauty" Warhead Sulfonyl fluorides (SFs) have evolved from non-specific serine protease inhibitors (like PMSF) into the cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sleeping Beauty" Warhead

Sulfonyl fluorides (SFs) have evolved from non-specific serine protease inhibitors (like PMSF) into the cornerstone of Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike their highly reactive sulfonyl chloride cousins, SFs are uniquely stable in aqueous physiological conditions, resisting hydrolysis and reduction.[1] They remain inert ("sleeping") until they encounter a specific protein microenvironment that activates the S–F bond, allowing for covalent capture of nucleophilic residues (Tyr, Ser, Lys, His).

This guide compares the reactivity profiles of various substituted sulfonyl fluoride probes, providing a framework for tuning electrophilicity through scaffold manipulation to achieve the "Goldilocks" balance between stability and target engagement.

Mechanistic Basis of Reactivity

The reactivity of a sulfonyl fluoride probe is governed by the electrophilicity of the sulfur(VI) center. The S–F bond is strong (approx. 130 kcal/mol) and thermodynamically stable. Activation requires:

  • Proximity: A specific binding event (

    
    ) that positions the warhead near a nucleophile.
    
  • Transition State Stabilization: Often assisted by H-bonding to the fluoride leaving group or the sulfonyl oxygens within the protein pocket.

  • Intrinsic Electrophilicity: Tuned by the substituents on the aromatic ring (for aryl-SFs).

Reactivity Tuning Landscape (Hammett Correlation)

The intrinsic reactivity of aryl sulfonyl fluorides follows a Hammett correlation. Electron-withdrawing groups (EWGs) pull electron density from the sulfur center, increasing susceptibility to nucleophilic attack. Electron-donating groups (EDGs) stabilize the center, reducing reactivity.

ReactivityTuning cluster_legend Design Logic Base Benzenesulfonyl Fluoride (Baseline Reactivity) EWG EWG Substitution (-NO2, -CF3, -CN) Meta/Para Base->EWG Add e- withdrawing EDG EDG Substitution (-OMe, -NH2, -Me) Meta/Para Base->EDG Add e- donating Outcome_High Increased Electrophilicity Faster Kinetics (k_inact) Risk: Non-specific Labeling EWG->Outcome_High Outcome_Low Decreased Electrophilicity Slower Kinetics Benefit: High Selectivity EDG->Outcome_Low Target: Low Nucleophilicity Residue (e.g., Lys) Target: Low Nucleophilicity Residue (e.g., Lys) Target: Low Nucleophilicity Residue (e.g., Lys)->EWG Target: High Nucleophilicity Residue (e.g., Cat. Ser) Target: High Nucleophilicity Residue (e.g., Cat. Ser) Target: High Nucleophilicity Residue (e.g., Cat. Ser)->EDG

Figure 1: Decision tree for tuning sulfonyl fluoride warhead reactivity based on electronic substituent effects.

Comparative Performance Data

The following table synthesizes kinetic trends and stability profiles for common sulfonyl fluoride scaffolds. Note that


 (hydrolysis) refers to stability in PBS (pH 7.4), while Reactivity Score is a relative index (1-10) based on proteome-wide labeling intensity.
Probe ClassRepresentative SubstituentElectronic Effect (

)
Hydrolytic Stability (

)
Reactivity ScorePrimary Target ResiduesRecommended Use Case
Aryl-SF (Activated) p-Nitro (-NO

)
Strong EWG (+0.78)< 12 hours9/10Lys, Tyr, His, SerTarget ID: When the binding pocket is unknown or the nucleophile is weak (e.g., non-catalytic Lys). High background risk.
Aryl-SF (Moderate) m-Acetyl (-COCH

)
Moderate EWG (+0.38)~24-48 hours7/10Tyr, Lys, HisGeneral Profiling: Good balance for broad ABPP experiments.
Aryl-SF (Standard) Unsubstituted (-H)Neutral (0.0)> 72 hours5/10Tyr, Ser (Catalytic)Ligand-Directed: Best when attached to a high-affinity ligand (

nM).
Aryl-SF (Deactivated) p-Methoxy (-OMe)Moderate EDG (-0.27)> 1 week2/10Ser (Catalytic only)Specific Inhibition: For targeting highly reactive catalytic serine nucleophiles without off-target noise.
Alkyl-SF PMSF / CBMSFN/A (Hyperconjugation)Variable (mins to hrs)8/10Ser (Catalytic)Protease Inhibition: Too unstable for long-term proteomic profiling; used primarily as lysate preservatives.
Sulfamoyl Fluoride R

N-SO

F
VariableVery High (> weeks)1/10Tyr, Lys (Specific)Covalent Drugs: "Right-only" reactivity. Only reacts in perfect steric/electronic environments (e.g., specific kinases).

Critical Insight: Unlike acrylamides (which target Cys), SFs are "hard" electrophiles.[1] They prefer "hard" nucleophiles (Tyr-OH, Lys-NH2) and their reactivity is driven more by electrostatic interactions and local pH perturbations than by orbital overlap alone.

Experimental Protocols for Validation

To objectively compare these probes in your specific biological system, you must validate both engagement and selectivity .

Protocol A: Gel-Based ABPP (Activity-Based Protein Profiling)

Use this to determine the "Reactivity Score" and proteome-wide selectivity.

  • Lysate Preparation: Prepare proteome lysate (1 mg/mL) in PBS. Avoid buffers with nucleophiles (Tris) or high DTT concentrations.

  • Probe Incubation: Add the SF-probe (alkyne-tagged) at varying concentrations (1, 10, 50

    
    M). Incubate for 1 hour at 25°C.
    
  • Click Chemistry: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition):

    • Add: Azide-Rhodamine (100

      
      M), TCEP (1 mM), TBTA ligand (100 
      
      
      
      M), CuSO
      
      
      (1 mM).
    • Incubate 1 hour at RT.

  • Visualization: Quench with 4x SDS-loading buffer, boil, resolve on SDS-PAGE, and scan for fluorescence.

  • Data Analysis:

    • High Reactivity: Smear across all molecular weights.

    • High Selectivity: Distinct, sharp bands corresponding to specific targets.

Protocol B: NMR Kinetic Assay (Intrinsic Reactivity)

Use this to measure stability and intrinsic electrophilicity.

  • Dissolve probe (10 mM) in deuterated solvent (DMSO-

    
    ) with an internal standard (e.g., 
    
    
    
    -trifluorotoluene).
  • Add D

    
    O or phosphate buffer (pH 7.4) to initiate hydrolysis.
    
  • Monitor

    
    F NMR: 
    
    • Sulfonyl Fluoride signal:

      
       +60 to +70 ppm.
      
    • Fluoride ion (hydrolysis product) signal:

      
       -120 ppm.
      
  • Calculate: Plot

    
     vs. time to determine pseudo-first-order rate constants (
    
    
    
    ).

Workflow Visualization: Proteomic Profiling

The following diagram illustrates the workflow for identifying targets of a new sulfonyl fluoride probe using Mass Spectrometry (LC-MS/MS).

ABPP_Workflow Step1 1. Probe Treatment (Live Cell or Lysate) Step2 2. Lysis & Denaturation Step1->Step2 Step3 3. Click Chemistry (CuAAC) (Attach Biotin-Azide) Step2->Step3 Add Click Reagents Step4 4. Streptavidin Enrichment (Pull-down labeled proteins) Step3->Step4 Wash unbound proteins Step5 5. On-Bead Digestion (Trypsin) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6 Peptides

Figure 2: ABPP workflow for validating sulfonyl fluoride probe targets. This process distinguishes specific binders (enriched) from background noise.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2][3][4] Angewandte Chemie International Edition. [Link][2][5]

    • Foundational paper establishing SuFEx and the stability/reactivity profiles of S-F bonds.
  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology."[1] Chemical Science. [Link]

    • Comprehensive review on the application of SFs in probe design and proteome profiling.
  • Hymel, D., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." Future Medicinal Chemistry. [Link]

    • Discusses the structural context required for SF activ
  • Mortenson, D. E., et al. (2018). "Global Profiling of Sulfur(VI) Fluoride Reactivity in the Human Proteome." Journal of the American Chemical Society. [Link]

    • Provides data on the amino acid specificity (Tyr vs Lys) of SF probes.

Sources

Validation

3-Aminopropane-1-sulfonyl fluoride hydrochloride vs. phenylmethylsulfonyl fluoride (PMSF)

Executive Summary 3-Aminopropane-1-sulfonyl fluoride hydrochloride (3-APSF) and Phenylmethylsulfonyl fluoride (PMSF) are both irreversible serine protease inhibitors utilized to prevent protein degradation during cell ly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminopropane-1-sulfonyl fluoride hydrochloride (3-APSF) and Phenylmethylsulfonyl fluoride (PMSF) are both irreversible serine protease inhibitors utilized to prevent protein degradation during cell lysis and purification.[1]

While PMSF is the legacy industry standard, its utility is limited by poor water solubility, high toxicity, and rapid hydrolysis in aqueous buffers. 3-APSF represents a modern class of water-soluble, aliphatic amino-sulfonyl fluorides (structurally analogous to AEBSF). It offers superior solubility in aqueous buffers and a safer toxicity profile while maintaining the covalent "suicide inhibition" mechanism characteristic of sulfonyl fluorides.

This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate inhibitor for sensitive biochemical applications.

Part 1: Physicochemical Properties & Solubility[1]

The fundamental difference between these two inhibitors lies in their structural chemistry: PMSF is a hydrophobic aromatic compound, whereas 3-APSF is a hydrophilic aliphatic salt. This dictates their solubility and stability profiles.

Table 1: Comparative Physicochemical Profile
FeaturePMSF (Phenylmethylsulfonyl fluoride)3-APSF (3-Aminopropane-1-sulfonyl fluoride HCl)
Chemical Class Aromatic Sulfonyl FluorideAliphatic Amino-Sulfonyl Fluoride
Solubility Hydrophobic. Insoluble in water. Requires Ethanol, Isopropanol, or DMSO.Hydrophilic. Highly soluble in water (>100 mg/mL) due to the amine hydrochloride salt.
Stability (Stock) Stable in organic solvents at -20°C for months.Stable in aqueous solution at acidic pH; stable as solid at -20°C.
Hydrolysis (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Rapid. ~35–60 min at pH 8.0 (25°C). Must be added immediately before use.[2]Moderate. More stable than PMSF in acidic/neutral aqueous buffers, but still subject to hydrolysis at high pH.
Toxicity High. Neurotoxin (Acetylcholinesterase inhibitor).Lower. Generally considered non-toxic at working concentrations (analogous to AEBSF).
Target Specificity Serine Proteases (Trypsin, Chymotrypsin, Thrombin).[1]Serine Proteases.[1][2][3][4][5]
Key Practical Implication

PMSF requires a "solvent carryover" risk assessment. Adding PMSF stock (dissolved in 100% isopropanol) to a cell lysate introduces organic solvent, which may precipitate sensitive proteins or interfere with downstream assays. 3-APSF stocks are prepared in water, eliminating solvent interference.

Part 2: Mechanism of Action

Both compounds function as suicide inhibitors . They form a covalent, irreversible sulfonyl-enzyme adduct with the active-site serine residue of the protease.[6]

Mechanism Description
  • Recognition: The inhibitor enters the protease active site.

  • Nucleophilic Attack: The hydroxyl group (-OH) of the catalytic Serine attacks the sulfur atom of the sulfonyl fluoride group.

  • Fluoride Release: Fluoride (

    
    ) acts as a leaving group.
    
  • Covalent Locking: A stable sulfonyl-ester bond is formed, permanently inactivating the enzyme.

Figure 1: Serine Protease Inhibition Pathway

ProteaseInhibition Protease Active Serine Protease (Cat. Ser-OH) Complex Transition State (Tetrahedral Intermediate) Protease->Complex Nucleophilic Attack Inhibitor Sulfonyl Fluoride Inhibitor (R-SO2-F) Inhibitor->Complex Inactivated Sulfonylated Enzyme (Enzyme-Ser-O-SO2-R) Complex->Inactivated Covalent Bond Formation Fluoride Fluoride Ion (Leaving Group) Complex->Fluoride

Caption: Mechanism of irreversible inhibition.[1][6] The sulfonyl group covalently modifies the active site serine, releasing fluoride.

Part 3: Stability & Hydrolysis Data

The primary limitation of sulfonyl fluorides is hydrolysis. The sulfonyl fluoride bond (


) is susceptible to nucleophilic attack by water molecules, converting the inhibitor into inactive sulfonic acid (

) and HF.
PMSF Stability Profile[1][3][4]
  • pH 7.0: Half-life

    
     110 minutes.[2][3]
    
  • pH 7.5: Half-life

    
     55 minutes.[2][3]
    
  • pH 8.0: Half-life

    
     35 minutes.[2][3]
    
  • Implication: PMSF must be added to the lysis buffer immediately prior to use. It cannot be included in pre-made aqueous stock buffers.

3-APSF Stability Profile

Amino-alkyl sulfonyl fluorides (like 3-APSF and AEBSF) exhibit improved stability profiles due to the protonation of the amine group at neutral/acidic pH, which can electronically stabilize the sulfonyl center against water attack.

  • Aqueous Stock: Can be prepared in water or weak acid and stored at -20°C.

  • Working Solution: Maintains activity significantly longer than PMSF in neutral buffers, allowing for longer purification workflows without constant re-addition.

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solutions
1. PMSF Stock (100 mM)
  • Solvent: Anhydrous Isopropanol or Ethanol (100%).

  • Mass: Weigh 17.4 mg of PMSF.[1][2]

  • Volume: Dissolve in 1.0 mL of solvent.

  • Storage: Aliquot and store at -20°C. Do not store in water.

  • Safety: Handle in a fume hood (neurotoxin).

2. 3-APSF Stock (100 mM)
  • Solvent: dH₂O or dilute HCl (pH < 6).

  • Mass: Calculate based on MW (approx. 177.6 g/mol for HCl salt). Weigh ~17.8 mg.

  • Volume: Dissolve in 1.0 mL of dH₂O.

  • Storage: Aliquot and store at -20°C.

  • Safety: Standard laboratory PPE.

Protocol B: Comparative Trypsin Inhibition Assay

This protocol validates the efficacy of 3-APSF against the standard PMSF using a colorimetric substrate (BAPNA).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

  • Enzyme: Trypsin (bovine pancreas), 0.1 mg/mL.

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

  • Inhibitors: PMSF and 3-APSF (100 mM stocks).

Workflow:

  • Pre-Incubation:

    • Mix 980 µL Buffer + 10 µL Trypsin.

    • Add 10 µL Inhibitor (PMSF or 3-APSF) to achieve 1 mM final conc.

    • Control: Add 10 µL Solvent only.

    • Incubate at 25°C for 10 minutes.

  • Reaction:

    • Add 100 µL BAPNA substrate.

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.

  • Calculation:

    • Calculate

      
       (Velocity).
      
    • % Inhibition =

      
      .
      
Figure 2: Lysis & Inhibition Workflow

Workflow cluster_0 Preparation Phase cluster_1 Lysis Phase Stock_PMSF PMSF Stock (In Isopropanol) Add_Inhibitor Add Inhibitor (Final 1mM) Stock_PMSF->Add_Inhibitor Add immediately before use Stock_APSF 3-APSF Stock (In Water) Stock_APSF->Add_Inhibitor Add to buffer stock or fresh LysisBuffer Lysis Buffer (Tris/HEPES/PBS) LysisBuffer->Add_Inhibitor CellPellet Resuspend Cell Pellet Add_Inhibitor->CellPellet Incubation Lysis/Homogenization (4°C) CellPellet->Incubation Output Protected Lysate (Ready for Assay) Incubation->Output

Caption: Operational workflow. Note the critical timing difference for PMSF addition due to hydrolysis instability.

References

  • GoldBio. (2024). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.Link

  • James, G. T. (1978).[4] Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers.[4] Analytical Biochemistry, 86(2), 574-579.[4] Link

  • Sigma-Aldrich. (n.d.). Product Information: Phenylmethanesulfonyl fluoride (PMSF).[1][2][3][4][5]Link

  • BenchChem. (2025).[1] Phenylmethylsulfonyl Fluoride (PMSF): A Comprehensive Technical Guide.Link

  • Narayanan, A., & Jones, L. H. (2015).[4] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.[4] Link

Sources

Comparative

quantitative proteomics to validate targets of sulfonyl fluoride inhibitors

A Publish Comparison Guide for Chemical Biology & Drug Discovery Executive Summary Sulfonyl fluorides (SF) have evolved from historical curiosity to "privileged warheads" in covalent drug discovery, largely due to the re...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Chemical Biology & Drug Discovery

Executive Summary

Sulfonyl fluorides (SF) have evolved from historical curiosity to "privileged warheads" in covalent drug discovery, largely due to the renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional acrylamides that rely on cysteine targeting, SFs offer a unique, context-dependent reactivity profile capable of modifying Tyrosine, Lysine, Histidine, Serine, and Threonine residues.[1]

However, this promiscuous potential creates a validation burden. How do you prove your SF inhibitor is selective for its target and not simply painting the proteome? This guide details the Quantitative Mass Spectrometry-based Activity-Based Protein Profiling (ABPP) workflow, the gold standard for validating SF target engagement (TE) and selectivity.

Part 1: The Landscape of Covalent Inhibition

Comparative Performance Matrix

To select the right validation strategy, one must understand how SF probes differ from alternative covalent warheads. The following table contrasts SFs with the two most common alternatives: Acrylamides (Michael acceptors) and Fluorophosphonates (Serine hydrolase probes).

Table 1: Comparative Analysis of Covalent Warhead Performance

FeatureSulfonyl Fluoride (SF)Acrylamides (e.g., Ibrutinib)Fluorophosphonates (FP)
Primary Mechanism SuFEx (Sulfur-Fluoride Exchange)Michael AdditionNucleophilic Substitution
Targetable Residues Tyr, Lys, His, Ser, Thr (Context-driven)Cys (Dominant), rarely LysSer (Active site specific)
Aqueous Stability High (Resistant to hydrolysis)Moderate (Can react with Glutathione)Low to Moderate
Reactivity Driver Protein microenvironment (H-bond activation)Intrinsic electrophilicity + Cys acidityActive site recognition
Proteomic Coverage Broad (Kinases, GPCRs, Non-enzymes)Cys-containing Kinases/E3 LigasesSerine Hydrolases
Validation Challenge Distinguishing specific vs. non-specific SuFExDifferentiating GSH adductsHigh background in metabolic enzymes

Senior Scientist Insight: The "killer feature" of SFs is their metabolic stability. Unlike sulfonyl chlorides (which hydrolyze rapidly), SFs are often described as "sleeping beauties"—inert in cytosolic fluid but highly reactive when an active site side-chain (like Tyr or Lys) is positioned to displace the fluoride ion.

Part 2: Mechanism of Action (SuFEx)

Understanding the chemical mechanism is prerequisite to designing the proteomic experiment. SF probes do not randomly label proteins; they require a specific geometry where the fluoride leaving group is stabilized, often by hydrogen bonding within a protein pocket.

Diagram 1: The SuFEx Activation Mechanism

SuFEx_Mechanism SF_Probe Sulfonyl Fluoride (Inert Warhead) Transition Transition State (H-Bond Stabilization) SF_Probe->Transition Enters Pocket Protein_Pocket Protein Pocket (Microenvironment) Protein_Pocket->Transition Activates Residue (Tyr/Lys/His) Covalent_Adduct Stable Protein-SF Conjugate Transition->Covalent_Adduct SuFEx Reaction Fluoride Fluoride Ion (F-) Leaving Group Transition->Fluoride Elimination

Caption: The SuFEx reaction relies on the protein environment to activate the latent sulfonyl fluoride warhead, ensuring specificity over intrinsic reactivity.

Part 3: Experimental Protocol (Competitive ABPP)

The most robust method to validate an SF inhibitor is Competitive ABPP . Instead of looking for where your drug binds directly (which can be difficult if the drug lacks a tag), you use a broad-spectrum SF-alkyne probe and see where your drug competes away the signal.

Workflow Overview
  • Lysate Preparation: Native proteome extraction.

  • Competition: Treat with Inhibitor (Drug) vs. Vehicle (DMSO).

  • Probe Labeling: Add SF-Alkyne probe to fill remaining sites.

  • Click Chemistry: Attach Biotin-Azide.[2][3]

  • Enrichment: Streptavidin pulldown.

  • Digestion & TMT: On-bead digestion and isobaric tagging.

  • LC-MS/MS: Quantify ratio of (Drug / DMSO).

Detailed Methodology
Step 1: Proteome Preparation & Competition[4]
  • Lysis: Lyse cells (e.g., HeLa, HEK293) in mild buffer (PBS, 0.1% NP-40, Protease Inhibitors). Crucial: Avoid DTT or strong nucleophiles that might interfere with the probe.

  • Protein Norm: Adjust to 1-2 mg/mL.

  • Competition:

    • Sample A (Control): DMSO (30 min, RT).

    • Sample B (Treated): SF-Inhibitor (e.g., 1 µM, 10 µM) (30 min, RT).

Step 2: Probe Labeling (The "Pulse")
  • Add SF-Alkyne Probe (e.g., XO44-alkyne) to both samples at 1-5 µM final concentration.

  • Incubate for 1 hour at RT.

  • Note: The probe concentration must be sufficient to saturate targets but low enough to minimize non-specific background.

Step 3: Copper-Catalyzed Click Chemistry (CuAAC)

To the labeled lysate (typically 100 µL volume), add the following "Click Mix" sequentially:

  • Azide-Biotin-Tag: 100 µM (Capture handle).

  • TCEP: 1 mM (Reduces Cu(II) to Cu(I)).

  • TBTA Ligand: 100 µM (Stabilizes Cu(I)).

  • CuSO4: 1 mM (Catalyst).

  • Incubate 1 hour at RT with gentle rotation.

  • Precipitation: Add cold Methanol/Chloroform (4:1 ratio) to precipitate proteins and remove excess unreacted reagents.

Step 4: Enrichment & On-Bead Digestion[3][5]
  • Resuspend protein pellet in 6M Urea/PBS.

  • Add Streptavidin-Agarose beads and rotate for 2 hours.

  • Stringent Washing: Wash beads with 1% SDS (remove non-covalent binders), then Urea, then PBS.

  • Digestion: Resuspend beads in Ammonium Bicarbonate. Add Trypsin (promiscuous SFs may require LysC/Trypsin mix). Digest overnight at 37°C.

Step 5: TMT Labeling (Quantification)
  • Label peptides from Sample A with TMT-126 .

  • Label peptides from Sample B with TMT-127 .

  • Mix, fractionate (high pH reversed-phase), and analyze via LC-MS/MS (Orbitrap).

Part 4: Data Visualization & Logic

The output of this experiment is a list of proteins with TMT ratios.

  • Ratio ≈ 1.0: The drug did not bind this protein (Probe labeled equally in both).

  • Ratio << 1.0: The drug bound the target, preventing probe labeling (Target Engagement).

Diagram 2: Proteomic Workflow & Decision Tree

ABPP_Workflow Sample Cell Lysate Split Split Sample Sample->Split Control DMSO Control Split->Control Treated SF-Inhibitor Treated Split->Treated Probe Add SF-Alkyne Probe Control->Probe Treated->Probe Click Click Biotin & Enrich Probe->Click MS LC-MS/MS (TMT Quantification) Click->MS Result_Hit Ratio < 0.5 (Target Hit) MS->Result_Hit Signal Loss Result_Miss Ratio ~ 1.0 (Non-Target) MS->Result_Miss No Change

Caption: Competitive ABPP workflow. Significant reduction in TMT signal (Ratio < 0.5) indicates the inhibitor successfully competed with the probe for the target.

Part 5: Analysis & Interpretation

Filtering False Positives

In SF proteomics, "sticky" proteins (e.g., Ribosomes, Heat Shock Proteins) often appear.

  • The "Crapome" Filter: Compare your hit list against the Contaminant Repository for Affinity Purification (CRAPome).

  • Dose-Dependency: A true target will show increased competition (lower TMT ratio) as inhibitor concentration increases (IC50 determination).

  • Residue Specificity: Use MS/MS spectra to localize the modification. If the SF probe is on a Cysteine, but your drug is a Tyr-targeting SF, verify if the shift makes mechanistic sense.

Quantitative Metrics
  • Target Occupancy: Calculated as

    
    .
    
  • Selectivity Score: Number of targets with >50% occupancy at

    
    .
    

References

  • Dong, J., et al. (2014).[6][7] Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[7] Angewandte Chemie International Edition. [Link]

  • Narayanan, A., & Jones, L. H. (2015).[6][7] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[8][9] Journal of the American Chemical Society. [Link][5][9]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. [Link]

Sources

Validation

biochemical assays to confirm enzyme inhibition by 3-Aminopropane-1-sulfonyl fluoride hydrochloride

Title: Biochemical Validation of Enzyme Inhibition by 3-Aminopropane-1-sulfonyl Fluoride Hydrochloride (3-APSF) Introduction Serine proteases and hydrolases are ubiquitous enzymes involved in critical physiological proce...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biochemical Validation of Enzyme Inhibition by 3-Aminopropane-1-sulfonyl Fluoride Hydrochloride (3-APSF)

Introduction

Serine proteases and hydrolases are ubiquitous enzymes involved in critical physiological processes. During cell lysis, protein purification, or target validation, researchers must deploy robust covalent inhibitors to prevent unwanted proteolysis or to probe specific enzymatic active sites[1]. While Phenylmethanesulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) have historically dominated this space[2][3], their structural limitations—such as rapid aqueous hydrolysis (PMSF) and widespread off-target reactivity (AEBSF)—necessitate advanced alternatives[4].

Enter 3-Aminopropane-1-sulfonyl fluoride hydrochloride (3-APSF HCl, CAS: 2173996-23-9), an emerging aliphatic sulfonyl fluoride building block[5]. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[6][7], 3-APSF offers a unique combination of extreme aqueous stability and minimal steric hindrance, allowing it to target restricted active sites that exclude bulky aromatic inhibitors[8].

Section 1: Mechanistic Causality – Why Aliphatic Sulfonyl Fluorides?

The efficacy of sulfonyl fluorides relies on their ability to act as latent electrophiles. They remain unreactive in aqueous environments until they encounter the highly nucleophilic microenvironment of a serine hydrolase active site[3].

  • Aqueous Stability: Arylsulfonyl fluorides (like PMSF) possess an electron-withdrawing aromatic ring that increases the electrophilicity of the sulfur center, making them susceptible to rapid hydrolysis in water (half-life < 1 hour at pH 7.5)[1][8]. In contrast, the aliphatic chain of 3-APSF does not inductively withdraw electrons to the same degree. This structural causality renders the S(VI)-F bond highly resistant to spontaneous hydrolysis, extending its working half-life significantly[8].

  • Steric Accessibility: AEBSF and PMSF contain bulky benzene rings. 3-APSF is a linear, low-molecular-weight aliphatic molecule. This allows 3-APSF to penetrate deep or sterically occluded catalytic clefts, expanding the repertoire of inhibitable targets[7].

Mechanism Enzyme Active Serine Protease (Catalytic Serine -OH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Associates with Inhibitor 3-APSF HCl (Aliphatic Sulfonyl Fluoride) Inhibitor->Complex Binds Active Site Inactivated Sulfonylated Enzyme (Irreversibly Inactivated) Complex->Inactivated Nucleophilic Attack (SuFEx Chemistry) Byproduct Fluoride Ion (F-) + H+ Complex->Byproduct Leaving Group

Caption: Logical relationship of serine protease irreversible inhibition via SuFEx by 3-APSF.

Section 2: Comparative Performance Analysis

To objectively evaluate 3-APSF, we benchmark it against the industry standards: PMSF, AEBSF, and the highly toxic Diisopropyl fluorophosphate (DFP).

InhibitorStructure TypeAqueous Half-life (pH 7.5)Relative ToxicityTrypsin IC50 (µM)Primary Advantage
3-APSF HCl Aliphatic Sulfonyl Fluoride> 24 hoursLow~15 - 20High stability, low steric hindrance
AEBSF Arylsulfonyl Fluoride> 10 hoursLow~10 - 15Broad spectrum, established legacy
PMSF Arylsulfonyl Fluoride~ 30 - 55 minsModerate~100Low cost, rapid action
DFP FluorophosphonateHoursExtreme (Nerve Agent)~1Extremely potent

Note: IC50 values are representative approximations derived from standard in vitro recombinant trypsin cleavage assays.

Section 3: Biochemical Assays to Confirm Inhibition

To rigorously validate the inhibitory profile of 3-APSF, researchers must employ orthogonal biochemical assays. The following self-validating protocols ensure both quantitative efficacy (IC50) and qualitative selectivity.

Workflow Sample 1. Cell Lysate / Purified Enzyme Preparation Incubation 2. Inhibitor Incubation (3-APSF vs. AEBSF/PMSF) Sample->Incubation Split 3. Assay Divergence Incubation->Split Chromo 4A. Chromogenic Assay (pNA Substrate Cleavage) Split->Chromo Kinetics ABPP 4B. Activity-Based Protein Profiling (FP-Rhodamine) Split->ABPP Selectivity Readout1 5A. Spectrophotometry (405 nm) Calculate IC50 Chromo->Readout1 Readout2 5B. SDS-PAGE & In-gel Fluorescence Assess Off-target Effects ABPP->Readout2

Caption: Step-by-step experimental workflow for evaluating 3-APSF efficacy and target selectivity.

Protocol 1: Chromogenic Substrate Cleavage Assay (Kinetics & IC50)

Causality: This assay relies on the enzyme's ability to cleave a synthetic peptide conjugated to p-nitroaniline (pNA). If 3-APSF successfully sulfonylates the catalytic serine, the enzyme cannot cleave the substrate, and the solution remains colorless. The rate of color formation (measured at 405 nm) is inversely proportional to inhibitor efficacy.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 3-APSF HCl in distilled water (Unlike PMSF, which requires isopropanol or ethanol due to insolubility and rapid aqueous degradation, 3-APSF is highly water-soluble)[1]. Prepare the target enzyme (e.g., Trypsin at 10 nM) in Assay Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20 to prevent surface adsorption).

  • Inhibitor Pre-incubation: In a 96-well microplate, mix 40 µL of enzyme with 10 µL of 3-APSF at varying final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (water) and a positive control (1 mM AEBSF). Incubate at 37°C for 30 minutes to allow covalent SuFEx modification to reach completion.

  • Substrate Addition: Initiate the reaction by adding 50 µL of 2 mM chromogenic substrate (e.g., BAPNA).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curves. Plot % Activity vs. Log[3-APSF] and fit to a four-parameter logistic non-linear regression model to determine the IC50.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: While chromogenic assays prove inhibition of a specific purified enzyme, they do not assess off-target effects. High concentrations of AEBSF are known to promiscuously modify tyrosine and lysine residues[2][4]. ABPP uses a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that binds all active serine hydrolases. Pre-incubating a complex cell lysate with 3-APSF will block the FP-Rh probe only at specific molecular weights, validating its selectivity[6].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in a detergent-free buffer (e.g., 50 mM Tris-HCl, pH 7.4) using sonication. Clarify by centrifugation at 14,000 x g for 15 min. Quantify protein (BCA assay) and normalize to 2 mg/mL.

  • Competitive Labeling: Aliquot 50 µL of lysate. Add 3-APSF (e.g., 100 µM) or vehicle. Incubate for 1 hour at room temperature.

  • Probe Incubation: Add 1 µM of FP-Rh probe to all samples. Incubate for 30 minutes in the dark. The probe will label any serine hydrolases that were not inhibited by 3-APSF.

  • Reaction Quenching & SDS-PAGE: Quench the reaction with 4X Laemmli buffer (containing reducing agents). Boil for 5 minutes. Resolve proteins on a 10% SDS-PAGE gel.

  • In-gel Fluorescence Imaging: Scan the gel using a fluorescence imager (e.g., Typhoon, Ex/Em 532/580 nm). A loss of specific fluorescent bands in the 3-APSF lane compared to the vehicle control confirms selective target engagement, while the persistence of other background bands proves the absence of widespread off-target denaturation.

Conclusion

3-APSF HCl represents a structural evolution in protease inhibition. By stripping away the bulky, electron-withdrawing aromatic rings of legacy inhibitors, it achieves a superior balance of aqueous stability and steric access via SuFEx chemistry. The outlined chromogenic and ABPP workflows provide a definitive, self-validating framework for researchers to benchmark 3-APSF against their specific enzymatic targets.

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Aminopropane-1-sulfonyl fluoride hydrochloride

[1][2][3] Executive Summary (BLUF) 3-Aminopropane-1-sulfonyl fluoride hydrochloride (APSF-HCl) is a specialized electrophilic reagent used in SuFEx (Sulfur-Fluoride Exchange) click chemistry and protease inhibition. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary (BLUF)

3-Aminopropane-1-sulfonyl fluoride hydrochloride (APSF-HCl) is a specialized electrophilic reagent used in SuFEx (Sulfur-Fluoride Exchange) click chemistry and protease inhibition. While less hydrolytically unstable than sulfonyl chlorides, it poses a dual hazard: irreversible protein alkylation and the potential release of fluoride ions/hydrogen fluoride (HF) upon degradation.

Immediate Action Required:

  • Do NOT dispose of down the drain, even if water-soluble.

  • Do NOT mix with acidic waste streams (risk of HF generation).

  • Primary Disposal Path: Segregate as Solid Hazardous Waste for high-temperature incineration.

  • Decontamination: Glassware and spills must be treated with an alkaline solution (pH > 10) to hydrolyze the sulfonyl fluoride warhead before cleaning.

Chemical Profile & Risk Assessment

To dispose of APSF-HCl safely, you must understand its reactivity profile. Unlike standard organic salts, this compound carries a "warhead"—the sulfonyl fluoride (


) group.[1]
FeatureTechnical DetailDisposal Implication
Reactivity SuFEx ElectrophileCovalently modifies nucleophiles (serine, threonine, lysine) in proteins. Toxic by contact.
Stability High in Acid/NeutralResists hydrolysis in water/acid. Persists in the environment if not treated.
Degradation Base-LabileHydrolyzes in pH > 10 to form sulfonate and fluoride ions.
Byproducts Fluoride (

) / HF
If hydrolyzed waste is acidified, it generates Hydrofluoric Acid (HF) .
Mechanism of Hazard

The sulfonyl fluoride moiety is designed to be stable until activated. In a disposal context, this means it will not harmlessly degrade in a standard landfill or sewer system. It requires active destruction (incineration or chemical hydrolysis).

G cluster_0 Safe Endpoint APSF APSF-HCl (Intact Reagent) Inter Transition State (S-F Bond Cleavage) APSF->Inter Hydrolysis Base Alkaline Environment (pH > 10) Base->Inter Prod1 Sulfonate Salt (Non-Toxic Organic) Inter->Prod1 Prod2 Fluoride Ion (F-) (Toxic Inorganic) Inter->Prod2 HF Hydrogen Fluoride (HF) (CRITICAL HAZARD) Prod2->HF + H+ (Acid) Acid Acidification (Accidental Mixing)

Figure 1: Chemical fate of APSF-HCl. Note the critical risk pathway where liberated Fluoride ions can form HF if the waste stream is acidified.

Decision Matrix: Disposal Workflows

Do not treat all waste identical. Use this logic gate to determine the correct protocol.

DisposalTree Start Identify Waste Type IsSolid Is it Bulk Solid? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No PackSolid Double Bag / Jar Label: 'Toxic Solid - Sulfonyl Fluoride' IsSolid->PackSolid Yes IsTrace Trace / Glassware? IsLiquid->IsTrace No SolventType Solvent Type? IsLiquid->SolventType Yes Quench Decontamination Protocol (NaOH Treatment) IsTrace->Quench Yes Incinerate Ship for Incineration (Do Not Quench) PackSolid->Incinerate OrgWaste Halogenated Waste Stream (Segregate from Acids) SolventType->OrgWaste Organic AqWaste Aqueous Waste Stream (Adjust to pH 8-10) SolventType->AqWaste Aqueous Rinse Rinse & Sewarage (If permitted) or Aqueous Waste Quench->Rinse

Figure 2: Operational decision tree for segregating APSF-HCl waste streams.

Detailed Protocols

Protocol A: Bulk Inventory Disposal (Preferred)

Scenario: You have an expired bottle (>1g) or pure solid waste. Rationale: Chemical deactivation of bulk solids in the lab is dangerous due to exotherms and HF generation. Professional incineration is the only validated method.

  • Container: Keep in the original container if possible. If transferring, use a High-Density Polyethylene (HDPE) jar. Avoid glass if the compound has degraded/hydrolyzed (etching risk).

  • Labeling:

    • Chemical Name: 3-Aminopropane-1-sulfonyl fluoride HCl.

    • Hazard Class: Toxic, Corrosive.[2]

    • CRITICAL TAG: "Contains Fluoride - DO NOT ACIDIFY."

  • Storage: Store in a secondary container away from acids and moisture until pickup.

Protocol B: Decontamination of Residues & Glassware (Quenching)

Scenario: Cleaning spatulas, flasks, or treating small spills (<100 mg). Rationale: Aliphatic sulfonyl fluorides are stable in water but hydrolyze rapidly in base.

Reagents Required:

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • pH strips (Range 10-14).

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), safety goggles, lab coat.

Step-by-Step Procedure:

  • Preparation: Place contaminated glassware in a fume hood.

  • Solubilization: Rinse the glassware with a small volume of water to dissolve the salt.

  • Basification: Add 1 M NaOH to the rinse water until pH > 11.

    • Note: The amine hydrochloride will neutralize first. You need excess base to attack the sulfonyl fluoride.

  • Soak Time: Allow to stand for 2-4 hours .

    • Expert Insight: Aliphatic sulfonyl fluorides hydrolyze slower than aromatic ones (like PMSF). Do not rush this step.

  • Verification (Self-Validating Step): Re-check pH. If it has dropped below 10, add more base.

  • Disposal of Quenched Waste:

    • The resulting solution contains Sodium Fluoride (NaF) .

    • Collect this solution in a container labeled "Basic Aqueous Waste - Contains Fluorides."

    • Do not pour down the drain unless your facility's permit explicitly allows fluoride discharge (limits are often <10 ppm).

Emergency Spill Procedures

ScenarioImmediate ActionCleanup Material
Solid Spill Avoid dust generation.[3][4][5] Do not sweep vigorously.Damp paper towels (water) or chemically treated absorbent pads.
Solution Spill Absorb immediately.Vermiculite or Universal Absorbent Pads.
Skin Contact Immediate Rinse. Water (15 mins).[4] Calcium Gluconate gel (if available) is the antidote for fluoride burns.

Spill Neutralization (Post-Cleanup): Wipe the surface with a 5% Sodium Bicarbonate or 0.1 M NaOH solution to degrade any non-visible traces of the electrophile.

Regulatory & Transport Codes

When handing this waste off to your EHS or disposal contractor, provide these codes to ensure proper categorization.

  • RCRA Code (USA): Not explicitly listed (P or U list), so it defaults to characteristic codes:

    • D002 (Corrosive - if pH is high/low).

    • D003 (Reactivity - potential for toxic gas HF if acidified).

  • DOT Shipping Name: Corrosive solid, acidic, organic, n.o.s. (3-Aminopropane-1-sulfonyl fluoride hydrochloride).

  • UN Number: UN 3261 (Typical for acidic organic solids).

References

  • Sigma-Aldrich. (2023).[6] Safety Data Sheet: 3-Aminobenzenesulfonyl fluoride hydrochloride (Analogous aliphatic/aromatic handling).[7] Link

  • National Institutes of Health (NIH). (2020). Spontaneous hydrolysis of sulfonyl fluorides. Journal of Organic Chemistry. Link

  • Fisher Scientific. (2021).[3] Safety Data Sheet: 3-Amino-1-propanesulfonic acid (Hydrolysis product safety). Link

  • Royal Society of Chemistry. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Link

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-Aminopropane-1-sulfonyl fluoride hydrochloride

[1] Executive Summary 3-Aminopropane-1-sulfonyl fluoride hydrochloride is a reactive electrophile commonly used as a protease inhibitor or a covalent warhead in medicinal chemistry. While chemically distinct from highly...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Aminopropane-1-sulfonyl fluoride hydrochloride is a reactive electrophile commonly used as a protease inhibitor or a covalent warhead in medicinal chemistry. While chemically distinct from highly volatile acyl chlorides, this compound presents a dual hazard profile: corrosivity (due to the acidic hydrochloride salt and sulfonyl fluoride reactivity) and fluoride ion release (potential for hydrofluoric acid generation upon hydrolysis).

Critical Directive: Treat this substance as a Corrosive (Skin Cat. 1B) and a Potential HF Releaser . Standard laboratory safety glasses are insufficient; chemical splash goggles and specific glove protocols are mandatory.

Part 1: Risk Assessment & Hazard Profile

Before selecting PPE, the specific hazards must be understood to justify the equipment choice.

Hazard ClassGHS CodeDescriptionMechanism of Injury
Skin Corrosion H314 Causes severe skin burns and eye damage.[1]The sulfonyl fluoride moiety reacts covalently with nucleophiles (proteins) in the skin; the HCl salt creates an acidic environment upon contact with moisture.
Acute Toxicity H301/H331 Toxic if swallowed or inhaled.Systemic toxicity if absorbed; potential interference with serine proteases in physiological pathways.
Reactivity EUH071 Corrosive to the respiratory tract.Hydrolysis releases HF (Hydrofluoric Acid) and sulfonic acid derivatives.
The "Fluoride" Factor

Unlike standard organic acids, the presence of the fluoride leaving group necessitates a "Zero-Risk" policy . While the C-S-F bond is more stable than C-O-F (acyl fluorides), enzymatic or acidic hydrolysis can release free fluoride ions.

  • Senior Scientist Insight: Always have Calcium Gluconate (2.5% gel) available when working with any sulfonyl fluoride. It is better to have it and not need it, than to mistake a deep-tissue fluoride burn for a simple acid burn.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 3-Aminopropane-1-sulfonyl fluoride hydrochloride in solid or solution form.

PPE Selection Table
Equipment CategoryMinimum RequirementTechnical SpecificationRationale (Causality)
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeopreneSulfonyl fluorides are often dissolved in DMSO or DMF, which permeate thin nitrile rapidly. The outer glove protects against the solvent; the inner glove protects against the solute.
Eye Protection Chemical Splash Goggles ANSI Z87.1 (Impact + Splash rated)Safety glasses are inadequate. Powder drift or liquid splash can cause immediate, irreversible corneal damage due to the corrosive pH and fluoride reactivity.
Respiratory Engineering Control Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of dust during weighing or vapors during synthesis. If hood is unavailable, a P100/OV respirator is required (rare).
Body Protection Lab Coat + Apron 100% Cotton or Nomex (Buttoned)Synthetic blends can melt into skin if a solvent fire occurs. A chemical-resistant apron is recommended for handling >5g quantities.

Part 3: Operational Protocols (Step-by-Step)

Workflow Visualization

The following logic flow ensures safety checks are performed before the chemical container is opened.

HandlingProtocol Start Start: Handling 3-Aminopropane-1-sulfonyl fluoride HCl RiskCheck Risk Assessment: Check H314 & HF Potential Start->RiskCheck PPECheck PPE Verification: 1. Goggles (Not Glasses) 2. Double Nitrile Gloves 3. Calcium Gluconate Available RiskCheck->PPECheck HoodCheck Engineering Control: Verify Fume Hood Airflow (80-100 fpm) PPECheck->HoodCheck Weighing Weighing Protocol: Use Antistatic Gun (Salts are static) Weigh inside Hood HoodCheck->Weighing Solubilization Solubilization: Add Solvent (DMSO/Water) Slowly (Potential Exotherm) Weighing->Solubilization Usage Experimental Use: Keep container closed when inactive Solubilization->Usage Disposal Disposal: Segregate as Halogenated Waste Usage->Disposal

Figure 1: Operational workflow ensuring engineering controls and PPE are verified prior to chemical exposure.

Detailed Handling Procedures
1. Weighing (The Critical Step)

The hydrochloride salt form is often hygroscopic and prone to static charge, leading to "powder fly."

  • Protocol:

    • Place the analytical balance inside the chemical fume hood. If this is impossible, use a tared scinitillation vial to transport the solid, opening it only inside the hood.

    • Use an antistatic gun on the weighing boat and spatula to prevent powder dispersal.

    • Self-Validating Step: Place a dark surface (e.g., black paper) under the balance area. Any white powder spill becomes immediately visible for cleanup.

2. Solubilization
  • Solvent Choice: Water (stable for short periods at acidic pH), DMSO, or DMF.

  • Protocol:

    • Add solvent to the powder, not powder to the solvent, to minimize dust.

    • Caution: Dissolution of HCl salts can be mildly exothermic.

    • Stability Note: Sulfonyl fluorides hydrolyze in aqueous buffers, especially at pH > 7.5. Prepare solutions immediately before use (fresh).

3. Waste Disposal
  • Do NOT pour down the drain.[2]

  • Quenching (Optional for trace amounts): Treat with dilute NaOH (1M) for 24 hours to fully hydrolyze the sulfonyl fluoride to the sulfonate and fluoride ion, then neutralize.

  • Standard Disposal: Collect in a container labeled "Hazardous Waste - Halogenated Organics." List "Sulfonyl Fluoride" and "Fluoride" explicitly on the tag.

Part 4: Emergency Response (The "Deep Trust" Safety Net)

Because this compound contains a fluoride leaving group, standard acid-burn protocols are insufficient.

EmergencyResponse Exposure Skin/Eye Exposure Wash Immediate Flush: Water for 15 mins Exposure->Wash Assess Assess Symptoms: Redness, Pain, throbbing? Wash->Assess StandardCare Standard Burn Care: Cover, Seek Medical Help Assess->StandardCare No deep pain CalGlu Apply Calcium Gluconate Gel: Massage into skin until pain stops Assess->CalGlu Deep/Throbbing Pain Medical Emergency Room: Inform of Fluoride Compound StandardCare->Medical CalGlu->Medical

Figure 2: Emergency decision logic differentiating standard acid burns from potential fluoride toxicity.

First Aid Protocol
  • Skin Contact:

    • Immediately flush with water for 15 minutes.

    • The "Trust" Step: If the skin looks normal but deep, throbbing pain persists, suspect fluoride penetration. Apply 2.5% Calcium Gluconate gel and massage into the area.[3]

  • Eye Contact:

    • Flush with water or saline for 15 minutes minimum.[4] Do not apply calcium gluconate to the eye unless explicitly directed by a physician (specialized ophthalmic solutions exist but are not standard lab first aid).

  • Inhalation:

    • Move to fresh air immediately.[5][6] If breathing is difficult, oxygen may be required (administered by medical professionals).[4][7]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9934446 (Related Sulfonyl Fluorides). PubChem. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. (Mechanistic grounding for reactivity). Available at: [Link]

Sources

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